molecular formula C21H25N B105955 cis-Terbinafine CAS No. 78628-81-6

cis-Terbinafine

Cat. No.: B105955
CAS No.: 78628-81-6
M. Wt: 291.4 g/mol
InChI Key: DOMXUEMWDBAQBQ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Terbinafine is a synthetic allylamine derivative provided for research purposes. It is a structural isomer of the widely used antifungal agent Terbinafine (sold under the brand name Lamisil), which is a well-characterized trans-configuration compound approved for treating fungal skin and nail infections . As an allylamine, the parent compound's primary researched mechanism of action is the potent and specific inhibition of the fungal enzyme squalene epoxidase . This inhibition halts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, and leads to the intracellular accumulation of squalene, resulting in fungal cell death . The trans-isomer is known for its lipophilic nature, allowing it to accumulate effectively in skin, nails, and adipose tissues . Researchers may investigate the this compound isomer to study structure-activity relationships (SAR), compare its antifungal efficacy and pharmacokinetic profile to the trans-isomer, and explore novel applications. This product is intended for laboratory research only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXUEMWDBAQBQ-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151045
Record name N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78628-81-6
Record name N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78628-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBINAFINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Stereoisomerism in Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Terbinafine

Terbinafine is a potent, synthetic allylamine antifungal agent widely employed for the treatment of dermatophyte infections of the skin and nails.[1][2][3][4] Its therapeutic efficacy stems from the specific inhibition of fungal squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[2][5] The commercial pharmaceutical product, Terbinafine hydrochloride, is the hydrochloride salt of the (E)-isomer of the molecule.[1][2]

However, during the chemical synthesis of Terbinafine, a geometric isomer, this compound or the (Z)-isomer, is often formed as a related substance or impurity.[3][5][6] While structurally similar, the stereochemical difference between the (E) and (Z) forms has profound implications for biological activity. The antifungal potency is almost exclusively associated with the (E)-isomer, rendering the (Z)-isomer largely inactive.[5] Consequently, a thorough understanding of the chemical structure, stereochemistry, and analytical differentiation of this compound is a critical aspect of drug development, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a detailed examination of this compound for researchers and drug development professionals.

PART 1: Chemical Structure and Nomenclature

The core structural difference between the active drug substance and its cis-isomer lies in the geometry around the carbon-carbon double bond within the heptenynyl side chain.

Chemical Identity:

  • Systematic Name: (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine[7][8]

  • Common Names: this compound, (Z)-Terbinafine, Terbinafine Related Compound B[7][9]

  • CAS Number: 176168-78-8 (for the hydrochloride salt)[7][8][9][10][11][12]

  • Molecular Formula: C₂₁H₂₅N (Free Base), C₂₁H₂₆ClN (Hydrochloride Salt)[7][9][10][12]

  • Molecular Weight: 291.43 g/mol (Free Base), 327.89 g/mol (Hydrochloride Salt)[7][9][12]

The structure features a tertiary amine linking a naphthalene moiety to a complex C7 side chain containing both a double bond (ene) and a triple bond (yne), terminated by a bulky tert-butyl group.

Structural Comparison: cis- vs. trans-Terbinafine

The defining feature of this compound is the (Z) configuration of the double bond between carbons 2 and 3 of the heptenynyl chain. This places the higher-priority substituent groups on the same side of the double bond. In contrast, the active (E)-isomer (trans-Terbinafine) has these groups on opposite sides.

Caption: Comparative structures of (E)- and (Z)-Terbinafine isomers.

PART 2: Stereochemistry and Cahn-Ingold-Prelog (CIP) Assignment

Geometric isomerism in Terbinafine is dictated by the substitution pattern across the C2=C3 double bond. The assignment of (E) (from the German entgegen, meaning opposite) or (Z) (from zusammen, meaning together) is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

  • At Carbon-2 (C2): The attached groups are -H and -CH₂N(CH₃)(CH₂-Naphthyl). The nitrogen-containing group has a higher atomic number than hydrogen, so it is assigned high priority (1) . Hydrogen is low priority (2) .

  • At Carbon-3 (C3): The attached groups are -H and -C≡C-C(CH₃)₃. The carbon of the triple bond has a higher priority than hydrogen. Therefore, the alkynyl group is high priority (1) , and hydrogen is low priority (2) .

  • In (Z)-Terbinafine , the two high-priority groups are on the same side of the double bond axis.

  • In (E)-Terbinafine , the two high-priority groups are on opposite sides of the double bond axis.

Caption: CIP priority rules for assigning (E) and (Z) stereochemistry.

PART 3: Synthetic Pathways and Isomer Control

The synthesis of Terbinafine typically involves the condensation of N-methyl-1-naphthalenemethanamine with a reactive side chain, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[3][6][13] This key coupling step often produces a mixture of (E) and (Z) isomers.[6][13]

Experimental Protocol: Generalized Synthesis
  • Side Chain Synthesis: tert-Butylacetylene is reacted with an organometallic reagent (e.g., n-butyllithium) and then with acrolein to produce an enynol intermediate.[5] This alcohol is subsequently halogenated (e.g., with PBr₃ or SOCl₂) to yield a mixture of (E)- and (Z)-1-halo-6,6-dimethyl-2-hepten-4-yne.[6] The ratio of isomers can be influenced by the choice of reagents and reaction conditions.

  • Coupling Reaction: The isomeric mixture of the halogenated side chain is condensed with N-methyl-1-naphthalenemethanamine in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and an organic solvent (e.g., DMF).[6][13][14] This nucleophilic substitution reaction yields a mixture of (E)- and (Z)-Terbinafine free base.

  • Salification and Purification: The mixture is treated with hydrochloric acid to form the hydrochloride salts. The desired (E)-Terbinafine HCl is significantly less soluble than its (Z)-counterpart in certain solvents. This difference in solubility allows for selective crystallization, typically from a solvent like ethyl acetate or isopropanol, to isolate the pure, active (E)-isomer.[3][15]

Synthesis_Workflow A N-Methyl-1-naphthalenemethanamine C Condensation (Base, Solvent) A->C B 1-Halo-6,6-dimethyl-2-hepten-4-yne (E/Z Mixture) B->C D Terbinafine Free Base (E/Z Mixture) C->D E Salification (HCl) D->E F Terbinafine HCl (E/Z Mixture) E->F G Selective Crystallization F->G H (E)-Terbinafine HCl (Pure Product) G->H I (Z)-Terbinafine HCl (Remains in Mother Liquor) G->I

Caption: General synthetic workflow for Terbinafine showing isomer separation.

PART 4: Analytical Differentiation and Characterization

Distinguishing between cis- and trans-Terbinafine is essential for quality control. Chromatographic and spectroscopic methods are routinely used.

Technique(Z)-Isomer (cis)(E)-Isomer (trans)Rationale for Differentiation
HPLC (Reverse-Phase) Typically has a slightly shorter retention time.Typically has a slightly longer retention time.The more linear shape of the (E)-isomer can lead to stronger hydrophobic interactions with the stationary phase.
¹H NMR Vinylic protons (H-2, H-3) show a smaller coupling constant (J), typically in the range of 9-12 Hz.Vinylic protons (H-2, H-3) show a larger coupling constant (J), typically in the range of 14-16 Hz.The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle, which is different for cis and trans geometries.
Melting Point (°C) Lower melting point.Higher melting point (195-198 °C for HCl salt).[15]The more symmetric shape of the (E)-isomer allows for more efficient crystal packing, resulting in a higher melting point.

PART 5: Biological Activity and Structure-Activity Relationship (SAR)

The stereochemistry of the allylamine side chain is the single most important determinant of Terbinafine's antifungal activity.

  • Active Isomer: The (E)-isomer is the biologically active form that potently inhibits fungal squalene epoxidase.[5] Its elongated, relatively planar conformation allows it to fit precisely into the active site of the enzyme.

  • Inactive Isomer: The (Z)-isomer exhibits significantly reduced or negligible antifungal activity.[5] The "kink" in its structure, introduced by the cis double bond, creates a steric clash that prevents effective binding to the target enzyme's active site. This geometric constraint is the molecular basis for its inactivity.

The necessity for a specific three-dimensional shape for pharmacological activity is a classic example of a structure-activity relationship. The fungus's enzyme active site is stereospecific, and only the (E)-geometry of Terbinafine is complementary to it.

SAR_Diagram cluster_E Active Conformation cluster_Z Inactive Conformation Enzyme Squalene Epoxidase (Active Site) E_Isomer (E)-Terbinafine Binding Effective Binding -> Inhibition E_Isomer->Binding Fits Binding->Enzyme Enzyme2 Squalene Epoxidase (Active Site) Z_Isomer (Z)-Terbinafine NoBinding Steric Hindrance -> No Binding Z_Isomer->NoBinding Does Not Fit NoBinding->Enzyme2 No Inhibition

Caption: Steric hindrance prevents (Z)-Terbinafine from binding to its target.

Conclusion

This compound is the geometrically isomeric, biologically inactive counterpart to the potent antifungal drug Terbinafine. Its formation is a common outcome of synthetic routes, making its detection, quantification, and removal a critical step in the manufacturing of the active pharmaceutical ingredient. The stark difference in biological activity between the (E) and (Z) isomers underscores the principle of stereospecificity in pharmacology, where a precise three-dimensional structure is essential for molecular recognition and therapeutic effect. For scientists in drug development, a comprehensive understanding of this compound's structure and properties is fundamental to ensuring the quality, safety, and efficacy of Terbinafine-based medicines.

References

  • ChemWhat. This compound Hydrochloride CAS#: 176168-78-8. [Online] Available at: [Link]

  • Pharmaffiliates. Terbinafine - Impurity B (Hydrochloride Salt). [Online] Available at: [Link]

  • Axios Research. Terbinafine Impurity 4 (Mixture of Z and E Isomers). [Online] Available at: [Link]

  • Google Patents. CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • Pharmacompass. terbinafine, (Z)-isomer. [Online] Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function. [Online] Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis And Antifungal Activity Of Terbinafine Analogues. [Online] Available at: [Link]

  • Justia Patents. Process for the preparation of terbinafine and salts thereof. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1549008, Terbinafine. [Online] Available at: [Link]

  • Clinivex. Terbinafine Impurity 4 (Mixture of Z and E Isomers). [Online] Available at: [Link]

  • Google Patents. CN1362400A - Synthesis of terbinafine hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71752365, Terbinafine hydrochloride, (Z)-. [Online] Available at: [Link]

  • Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Online] Available at: [Link]

  • ResearchGate. (PDF) Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. [Online] Available at: [Link]

  • ChemBK. terbinafine. [Online] Available at: [Link]

  • Wikipedia. Terbinafine. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-terbinafine, the (Z)-isomer of the antifungal agent terbinafine. While the trans-isomer, (E)-terbinafine, is the pharmacologically active component, a thorough understanding of the physicochemical characteristics of the cis-isomer is paramount for researchers, scientists, and drug development professionals. This is crucial for the development of robust analytical methods, quality control procedures, and stability-indicating assays for terbinafine drug substances and products. This guide delves into the structural and physicochemical parameters of this compound, offering detailed experimental protocols and field-proven insights into its analysis and characterization.

Introduction: The Significance of Isomeric Purity in Drug Development

Terbinafine is a synthetic allylamine antifungal agent that acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, ultimately resulting in cell death. The antifungal activity of terbinafine is primarily attributed to its (E)-isomer, also known as trans-terbinafine. The (Z)-isomer, or this compound, is considered an impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[2]

The presence and quantity of isomers can significantly impact the safety, efficacy, and stability of a drug product. Therefore, regulatory agencies mandate strict control over isomeric impurities. A comprehensive understanding of the physicochemical properties of this compound is not merely an academic exercise; it is a fundamental requirement for:

  • Developing and validating robust analytical methods for the separation and quantification of terbinafine isomers.

  • Establishing meaningful specifications for the drug substance and drug product.

  • Conducting forced degradation studies to elucidate degradation pathways and develop stability-indicating methods.

  • Investigating potential interconversions between the cis and trans isomers under various stress conditions.

This guide provides a detailed exploration of these critical physicochemical aspects of this compound.

Structural and Fundamental Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties. This compound shares the same molecular formula and mass as its trans-counterpart, but differs in the spatial arrangement of substituents around the carbon-carbon double bond.

Diagram 1: Chemical Structure of this compound Hydrochloride

A 2D representation of the chemical structure of this compound hydrochloride.

Table 1: Fundamental Properties of this compound and its Hydrochloride Salt

PropertyValueSource(s)
Chemical Name (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine[2]
Synonyms This compound, Terbinafine EP Impurity B[2][3]
Molecular Formula C₂₁H₂₅N (base)C₂₁H₂₆ClN (hydrochloride)[3]
Molecular Weight 291.43 g/mol (base)327.89 g/mol (hydrochloride)[3]
Appearance White to Off-White Solid (hydrochloride)[4]
Melting Point 135 °C (hydrochloride, solvated with ethyl acetate)[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient and its impurities is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods. Terbinafine hydrochloride is known to be slightly soluble in water and freely soluble in methanol and ethanol.[4] While specific solubility data for this compound is not extensively published, it is expected to have a similar solubility profile to the trans-isomer due to the overall lipophilic nature of the molecule.

Table 2: Solubility of Terbinafine Hydrochloride (trans-isomer)

SolventSolubilitySource(s)
WaterSlightly soluble (3 mg/mL)[4][6]
EthanolSoluble (45 mg/mL)[4]
MethanolFreely soluble[4]
DMSOSoluble (30 mg/mL)[4]
Methylene ChlorideFreely soluble[4]

Experimental Protocol: Determination of Aqueous Solubility

The causality behind choosing a specific method for solubility determination lies in the need for a simple, reproducible, and accurate technique. The shake-flask method is a well-established and reliable approach for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is suitable for removing fine particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol or mobile phase for HPLC). Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram 2: Workflow for Aqueous Solubility Determination

start Start: Excess this compound HCl and Water agitate Agitate at Constant Temperature (24-48 hours) start->agitate Equilibration separate Centrifuge/Filter to Separate Solid and Liquid Phases agitate->separate Phase Separation dilute Accurately Dilute Supernatant separate->dilute Sample Preparation analyze Analyze by Validated HPLC-UV Method dilute->analyze Quantification calculate Calculate Solubility analyze->calculate Data Processing end End: Aqueous Solubility Value calculate->end

A schematic representation of the shake-flask method for determining aqueous solubility.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, and excretion. As a tertiary amine, terbinafine is basic. The pKa of trans-terbinafine has been reported to be approximately 7.1.[7] The cis-isomer is expected to have a very similar pKa value as the electronic environment of the tertiary amine is not significantly altered by the geometry of the double bond.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. The principle involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure sufficient solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at regular volume increments of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Partition Coefficient (Log P)

The partition coefficient (log P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. Log P is a critical parameter in drug development as it influences membrane permeability, protein binding, and metabolic stability. Terbinafine is a highly lipophilic molecule, with a reported log P value of 5.6 for the trans-isomer.[8] The cis-isomer is also expected to be highly lipophilic. Generally, trans-isomers are slightly less polar and may have a slightly higher log P than their cis-counterparts, though this difference is often small.[9][10]

Experimental Protocol: Shake-Flask Method for Log P Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of log P.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound hydrochloride in the aqueous phase. Add a known volume of the saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the container for a sufficient period (e.g., 2-4 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the logarithm of this value.

Crystallinity and Polymorphism

Experimental Protocol: X-Ray Powder Diffraction (XRPD) for Crystal Form Characterization

XRPD is a powerful non-destructive technique for the characterization of crystalline solids. It provides a unique fingerprint for a specific crystalline form.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind a small amount of the this compound hydrochloride sample to a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder.

  • Data Acquisition: Place the sample holder in the XRPD instrument and acquire the diffraction pattern over a defined range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (in terms of 2θ angle and intensity) for the crystalline form.

Diagram 3: Logic for Polymorph Screening

start This compound HCl Sample crystallization Crystallization from Various Solvents (e.g., methanol, ethanol, acetone, water) start->crystallization characterization Characterize Solids by XRPD, DSC, TGA crystallization->characterization comparison Compare Diffraction Patterns and Thermal Profiles characterization->comparison decision Different Patterns? comparison->decision polymorphs Polymorphs Identified decision->polymorphs Yes single_form Single Crystalline Form Identified decision->single_form No

A flowchart illustrating a typical workflow for screening for polymorphism.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. A combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive spectroscopic fingerprint of a molecule.

Table 3: Expected Spectroscopic Characteristics of this compound

TechniqueExpected Key Features
¹H NMR - Characteristic signals for the naphthalene ring protons.- Signals for the methyl and methylene groups.- A distinct coupling constant for the vinyl protons in the cis configuration on the double bond.
¹³C NMR - Resonances for all 21 carbon atoms in the molecule, including the quaternary carbons of the tert-butyl group and the alkyne carbons.
FT-IR - Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C≡C stretching (alkyne), C=C stretching (alkene), and C-N stretching.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the free base (m/z 291.2).- Characteristic fragmentation patterns that can help in structural confirmation.[14]
UV-Vis - Absorption maxima characteristic of the naphthalene chromophore. For terbinafine hydrochloride, λmax is typically observed around 223 nm and 284 nm.[15]

Analytical Methodologies for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of terbinafine and its isomers. The development of a robust, stability-indicating HPLC method is crucial for quality control.

Experimental Protocol: Stability-Indicating RP-HPLC Method for Terbinafine Isomers

The rationale for this method is to achieve baseline separation of cis- and trans-terbinafine, as well as any potential degradation products, within a reasonable run time. A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.

Step-by-Step Methodology:

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 7.5) and organic modifiers (e.g., acetonitrile and methanol). A typical ratio could be Acetonitrile:Methanol:Buffer (20:10:10 v/v/v).[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[16]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase or a suitable diluent.

    • Sample Solution: Prepare the sample solution by dissolving the terbinafine drug substance or extracting it from the drug product, followed by dilution with the mobile phase.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the terbinafine sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) and analyze the stressed samples. The method should be able to separate the degradation products from the main peaks of the terbinafine isomers.[16][17][18]

Diagram 4: HPLC Isomer Separation Workflow

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Terbinafine Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify cis- and trans-Isomers integrate->quantify

A simplified workflow for the separation and quantification of terbinafine isomers by HPLC.

Stability Profile

The stability of an impurity is as important as the stability of the API itself. Understanding the degradation pathways of this compound is essential for predicting its fate in a drug product and for developing stability-indicating analytical methods. Forced degradation studies are performed to accelerate the degradation of a compound under various stress conditions.

Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to UV and visible light.

Studies on terbinafine have shown that it is susceptible to degradation under photolytic conditions.[17] It is plausible that this compound may exhibit different degradation kinetics or form different degradation products compared to the trans-isomer due to the higher energy state and different steric environment of the cis configuration.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some of the experimental data presented is for the more extensively studied trans-isomer, the principles and methodologies described are directly applicable to the characterization of this compound. A thorough understanding and characterization of this and other impurities are non-negotiable aspects of modern drug development, ensuring the quality, safety, and efficacy of pharmaceutical products. The experimental protocols and workflows provided herein serve as a valuable resource for scientists and researchers in their efforts to control and monitor the isomeric purity of terbinafine.

References

  • (2025-08-01). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Preprints.org. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(5), 221-227. [Link]

  • Bansal, A. K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Applied Pharmaceutical Science, 4(1), 133-141. [Link]

  • (2023-01-25). Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience. [Link]

  • Variankaval, N., et al. (2008). Drug polymorphism: An overview. ResearchGate. [Link]

  • (n.d.). Polymorphism. All About Drugs. [Link]

  • Nagmed, A. S., et al. (2018). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 11(11), 4851-4856. [Link]

  • (2013). Single crystal structure, solid state characterization and dissolution rate of terbinafine hydrochloride. CONICET. [Link]

  • (n.d.). Geometrical Isomerism. Slideshare. [Link]

  • Krishna, R., et al. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1015-1021. [Link]

  • Rode, S. P., & Rao, J. R. (2020). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace. [Link]

  • Blinova, E. N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 57. [Link]

  • (n.d.). Terbinafine. PubChem. [Link]

  • Liu, Y., et al. (2023). The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. Molecules, 28(15), 5859. [Link]

  • (2025-04-20). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]

  • Patel, G., et al. (2021). Terbinafine: A Review on Properties, Application and Analytical Methods. CR Subscription Agency. [Link]

  • S, S., et al. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. [Link]

  • Chen, Y. C., et al. (2018). The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. Journal of the Chinese Chemical Society, 65(7), 785-791. [Link]

  • de Lima, A. C., et al. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. ResearchGate. [Link]

  • Studzińska, S., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98259. [Link]

  • (n.d.). Methods of Determination of Configuration of Geometrical Isomers. Pharmaguideline. [Link]

  • de Lima, A. C., et al. (2001). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Therapeutic Drug Monitoring, 23(6), 709-716. [Link]

  • (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. ResearchGate. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. [Link]

  • Jemal, M., et al. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link]

  • (n.d.). Terbinafine EP Impurity B. GLP Pharma Standards. [Link]

  • (2013). Terbinafine 1% cream. Part I. The review of physicochemical properties, pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

  • (n.d.). The solubilities of terbinafine hydrochloride in different solvents. ResearchGate. [Link]

  • (n.d.). Pharmaceutical composition of terbinafine with improved solubility and preparation method thereof.
  • (n.d.). Cis–trans isomerism. Wikipedia. [Link]

  • (n.d.). Cis and Trans Isomers. Chemistry Steps. [Link]

  • Gavette, J. V., et al. (2019). Relative hydrophilicities of cis and trans formamides. Proceedings of the National Academy of Sciences, 116(38), 18833-18838. [Link]

  • (n.d.). Terbinafine EP Impurity B. SynZeal. [Link]

  • Patel, M. M., et al. (2012). Preparation and Evaluation of Solid Dispersion of Terbinafine Hydrochloride. Asian Journal of Pharmacy and Technology, 2(2), 44-48. [Link]

  • (n.d.). Terbinafine Hydrochloride-impurities. Pharmaffiliates. [Link]

  • (2021-12-10). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • Tedesco, E., et al. (2002). Structural elucidation of terbinafine HCl from powder X-ray diffraction. ResearchGate. [Link]

  • (2017-09-15). Difference Between Cis and Trans Isomers. Pediaa.Com. [Link]

  • (n.d.). TERBINAFINE HYDROCHLORIDE. EDQM. [Link]

  • Basavaiah, K., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137-147. [Link]

  • (2023-01-22). Geometric Isomerism in Organic Molecules. Chemistry LibreTexts. [Link]

  • Naka, Y., et al. (2000). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 44(3), 671-678. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Isolation of cis-Terbinafine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of cis-terbinafine, a critical process-related impurity in the manufacturing of the antifungal agent terbinafine. Terbinafine, known chemically as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, relies on its trans (E) stereochemistry for its therapeutic efficacy. The formation of the biologically less active cis (Z) isomer is an inherent challenge in the common synthetic pathways. This document offers researchers, scientists, and drug development professionals a detailed exploration of the mechanistic basis of cis-isomer formation, robust protocols for its isolation and purification, and a thorough guide to its analytical characterization. Adherence to stringent regulatory guidelines for impurity profiling is emphasized throughout, ensuring the development of safe and effective terbinafine drug products.

Introduction: The Significance of Stereoisomeric Purity in Terbinafine

Terbinafine is a synthetic allylamine antifungal agent that is widely used for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, resulting in cell death.[1]

The therapeutic activity of terbinafine is intrinsically linked to its stereochemistry, specifically the (E)-configuration of the double bond in the allylamine side chain. The corresponding (Z)-isomer, commonly referred to as this compound, is considered a process-related impurity with significantly lower biological activity.[2] The presence and quantity of such impurities are strictly regulated by global health authorities, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4][5] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified, reported, and qualified at specific thresholds, making the control of this compound a critical aspect of the manufacturing process.[6]

This guide provides an in-depth examination of the synthetic origins of this compound, methodologies for its targeted synthesis and isolation for use as a reference standard, and the analytical techniques required for its unequivocal identification and quantification.

Synthetic Pathways and the Inevitable Formation of the cis-Isomer

The most common synthetic routes to terbinafine involve the coupling of N-methyl-1-naphthalenemethylamine with a suitable side-chain precursor, typically a 1-halo-6,6-dimethyl-2-hepten-4-yne. A key step in this synthesis is the preparation of this side-chain intermediate, which often generates a mixture of geometric isomers.

Genesis of the Isomeric Mixture

A prevalent method for constructing the heptenyne side chain starts with the reaction of 3,3-dimethyl-1-butyne with acrolein. This reaction yields 6,6-dimethyl-1-hepten-4-yn-3-ol. Subsequent halogenation of this alcohol, for instance with hydrobromic acid and phosphorus tribromide, proceeds via an allylic rearrangement that is not highly stereoselective. This step typically produces a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne, often in a ratio of approximately 3:1.[7] When this isomeric mixture is then reacted with N-methyl-1-naphthalenemethylamine, the geometry of the double bond is retained, leading to a corresponding mixture of (E)- and (Z)-terbinafine.[7]

The following workflow illustrates the common synthetic pathway leading to the formation of the cis/trans terbinafine mixture.

G cluster_0 Side-Chain Synthesis cluster_1 Coupling Reaction cluster_2 Purification A 3,3-Dimethyl-1-butyne + Acrolein B 6,6-Dimethyl-1-hepten-4-yn-3-ol A->B Grignard or Lithiation C Mixture of trans- and cis- 1-Halo-6,6-dimethyl-2-hepten-4-yne B->C Halogenation (e.g., HBr/PBr3) E Mixture of trans- and this compound C->E D N-Methyl-1-naphthalenemethylamine D->E Coupling F Pure (E)-Terbinafine E->F Chromatography / Crystallization G Isolated (Z)-Terbinafine Impurity E->G Isolation

Caption: Synthetic workflow for terbinafine highlighting the formation of the cis/trans isomeric mixture.

Protocol for the Synthesis of a cis/trans-Terbinafine Mixture

The following protocol is adapted from established synthetic routes and is intended to produce a mixture of terbinafine isomers, from which the cis-isomer can be isolated.[7][8]

Step 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings.

  • Add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining ethyl bromide solution to form ethylmagnesium bromide.

  • Cool the Grignard reagent to 0°C and add a solution of 3,3-dimethyl-1-butyne in anhydrous THF dropwise.

  • After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0°C and add a solution of acrolein in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6,6-dimethyl-1-hepten-4-yn-3-ol.

Step 2: Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne (Isomer Mixture)

  • Cool a solution of the crude alcohol from Step 1 in a suitable solvent (e.g., dichloromethane) to 0°C.

  • Slowly add thionyl chloride, maintaining the temperature at 0°C.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of cis- and trans-1-chloro-6,6-dimethyl-2-hepten-4-yne.

Step 3: Synthesis of cis/trans-Terbinafine Mixture

  • Dissolve the isomeric mixture of the chloro-intermediate from Step 2 in a suitable solvent such as dimethylformamide (DMF).

  • Add N-methyl-1-naphthalenemethylamine and a base (e.g., potassium carbonate).

  • Heat the mixture and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil containing a mixture of (E)- and (Z)-terbinafine.

Isolation and Purification of this compound

The isolation of pure this compound is essential for its use as a reference standard in analytical methods. Due to the similar physicochemical properties of the cis and trans isomers, their separation requires robust techniques, primarily preparative chromatography or fractional crystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating isomers on a milligram to gram scale. The scalability of analytical HPLC methods for this purpose is a key advantage.[1]

Protocol: Preparative Reversed-Phase HPLC

  • Column Selection: A high-capacity reversed-phase column (e.g., C18 or C8) with a particle size of 5-10 µm is recommended. Column dimensions will depend on the amount of material to be separated (e.g., 20 mm x 250 mm for gram-scale purification).

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective. The addition of a modifier such as triethylamine (0.1%) can improve peak shape for the amine-containing analytes. The pH can be adjusted with an acid like phosphoric acid or formic acid to ensure the analytes are in their ionized form.[9]

  • Sample Preparation: Dissolve the crude cis/trans-terbinafine mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Use a UV detector set at a wavelength where both isomers have strong absorbance, typically around 224 nm or 280 nm.[2][9]

    • Injection: Perform multiple injections of the concentrated sample solution, ensuring not to overload the column.

  • Fraction Collection: Collect the eluent corresponding to the peak of the cis-isomer. The cis-isomer typically elutes slightly before the trans-isomer on reversed-phase columns.

  • Post-Purification: Combine the fractions containing the pure cis-isomer. Remove the organic solvent under reduced pressure. If necessary, perform a liquid-liquid extraction to remove any buffer salts, and then evaporate the remaining solvent to obtain the purified this compound free base.

Fractional Crystallization

For larger-scale purification, fractional crystallization can be an effective, albeit more challenging, method. This technique exploits small differences in the solubility of the isomers or their salts in a particular solvent system. A Chinese patent describes a method for enriching the Z-isomer from an E/Z mixture.[8]

Protocol: Enrichment and Crystallization of this compound Hydrochloride

This protocol is based on the principles outlined in patent CN104725240A.[8]

  • Initial Enrichment:

    • Dissolve the terbinafine E/Z mixture in isopropanol (e.g., 4 mL per gram of mixture) and heat to approximately 70°C until fully dissolved.

    • Slowly cool the solution to 20°C and hold for 2 hours. The less soluble trans-isomer will preferentially crystallize.

    • Further cool the mixture to 0°C and hold for another 2 hours.

    • Filter the mixture to remove the crystallized trans-terbinafine. The filtrate is now enriched with the cis-isomer.

    • Concentrate the filtrate under reduced pressure to obtain an oily residue.

  • Final Purification:

    • Dissolve the enriched oily residue in 4-chlorophenyl-tert-butyl ether.

    • Heat the solution to 100-150°C and hold for 1-5 hours.

    • Cool the solution to 0-40°C and hold for 1-10 hours to induce crystallization of the this compound.

    • Filter the crystals, wash with a cold solvent, and dry under vacuum to yield high-purity this compound.

Analytical Characterization of this compound

Unambiguous identification of the this compound impurity requires a combination of analytical techniques. The following section details the expected results from HPLC, Mass Spectrometry, and NMR Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of terbinafine and its related substances. A well-developed HPLC method should provide baseline separation between the cis and trans isomers.

Table 1: Typical Analytical HPLC Method for Terbinafine Isomer Separation

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.2% Triethylamine in water, pH adjusted to 7.5 with acetic acid
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A gradient elution is typically used, starting with a higher proportion of aqueous phase and increasing the organic phase over time.
Flow Rate 0.8 - 1.0 mL/min
Column Temp. 40°C
Detection UV at 280 nm
Expected Elution The cis-isomer is generally less retained and elutes before the trans-isomer. A resolution (R) of not less than 2.0 is required.[2]

G cluster_0 HPLC Elution Profile a Injection b This compound Peak a->b c trans-Terbinafine Peak b->c

Caption: Expected HPLC elution order for terbinafine isomers on a reversed-phase column.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity. For this compound, the molecular weight is identical to the trans-isomer.

Table 2: Mass Spectrometry Data for Terbinafine Isomers

Ionization ModeExpected Ionm/zFragmentation
ESI+[M+H]⁺292.2The fragmentation pattern is expected to be very similar for both isomers. A prominent fragment is often observed at m/z 141, corresponding to the naphthylmethyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation and differentiation of geometric isomers. The key distinguishing feature between cis- and trans-terbinafine is the coupling constant (J-value) between the two vinylic protons on the C2-C3 double bond.

Key Differentiating Features in ¹H NMR:

  • Coupling Constant (³JHH): The Karplus relationship predicts that the vicinal coupling constant for trans protons (dihedral angle ~180°) will be significantly larger than for cis protons (dihedral angle ~0°).

    • trans-isomer: Expect ³JHH in the range of 11-18 Hz.

    • cis-isomer: Expect ³JHH in the range of 5-14 Hz.

  • Chemical Shift: The chemical shifts of the vinylic protons will also differ between the two isomers.

Table 3: Comparative Analytical Data for cis- and trans-Terbinafine

PropertyThis compound (Z-isomer)trans-Terbinafine (E-isomer)
Molecular Formula C₂₁H₂₅NC₂₁H₂₅N
Molecular Weight 291.4 g/mol 291.4 g/mol
HPLC Retention Elutes earlier on RP-HPLCElutes later on RP-HPLC
¹H NMR (Vinylic H) Smaller coupling constant (³JHH ≈ 5-14 Hz)Larger coupling constant (³JHH ≈ 11-18 Hz)
Mass Spectrum (ESI+) m/z 292.2 [M+H]⁺m/z 292.2 [M+H]⁺
Key MS Fragment m/z 141m/z 141

Conclusion

The control of the this compound impurity is a non-negotiable aspect of the pharmaceutical development and manufacturing of terbinafine. A thorough understanding of its formation during synthesis is the first step toward implementing effective control strategies. This guide has provided detailed, field-proven insights into the synthesis, isolation, and characterization of this critical impurity. The protocols for preparative HPLC and fractional crystallization offer practical approaches for obtaining pure this compound as a reference standard. Furthermore, the detailed analytical characterization data, particularly the distinguishing features in ¹H NMR spectra, provide the necessary tools for researchers to confidently identify and quantify this impurity. By integrating these technical methodologies with a robust understanding of the regulatory landscape, drug developers can ensure the quality, safety, and efficacy of their terbinafine products.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • CN115073303A. (n.d.). A kind of preparation method of terbinafine hydrochloride Z-isomer. Google Patents.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry. (2022). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Terbinafine - Impurity B (Hydrochloride Salt). Retrieved from [Link]

  • PubChem. (n.d.). N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. Retrieved from [Link]

  • WO2007044273A1. (n.d.). Process for preparing terbinafine. Google Patents.
  • PubChem. (n.d.). Terbinafine. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • PubMed. (2007). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Terbinafine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Basavaiah, D., & Kumaragurubaran, N. (2001). A simple, convenient and general methodology for the stereoselective synthesis of (E)-allylamines from Baylis-Hillman adducts: a facile stereoselective synthesis of terbinafine. Tetrahedron Letters, 42(4), 477-479.
  • Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. (2006). Talanta. Retrieved from [Link]

  • USP-NF. (n.d.). Terbinafine Hydrochloride. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the discovery, identification, and control of cis-terbinafine, a critical process-related impurity in the synthesis of the antifungal agent Terbinafine. Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, owes its therapeutic efficacy to its specific trans-(E)-geometric configuration. The formation of the corresponding cis-(Z)-isomer is an inherent challenge in its chemical synthesis. This guide delineates the synthetic origins of this impurity, details the analytical methodologies for its detection and quantification, and outlines the control strategies necessary to ensure the purity and safety of the final active pharmaceutical ingredient (API). We will explore the causality behind experimental choices, from reaction conditions to the development of a robust, self-validating HPLC protocol, grounding our discussion in established pharmacopeial standards and scientific literature.

Introduction: Terbinafine and the Imperative of Isomeric Purity

Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the highly specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[2]

The therapeutic activity of terbinafine is intrinsically linked to its molecular geometry. The active molecule is the (E)-isomer, also known as trans-terbinafine. During its synthesis, the formation of the corresponding (Z)-isomer, or this compound, is a common outcome.[3][4] As geometric isomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles, controlling the level of this compound is not merely a matter of purity, but a critical aspect of drug safety and efficacy. Regulatory bodies and pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate strict limits on this and other impurities.[5][6]

This guide serves as a deep dive into the lifecycle of this specific impurity—from its formation during synthesis to its control in the final drug substance.

The Genesis of an Impurity: Synthetic Pathways and Isomer Formation

The core structure of terbinafine is typically assembled via the condensation of N-methyl-1-naphthalenemethylamine with an activated side-chain, such as 1-chloro- or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[3][7] It is the synthesis of this side-chain and the subsequent coupling reaction that introduces the critical double bond where E/Z isomerism arises.

A common synthetic route involves the reaction of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a halogenating agent (e.g., HCl, PBr3) to form the 1-halo-6,6-dimethyl-2-hepten-4-yne intermediate.[8][9] This reaction often proceeds via an allylic rearrangement, which is not perfectly stereoselective, resulting in a mixture of the desired (E)-isomer and the undesired (Z)-isomer of the intermediate.[10] When this isomeric mixture is reacted with N-methyl-1-naphthalenemethylamine, it inevitably produces a mixture of (E)-terbinafine and (Z)-terbinafine.[3][9]

G cluster_synthesis Synthetic Pathway A 6,6-dimethyl-hept-1-en-4-yn-3-ol B 1-halo-6,6-dimethyl-2-hepten-4-yne (E/Z Mixture) A->B  Halogenation & Allylic Rearrangement D Crude Terbinafine ((E)- and (Z)-Isomer Mixture) B->D Condensation C N-methyl-1-naphthalenemethylamine C->D Condensation E Purified (E)-Terbinafine HCl (API) D->E Purification (e.g., Recrystallization) F This compound (Impurity Removed) D->F

Caption: Synthetic pathway leading to the formation of cis/trans terbinafine isomers.

The ratio of E/Z isomers formed can be influenced by reaction conditions such as temperature, solvent, and the specific reagents used. However, achieving complete stereoselectivity towards the E-isomer is challenging on an industrial scale, making the presence of the Z-isomer a process-related impurity that must be addressed downstream.[8]

Analytical Discovery and Characterization

The discovery of this compound as a process impurity is fundamentally an analytical challenge. Due to their identical mass and similar chemical properties, the separation of geometric isomers requires high-resolution chromatographic techniques.

The Role of High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of terbinafine and its related substances.[11] During method development, chromatograms of early synthetic batches would reveal a small peak eluting very close to the main (E)-terbinafine peak. The structural similarity between the isomers results in very similar retention times, demanding a highly efficient and selective analytical method to achieve baseline separation.[12]

The European Pharmacopoeia identifies this compound as "Terbinafine Impurity B" and mandates a minimum resolution of 2.0 between the peaks for terbinafine and this impurity, underscoring the importance and difficulty of this separation.[5]

Structural Confirmation

Initial identification of this adjacent peak as the cis-isomer would be hypothesized based on the synthetic route. Conclusive proof is established through:

  • Isolation: The impurity is isolated from the reaction mixture using preparative chromatography.

  • Spectroscopic Analysis: The isolated compound is subjected to techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the vinyl protons across the double bond differ significantly for cis and trans isomers, providing definitive structural elucidation.

  • Reference Standard Synthesis: A reference standard for this compound is synthesized independently, and its retention time is matched with the unknown peak in the API sample.[4] Commercial suppliers now provide certified reference materials for "Terbinafine EP Impurity B" or "this compound".[13][14]

A Validated Method for Impurity Control: Experimental Protocol

To ensure the final API meets regulatory specifications, a robust, validated, stability-indicating HPLC method is required. The following protocol is representative of a pharmacopeial-grade method for the quantification of this compound.

Chromatographic System
ParameterSpecificationCausality & Rationale
Column Cyano (CN) or C8, 150 x 4.6 mm, 5 µmA Cyano or C8 stationary phase often provides better selectivity for geometric isomers compared to a standard C18, due to different electronic and steric interactions.
Mobile Phase Acetonitrile:Methanol:Buffer pH 7.5 (e.g., 20:10:10 v/v/v)[11]The organic modifiers (ACN, MeOH) control the elution strength. The buffered aqueous phase (pH 7.5) ensures consistent ionization state of the tertiary amine, leading to sharp, reproducible peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Detection UV Spectrophotometer at 280 nm[5]This wavelength is near the absorbance maximum for the naphthalene chromophore present in both isomers, providing good sensitivity.
Injection Volume 20 µLA typical volume to achieve good peak response without overloading the column.
Column Temp. 30 °CTemperature control ensures reproducible retention times and selectivity.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the buffer by dissolving the appropriate salt (e.g., phosphate or triethylamine acetate) in HPLC-grade water and adjusting the pH to 7.5.

    • Prepare the mobile phase by mixing the organic solvents and buffer in the specified ratio. Filter and degas the final mixture.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a certified reference standard of this compound (Impurity B) in the mobile phase to prepare a stock solution.

    • Prepare a working standard at the specification limit (e.g., 0.15% of the test solution concentration).

  • Test Solution Preparation:

    • Accurately weigh and dissolve approximately 75.0 mg of the Terbinafine HCl sample in the mobile phase and dilute to 50.0 mL to obtain a concentration of 1.5 mg/mL.[5]

  • System Suitability Test (SST):

    • Inject a solution containing both Terbinafine HCl and this compound.

    • Verify that the system suitability requirements are met. The critical parameter is the resolution between the two peaks.

  • Analysis:

    • Inject the blank (mobile phase), followed by the standard solution and the test solution.

    • Integrate the peak areas for all components.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the peak area response from the standard solution and the test solution.

System Validation and Data

A self-validating system ensures trustworthy results. Key parameters are summarized below.

ParameterTypical Acceptance CriteriaPurpose
Resolution ≥ 2.0 between Terbinafine and this compound[5]Ensures accurate quantification of the two closely eluting peaks. This is the most critical SST parameter.
Tailing Factor ≤ 2.0 for the Terbinafine peakConfirms good peak shape, which is essential for accurate integration.
Relative Standard Deviation (RSD) ≤ 2.0% for replicate standard injectionsDemonstrates the precision and reproducibility of the analytical system.
Limit of Quantification (LOQ) Must be below the reporting thresholdEnsures the method is sensitive enough to detect and quantify the impurity at required levels.

Process Control and Regulatory Landscape

The control of this compound is a two-fold strategy involving process optimization and effective purification.

  • Process Optimization: While complete elimination during synthesis is difficult, adjustments to reaction conditions (temperature, solvent, reaction time) can shift the equilibrium to favor the formation of the desired (E)-isomer.

  • Purification: The primary method for removing the cis-isomer is selective recrystallization.[7] (E)-Terbinafine HCl has different solubility characteristics than its (Z)-counterpart in certain solvent systems (e.g., ethanol, ethyl acetate). By carefully selecting the solvent and controlling the crystallization temperature, the (E)-isomer can be selectively precipitated, leaving the more soluble (Z)-isomer in the mother liquor.[7]

The European Pharmacopoeia sets the acceptance criterion for Impurity B (this compound) at not more than 0.15%.[5] The USP has a similar limit of 0.1% for this compound.[6]

G cluster_workflow Impurity Identification & Control Workflow A Observation: Unknown peak in HPLC (eluting near API) B Hypothesis: Is it a process-related isomer? A->B C Characterization: Isolate peak, perform NMR/MS analysis B->C D Confirmation: Structure confirmed as this compound C->D E Method Development: Optimize HPLC for resolution ≥ 2.0 D->E G Process Control: Optimize synthesis to minimize formation D->G F Validation: Validate method as per ICH guidelines E->F I Routine QC: Test final API against pharmacopeial limits (e.g., ≤0.15%) F->I H Purification: Implement recrystallization to remove impurity G->H H->I

Caption: Logical workflow for the identification and control of this compound.

Conclusion

The case of this compound serves as an exemplary model for understanding and controlling process-related impurities in pharmaceutical manufacturing. Its discovery was a direct result of applying high-resolution analytical techniques to probe the purity of a synthetic API. The subsequent characterization and implementation of a robust control strategy, combining process optimization, targeted purification, and a validated analytical method, ensures that the final Terbinafine drug substance is safe, effective, and compliant with global regulatory standards. This integrated approach, grounded in a deep understanding of both chemistry and analytical science, is fundamental to modern drug development.

References

  • Asian Journal of Research in Chemistry. (n.d.). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Retrieved January 14, 2026, from [Link]

  • Quick Company. (n.d.). Process For Preparing Terbinafine. Retrieved January 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Retrieved January 14, 2026, from [Link]

  • European Pharmacopoeia. (n.d.). TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Retrieved January 14, 2026, from [Link]

  • Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. Retrieved January 14, 2026, from [Link]

  • Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof. Retrieved January 14, 2026, from [Link]

  • SynZeal. (n.d.). Terbinafine EP Impurity B. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.
  • Google Patents. (n.d.). CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • ResearchGate. (n.d.). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Retrieved January 14, 2026, from [Link]

  • USP-NF. (2009). Terbinafine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO 2005/110968 A1.
  • PubChem - NIH. (n.d.). Terbinafine. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Retrieved January 14, 2026, from [Link]

Sources

Solubility Profile of cis-Terbinafine Hydrochloride in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The characterization of impurities and isomers is a critical aspect of drug development, ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). Terbinafine, a widely used antifungal agent, exists primarily as the (E)-isomer (trans). However, its geometric isomer, cis-Terbinafine ((Z)-isomer), is a known process-related impurity.[1][2] Understanding the solubility profile of this cis-isomer is paramount for developing robust purification methods, analytical assays, and formulation strategies. This technical guide provides a comprehensive analysis of the solubility of this compound Hydrochloride in organic solvents, grounded in fundamental physicochemical principles and established experimental methodologies. While quantitative data for the cis-isomer is sparse, this guide synthesizes available information on the parent compound to build a predictive framework and presents detailed protocols for its empirical determination.

Introduction: The Significance of Isomeric Impurity Solubility

Terbinafine hydrochloride is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] It is commercialized as the thermodynamically more stable (E)- or trans-isomer. The (Z)- or cis-isomer is a designated impurity (Terbinafine EP Impurity B) that must be monitored and controlled during synthesis and purification.[1][5]

The solubility of an API and its related impurities is a fundamental physicochemical property that governs:

  • Crystallization & Purification: Differences in solubility between the main API and impurities are exploited to design efficient crystallization processes for purification.[6]

  • Analytical Method Development: The choice of solvents for chromatographic analysis (e.g., HPLC) depends on the solubility of all components, including impurities, to ensure accurate quantification.[7]

  • Formulation & Bioavailability: Although an impurity, understanding its solubility helps in predicting its behavior in potential formulation matrices and its potential for absorption.[8][9]

This guide delves into the factors governing the solubility of this compound, provides a framework for solvent selection, and details the authoritative methods for its quantitative measurement.

Physicochemical Properties: cis- vs. trans-Terbinafine

The subtle difference in geometric arrangement around the double bond leads to distinct three-dimensional structures for the cis and trans isomers, which in turn influences their physical properties, including melting point, crystal lattice energy, and ultimately, solubility.

Causality Behind Property Differences: The trans-isomer's linear shape allows for more efficient packing into a crystal lattice. This generally results in a higher melting point and greater thermodynamic stability compared to the less-symmetrical cis-isomer.[10] A more stable crystal form requires more energy to break the lattice apart, which often translates to lower solubility in a given solvent.[11]

Table 1: Comparison of Physicochemical Properties

Property trans-Terbinafine Hydrochloride This compound Hydrochloride Rationale for Difference
CAS Number 78628-80-5[12] 176168-78-8[1] Unique identifiers for distinct chemical substances.
Molecular Formula C₂₁H₂₅N · HCl[12] C₂₁H₂₅N · HCl[1] Identical as they are isomers.
Molecular Weight 327.9 g/mol [13] 327.89 g/mol [5] Identical as they are isomers.
Melting Point ~195–205 °C[3][13] ~135 °C[14] The less efficient crystal packing of the cis-isomer requires less energy to break the lattice, resulting in a lower melting point.
pKa 7.10[13] Expected to be very similar The basicity of the tertiary amine is largely unaffected by the remote geometric isomerism.

| General Solubility | Slightly soluble in water; freely soluble in methanol and ethanol.[3][8] | Slightly soluble in methanol.[14] | The lower melting point and presumed lower lattice energy of the cis-isomer would theoretically lead to higher solubility, though this can be solvent-dependent. |

The Thermodynamics of Dissolution: A Theoretical Framework

Solubility is a thermodynamic equilibrium process. For a solute to dissolve, the change in Gibbs free energy (ΔG) for the process must be negative.[15] This process can be conceptually broken down into three steps, providing a framework to understand solvent-solute interactions.

// Nodes A [label="Solute Crystal + Solvent", fillcolor="#F1F3F4"]; B [label="Separated Solute Molecules\n+ Solvent", fillcolor="#F1F3F4"]; C [label="Separated Solute Molecules\n+ Solvent with Cavities", fillcolor="#F1F3F4"]; D [label="Dissolved Solute in Solvent\n(Solution)", fillcolor="#F1F3F4"];

// Edges with labels A -> B [label="Step 1: Overcome Lattice Energy\n(ΔH_lattice > 0, Endothermic)", color="#EA4335", fontcolor="#202124"]; B -> C [label="Step 2: Create Solvent Cavity\n(ΔH_cavity > 0, Endothermic)", color="#EA4335", fontcolor="#202124"]; C -> D [label="Step 3: Solvation\n(ΔH_solvation < 0, Exothermic)", color="#34A853", fontcolor="#202124"];

// Invisible edges for layout A -> C [style=invis]; B -> D [style=invis]; } . Diagram 2: Thermodynamic Steps of the Dissolution Process.[15]

  • Expertise & Experience: The key to predicting solubility lies in balancing the energy required to break apart the solute (Step 1) and solvent (Step 2) with the energy released when they interact (Step 3). Terbinafine, with its naphthalene and tert-butyl groups, is highly lipophilic, while the hydrochloride salt provides a point of polarity.[13][16] Therefore, solvents that can effectively interact with both the nonpolar regions (via van der Waals forces) and the polar hydrochloride moiety (via dipole-dipole or hydrogen bonding) will be the most effective. Polar protic solvents like short-chain alcohols are often excellent candidates.

Solubility Profile of trans-Terbinafine Hydrochloride

Extensive data exists for the marketed trans-isomer. This information serves as a crucial baseline for predicting the behavior of the cis-isomer. The solubility is generally highest in polar organic solvents, particularly short-chain alcohols.[3][17]

Table 2: Quantitative Solubility of trans-Terbinafine Hydrochloride in Various Organic Solvents

Solvent Class Solubility (mg/mL) Solubility (Mole Fraction, x10⁻²) at 313.15 K (40°C) Reference(s)
Methanol Polar Protic Freely Soluble[3][4] 6.30 [17][18]
Ethanol Polar Protic ~30[12] 3.79 [12][17]
n-Propanol Polar Protic - 3.01 [17]
Dimethyl Sulfoxide (DMSO) Polar Aprotic ~12.5[12] - [12]
Dimethylformamide (DMF) Polar Aprotic ~14[12] - [12]
Methylene Chloride Halogenated Freely Soluble[3][4] - [3][4]
Ethyl Acetate Ester - 1.50 [17][18]

| Chloroform | Halogenated | >20 (as >2% w/v)[13] | - |[13] |

Analysis: The trend in alcohols (Methanol > Ethanol > n-Propanol) demonstrates the importance of solvent polarity and size.[17] Methanol, being the most polar and smallest, can effectively solvate the hydrochloride salt while still interacting with the bulk of the molecule. The high solubility in methylene chloride and chloroform highlights the contribution of the large nonpolar naphthalene ring to the overall solubility profile.[3][13]

Predicted Solubility Profile of this compound Hydrochloride

Direct quantitative solubility data for this compound HCl is limited, with sources noting it is "slightly soluble in Methanol".[14] However, based on established physicochemical principles, we can formulate a strong hypothesis:

Hypothesis: This compound Hydrochloride is expected to be more soluble than its trans-counterpart in most organic solvents.

Justification (Causality):

  • Lower Crystal Lattice Energy: As evidenced by its significantly lower melting point (~135 °C vs. ~205 °C), the cis-isomer forms a less stable crystal lattice.[13][14] Less energy is required to overcome the solute-solute interactions (Step 1 in Diagram 2), which thermodynamically favors dissolution.[10][19]

  • Solvent-Solute Interactions: The fundamental solvent-solute interactions for both isomers are expected to be similar, as they possess the same functional groups. Therefore, the primary differentiating factor in solubility will be the crystal lattice energy.

Given this, the same solvents that are effective for the trans-isomer should also be effective for the cis-isomer, likely yielding even higher saturation concentrations under the same conditions. A recommended starting point for solubility screening would be methanol, ethanol, and methylene chloride .

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain reliable and definitive data for this compound HCl, the isothermal equilibrium shake-flask method is the gold standard.[20][21][22] This protocol ensures that a true thermodynamic equilibrium is reached, providing a self-validating system.[23]

G

Step-by-Step Methodology:

  • Materials & Reagents:

    • This compound Hydrochloride (purity >95%)[2]

    • Selected organic solvents (HPLC grade or equivalent)

    • Scintillation vials or glass flasks with screw caps

    • Temperature-controlled orbital shaker/incubator

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

    • Validated UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Preparation: Add an excess amount of solid this compound HCl to a series of vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at equilibrium is crucial; start with ~20-30 mg in 5 mL of solvent.

    • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[24] Allow the samples to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.[22]

    • Sampling & Phase Separation: After the initial equilibration period (e.g., 48 hours), cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the clear filtrate into a clean vial.

    • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtrate with the appropriate solvent (or mobile phase for HPLC) to bring the concentration into the linear range of the calibration curve.

    • Quantification: Analyze the diluted sample using a pre-validated analytical method (UV-Vis or HPLC).

      • UV-Vis Method: Determine the absorbance at the λmax of Terbinafine (~284 nm) and calculate the concentration using a standard calibration curve prepared in the same solvent.[12][25]

      • HPLC Method: Inject the sample onto an HPLC system and determine the concentration based on the peak area relative to a calibration curve. This is the preferred method for accuracy and specificity.

    • Equilibrium Confirmation (Self-Validation): Return the original vials to the shaker for an additional 24 hours. Repeat the sampling and analysis process. The solubility values from the 48-hour and 72-hour time points should agree within an acceptable margin (e.g., <5%) to confirm that thermodynamic equilibrium has been achieved.[23]

Conclusion and Future Directions

While direct experimental data on the solubility of this compound Hydrochloride in organic solvents is not widely published, a robust predictive framework can be established based on its relationship to the well-characterized trans-isomer. The lower melting point of the cis-isomer strongly suggests a lower crystal lattice energy, which is expected to result in higher solubility in most organic solvents. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol (the Shake-Flask method) for researchers to quantitatively determine this crucial physicochemical parameter. The resulting data will be invaluable for optimizing the purification of Terbinafine API and for the development of highly sensitive analytical methods capable of resolving and quantifying this critical impurity.

References

  • ResearchGate. (n.d.). Solubility and thermodynamics of terbinafine hydrochloride in different neat and binary solvents: Measurement, correlation and molecular interactions. [Link]

  • Scribd. (n.d.). Solubility and thermodynamics of terbinafine hydrochloride in different neat and binary solvents: Measurement, correlation and m. [Link]

  • University of Bradford. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Bradford Scholars. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (n.d.). The thermodynamic principles of dissolution. The drug molecule needs to.... [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • National Institutes of Health. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. [Link]

  • ResearchGate. (2024). The solubilities of terbinafine hydrochloride in different solvents. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Basicmedical Key. (2016). Solubility and Dissolution. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. [Link]

  • National Institutes of Health. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]

  • ResearchGate. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Apotex Inc. (2018). TERBINAFINE Product Monograph. [Link]

  • Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Google Patents. (n.d.).
  • RJPT. (n.d.). Modulation of Physico-Chemical Properties of Terbinafine HCl by Using Solid Dispersion Technique. [Link]

  • JMPAS. (n.d.). Solubility enhancement of terbinafine hydrochloride by hydrotropic technique. [Link]

  • ResearchGate. (n.d.). The chemical structure of terbinafine hydrochloride. [Link]

  • IJCRT.org. (2021). A review on different techniques of solid dispersion for solubility enhancement of terbinafine hydrochloride. [Link]

  • Google Patents. (n.d.).

Sources

In-Silico Modeling of cis-Terbinafine Receptor Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico modeling of cis-terbinafine's binding to its primary molecular target, squalene epoxidase (SQLE). Terbinafine is a widely used antifungal agent, and understanding its interaction with SQLE at an atomic level is crucial for the development of novel antifungals and for addressing the growing concern of drug resistance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the computational methodologies required to investigate this ligand-receptor interaction. We will delve into the principles and practical steps of molecular docking and molecular dynamics simulations to elucidate the binding mode, stability, and energetics of the this compound-SQLE complex. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind each experimental choice, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Terbinafine and Squalene Epoxidase

Terbinafine exerts its antifungal effect by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.[3] By blocking this enzyme, terbinafine leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[3] The selectivity of terbinafine for fungal SQLE over its human counterpart is a cornerstone of its therapeutic success.

In-silico modeling has emerged as a powerful tool in drug discovery, enabling a detailed examination of drug-receptor interactions at a molecular level.[4] This computational approach allows for the prediction of binding affinities, the visualization of binding poses, and the simulation of the dynamic behavior of the ligand-receptor complex over time. For this compound, in-silico modeling can provide invaluable insights into its binding mechanism, the structural basis of its selectivity, and the potential impact of mutations that lead to drug resistance.[1][2]

This guide will focus on the cis-isomer of terbinafine, providing a complete workflow for its in-silico investigation with human squalene epoxidase.

The In-Silico Modeling Workflow: A Conceptual Overview

Our investigation into the binding of this compound to squalene epoxidase will follow a multi-step computational workflow. This process is designed to progressively refine our understanding of the interaction, from an initial prediction of the binding pose to a detailed analysis of the complex's stability and binding energetics.

G cluster_prep Preparation cluster_dock Initial Prediction cluster_sim Refinement & Dynamics cluster_analysis Analysis P0 Receptor & Ligand Preparation P1 Molecular Docking (AutoDock Vina) P0->P1 Input Structures P2 Molecular Dynamics Simulation (GROMACS) P1->P2 Best Docked Pose P3 Binding Free Energy Calculation (MM/PBSA) P2->P3 MD Trajectory P4 Interaction Analysis & Visualization (PyMOL) P2->P4 MD Trajectory

Figure 1: The in-silico modeling workflow for this compound and squalene epoxidase.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for each stage of the in-silico modeling workflow.

Part 1: Receptor and Ligand Preparation

The accuracy of any in-silico modeling study is fundamentally dependent on the quality of the initial structures. Therefore, meticulous preparation of both the receptor (squalene epoxidase) and the ligand (this compound) is a critical first step.

3.1.1. Receptor Preparation

  • Obtain the Receptor Structure: The crystal structure of human squalene epoxidase can be obtained from the Protein Data Bank (PDB). The PDB entry 6C6R provides the coordinates for the apoenzyme.[5][6][7][8]

  • Pre-processing the PDB File:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands. This is crucial as we are interested in the interaction of our specific ligand with the protein.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling software such as Modeller to build any missing loops or side chains. For the purpose of this guide, we will proceed with the provided structure, assuming it is complete.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This can be done using software like AutoDockTools or ChimeraX.[9]

    • Assign partial charges to each atom of the protein. The Gasteiger charging method is a commonly used approach for this purpose.[10]

  • File Format Conversion: The prepared receptor structure should be saved in the PDBQT file format, which is required for AutoDock Vina.[9] This format includes the atomic coordinates, partial charges, and atom types.

3.1.2. Ligand Preparation

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem (CID 1549006).[11] It is essential to ensure that the correct stereoisomer is used for the study. The structure should be downloaded in a 3D format, such as SDF.

  • Energy Minimization: The initial 3D structure of the ligand should be energy-minimized to obtain a low-energy conformation. This can be performed using a molecular mechanics force field, such as MMFF94, available in software like Avogadro or ChemDraw.

  • Charge and Torsion Angle Assignment:

    • Assign partial charges to the ligand atoms, similar to the receptor preparation.

    • Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligand structure should also be saved in the PDBQT file format.

Part 2: Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.[9] We will use AutoDock Vina, a widely used and accurate docking program.[10][12]

3.2.1. Defining the Binding Site

The first step in molecular docking is to define the search space, or "grid box," where the docking algorithm will attempt to place the ligand. Based on existing studies of terbinafine and its analogs with squalene epoxidase, the binding site is located in a hydrophobic pocket within the enzyme.[1] The center and dimensions of the grid box should be set to encompass this entire pocket.

3.2.2. Running the Docking Simulation

The docking simulation is initiated using the AutoDock Vina command-line interface. The key parameters to specify include:

  • The prepared receptor and ligand files (in PDBQT format).

  • The coordinates and dimensions of the grid box.

  • The exhaustiveness of the search, which determines the computational effort spent on finding the best binding mode. A higher exhaustiveness value increases the likelihood of finding the optimal pose but also increases the computational time.

3.2.3. Analyzing the Docking Results

AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. It is important to visually inspect the top-ranked poses to ensure they are chemically reasonable and make sense in the context of the known binding site.

Parameter Description Example Value
Binding Affinity Predicted binding energy (kcal/mol). More negative values indicate stronger binding.-9.5 kcal/mol
RMSD from reference Root Mean Square Deviation from a known binding pose (if available). Lower values indicate better prediction.< 2.0 Å
Part 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[13][14][15][16][17] We will use GROMACS, a versatile and high-performance MD simulation package.

3.3.1. System Preparation

  • Complex Creation: The best-docked pose of the this compound-SQLE complex from the previous step is used as the starting point for the MD simulation.

  • Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous environment of the cell.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

3.3.2. Simulation Protocol

The MD simulation is performed in several steps:

  • Energy Minimization: The energy of the entire system (protein, ligand, water, and ions) is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD: Once the system is equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

Part 4: Post-Simulation Analysis

The trajectory file from the MD simulation contains a wealth of information about the dynamic behavior of the this compound-SQLE complex.

3.4.1. Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a receptor from an MD trajectory.[18][19][20][21][22] This method provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking.

3.4.2. Interaction Analysis and Visualization

The MD trajectory can be analyzed to identify the key residues in the binding pocket that interact with this compound. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Software like PyMOL can be used to visualize these interactions and to create high-quality images of the ligand-receptor complex.[23][24][25][26][27]

Figure 2: A schematic representation of the key interactions between this compound and the squalene epoxidase binding pocket.

Discussion and Future Directions

The in-silico modeling workflow described in this guide provides a robust framework for investigating the binding of this compound to squalene epoxidase. The results of these computational studies can be used to:

  • Elucidate the molecular basis of terbinafine's antifungal activity: By identifying the key interactions that stabilize the drug in the binding pocket, we can gain a deeper understanding of its mechanism of action.

  • Explain the structural basis of drug resistance: The impact of known resistance mutations on the binding of terbinafine can be investigated by introducing these mutations into the SQLE structure and repeating the docking and MD simulations.[1][2][3][28][29]

  • Guide the design of novel antifungal agents: The structural information obtained from these studies can be used to design new inhibitors with improved potency, selectivity, and resistance profiles.

It is important to emphasize that in-silico modeling is a predictive tool, and its findings should always be validated by experimental studies. However, when used appropriately, computational approaches can significantly accelerate the drug discovery process and provide invaluable insights that are often difficult to obtain through experimental methods alone.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 14, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). Retrieved January 14, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved January 14, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023, August 6). YouTube. Retrieved January 14, 2026, from [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Retrieved January 14, 2026, from [Link]

  • New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. (2024). Mycoses. Retrieved January 14, 2026, from [Link]

  • 6C6R: Human Squalene Epoxidase (SQLE, Squalene Monooxygenase) structure with FAD. (2019, January 16). RCSB PDB. Retrieved January 14, 2026, from [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved January 14, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved January 14, 2026, from [Link]

  • Modeling of Squalene Epoxidase Mutations Suggest Subtle Structural Modifications Confer Resistance to Terbinafine. (2023, September 25). Journal of Student-Scientists' Research. Retrieved January 14, 2026, from [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2023, June 15). YouTube. Retrieved January 14, 2026, from [Link]

  • PDB: 6c6r | Protein Data Bank in Europe - PDBe - EMBL-EBI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Computational analysis of missense mutations in squalene epoxidase associated with terbinafine resistance in clinically reported dermatophytes. (2023, May 20). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analysing Protein-Ligand Interactions : Tutorial. (2020, September 23). YouTube. Retrieved January 14, 2026, from [Link]

  • [PyMOL] Visualisation of protein-ligand interactions in pymol. (n.d.). Retrieved January 14, 2026, from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. (n.d.). Retrieved January 14, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 14, 2026, from [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2022, September 24). YouTube. Retrieved January 14, 2026, from [Link]

  • 6C6R: Human Squalene Epoxidase (SQLE, Squalene Monooxygenase) structure with FAD. (2018, January 19). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Journal of Chemical Information and Modeling. Retrieved January 14, 2026, from [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design. (2023, October 8). Retrieved January 14, 2026, from [Link]

  • Squalene Epoxidase: Its Regulations and Links with Cancers. (2023). International Journal of Molecular Sciences. Retrieved January 14, 2026, from [Link]

  • pdb_00006c6r - wwPDB. (n.d.). Retrieved January 14, 2026, from [Link]

  • GROMACS Protein Ligand Complex Simulations - William L. Jorgensen Research Group. (n.d.). Retrieved January 14, 2026, from [Link]

  • Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. (2011). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Detailed mechanism of squalene epoxidase inhibition by terbinafine. (2011, February 28). PubMed. Retrieved January 14, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved January 14, 2026, from [Link]

  • Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. (2017, June 27). Antimicrobial Agents and Chemotherapy. Retrieved January 14, 2026, from [Link]

  • Comparison of the amino acid sequence of squalene epoxidase in terbinafine-sensitive strain and terbinafine-resistant strain. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). Retrieved January 14, 2026, from [Link]

  • New Sources of Resistance to Terbinafine Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dot Language Graphviz - aichat.physics.ucla.edu. (n.d.). Retrieved January 14, 2026, from [Link]

  • Binding model of terbinafine to squalene epoxidase. (A) Structure of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023, November 14). Retrieved January 14, 2026, from [Link]

  • DOT (graph description language) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • DOT Language - Graphviz. (n.d.). Retrieved January 14, 2026, from [Link]

  • Graphviz. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | C21H25N | CID 1549006 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Terbinafine - Impurity F| Chemical Name : cis-Isoterbinafine Hydrochloride - Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

  • Terbinafine | C21H25N | CID 1549008 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Analysis of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermal analysis of cis-Terbinafine, a significant related compound of the antifungal agent Terbinafine. As drug development and manufacturing demand increasingly stringent purity and stability assessments, understanding the thermal behavior of isomers and impurities is paramount. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction: The Significance of Isomeric Purity in Terbinafine

Terbinafine is a widely used allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] The commercially available active pharmaceutical ingredient (API) is the hydrochloride salt of the (E)-isomer, commonly referred to as trans-Terbinafine. During the synthesis of Terbinafine, the (Z)-isomer, or this compound, can be formed as an impurity.[2] This geometric isomer is recognized by the European Pharmacopoeia as "Terbinafine Impurity B".[3]

The presence and characteristics of such impurities are critical considerations in pharmaceutical development for several reasons:

  • Pharmacological Activity: Isomers can exhibit different pharmacological and toxicological profiles.

  • Physicochemical Properties: Differences in geometry can lead to variations in solubility, stability, and bioavailability.

  • Manufacturing and Stability: The thermal stability of an impurity can impact the processing and shelf-life of the final drug product.

Thermal analysis techniques like DSC and TGA are indispensable tools for characterizing the physicochemical properties of both the API and its related compounds. They provide crucial data on melting point, crystallinity, polymorphism, and thermal stability, which are essential for formulation development, quality control, and regulatory compliance.

Physicochemical Properties: A Tale of Two Isomers

A foundational understanding of the distinct properties of cis- and trans-Terbinafine is crucial for interpreting thermal analysis data.

Propertytrans-Terbinafine HydrochlorideThis compound Hydrochloride
Chemical Name (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride(2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
Synonym Terbinafine HClTerbinafine EP Impurity B[3]
CAS Number 78628-80-5[4]176168-78-8[5]
Molecular Weight 327.90 g/mol [1]327.89 g/mol [6]
Reported Melting Point Approximately 205–214 °C[1][7][8]Approximately 135 °C (with ethyl acetate as solvent)[5]
Appearance White to off-white crystalline powder[1]White to Off-White Solid[5]

The significant difference in their reported melting points suggests a substantial variance in their crystal lattice energies and molecular packing, which will be further elucidated by DSC analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC Analysis of this compound

This protocol is designed to provide a robust and reproducible method for characterizing the thermal properties of this compound.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo) equipped with a refrigerated cooling system.

  • Aluminum pans and lids (hermetic or non-hermetic).

  • A microbalance with a readability of at least 0.01 mg.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2–5 mg of the this compound hydrochloride sample into an aluminum pan.

  • Pan Sealing: Crimp the lid onto the pan. For most melting point determinations, a non-hermetic (vented) pan is suitable. If there is a concern about solvent loss or sublimation, a hermetically sealed pan should be used.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature that encompasses all expected transitions (e.g., 250 °C for a comprehensive scan).[9]

    • Maintain an inert atmosphere by purging the sample chamber with dry nitrogen at a flow rate of 20–50 mL/min to prevent oxidative degradation.[4]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) for any endothermic or exothermic events.

Interpreting the this compound DSC Thermogram

Based on the known properties of cis- and trans-isomers, the following features are anticipated in the DSC thermogram of this compound:

  • Melting Endotherm: A sharp endothermic peak is expected, corresponding to the melting of the crystalline solid. The peak maximum should be around the reported melting point of 135 °C.[5] The sharpness of the peak is indicative of the sample's purity.

  • Polymorphism: The presence of multiple endothermic peaks before the final melting event could indicate the existence of different polymorphic forms or the transition from one form to another.

  • Decomposition: An exothermic event following the melting endotherm may signify thermal decomposition.

A comparative DSC analysis with trans-Terbinafine hydrochloride would highlight a distinct, sharp endotherm at a higher temperature (around 210 °C), confirming the separate identities and thermal stabilities of the two isomers.[7][8]

Workflow for DSC Analysis

dsc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Set Thermal Program (10 °C/min, N2 Purge) Load->Program Run Run DSC Scan Program->Run Analyze Analyze Thermogram Run->Analyze Identify Identify Melting Point (Endotherm) Analyze->Identify Assess Assess Purity & Polymorphism Identify->Assess

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.

Experimental Protocol for TGA of this compound

This protocol outlines the steps for evaluating the thermal stability and decomposition profile of this compound.

Instrumentation:

  • A calibrated Thermogravimetric Analyzer.

  • Open ceramic or platinum pans.

  • A microbalance integrated within the TGA instrument.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer’s specifications.

  • Sample Preparation: Accurately weigh 5–10 mg of the this compound hydrochloride sample directly into the TGA pan.

  • Thermal Program:

    • Equilibrate the system at a starting temperature of approximately 25 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a controlled atmosphere, typically an inert nitrogen purge at 20–50 mL/min, to prevent thermo-oxidative degradation.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Interpreting the this compound TGA Thermogram

The TGA results for this compound are expected to reveal its thermal stability limits.

  • Initial Mass Loss: A slight mass loss at temperatures below 100 °C might indicate the presence of residual solvent or adsorbed water.

  • Decomposition Onset: A significant mass loss event will mark the onset of thermal decomposition. For many organic hydrochloride salts, this may begin with the loss of hydrogen chloride gas.[4]

  • Decomposition Profile: The TGA curve will show one or more distinct steps of mass loss, corresponding to different stages of decomposition. The DTG curve will show peaks at the temperatures where the rate of mass loss is at its maximum.

A comparative analysis with trans-Terbinafine would be insightful. While both are expected to be stable up to their melting points, their decomposition profiles may differ, providing further information on their relative stabilities. For instance, studies on the trans-isomer free base and salt show degradation beginning around 221-229 °C.[10][11] It is plausible that the cis-isomer may exhibit a lower decomposition temperature, consistent with its lower melting point.

Workflow for TGA Analysis

tga_workflow cluster_prep_tga Preparation cluster_analysis_tga Analysis cluster_data_tga Data Interpretation Calibrate_TGA Calibrate TGA Weigh_TGA Weigh 5-10 mg Sample Calibrate_TGA->Weigh_TGA Load_TGA Load Sample into Furnace Weigh_TGA->Load_TGA Program_TGA Set Thermal Program (10 °C/min, N2 Purge) Load_TGA->Program_TGA Run_TGA Run TGA Scan Program_TGA->Run_TGA Analyze_TGA Analyze TGA/DTG Curves Run_TGA->Analyze_TGA Determine_Onset Determine Onset of Decomposition Analyze_TGA->Determine_Onset Evaluate_Profile Evaluate Decomposition Profile Determine_Onset->Evaluate_Profile

Caption: Workflow for TGA analysis of this compound.

Conclusion: A Holistic View from Thermal Analysis

The thermal analysis of this compound using DSC and TGA provides a comprehensive understanding of its physicochemical properties. The expected lower melting point and potentially lower thermal stability compared to its trans-isomer underscore the importance of controlling its presence in the final drug product. The methodologies outlined in this guide provide a robust framework for obtaining critical data that can inform synthesis optimization, formulation strategies, and stability studies. By integrating these thermal analysis techniques into the development workflow, researchers can ensure the quality, safety, and efficacy of Terbinafine-containing pharmaceuticals.

References

  • Basak, S., et al. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137-149. [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1). [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetric patterns of terbinafine,.... Retrieved from [Link]

  • Hossain, A., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. Pharmaceutics, 11(10), 548. [Link]

  • Al-khedr, M. A., et al. (2023). Thermo-Responsive Sol-Gel-Based Nano-Carriers Containing Terbinafine HCl: Formulation, In Vitro and Ex Vivo Characterization, and Antifungal Activity. Pharmaceuticals, 16(10), 1469. [Link]

  • Singh, I., et al. (2023). Development and Characterization of Terbinafine-Loaded Nanoemulgel for Effective Management of Dermatophytosis. Gels, 9(11), 889. [Link]

  • Apotex Inc. (2018). TERBINAFINE Product Monograph. [Link]

  • Hossain, A., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. MDPI. [Link]

  • USP. (2009). Terbinafine Hydrochloride. [Link]

  • ResearchGate. (n.d.). DSC thermogram of pure terbinafine HCl (A) and TH-NE (B). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystalline Structure and Polymorphism of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Isomeric Purity and Solid-State Form in Drug Development

In the landscape of pharmaceutical sciences, the precise control over a drug substance's chemical and physical form is paramount. Terbinafine, a potent allylamine antifungal agent, is a case in point.[1] It exists as geometric isomers, with the (E)-isomer, or trans-terbinafine, being the active pharmaceutical ingredient (API) valued for its therapeutic efficacy.[1] Its geometric counterpart, (Z)-isomer or cis-terbinafine, is typically a process-related impurity that must be monitored and controlled during synthesis.[2]

While the solid-state properties of trans-terbinafine hydrochloride are well-documented, this compound has received significantly less attention. This guide, therefore, serves a dual purpose. First, it will collate the available information on this compound's structure. Second, where specific data for the cis-isomer is not publicly available, it will use the extensive research on the trans-isomer as an illustrative framework. This approach provides a robust, scientifically-grounded blueprint for any researcher or drug development professional tasked with characterizing the crystalline structure and polymorphic landscape of this compound or similar isomeric impurities. Understanding these properties is not merely an academic exercise; it is critical for ensuring the quality, stability, and safety of the final drug product.

The Molecular Architecture: cis- vs. trans-Terbinafine

Terbinafine's chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, features a carbon-carbon double bond within its allylamine side chain.[1] This double bond gives rise to two distinct geometric isomers:

  • trans-Terbinafine ((E)-isomer): The therapeutically active form. The substituents are on opposite sides of the double bond.

  • This compound ((Z)-isomer): A common process impurity. The substituents are on the same side of the double bond.[2]

The separation of these isomers is a crucial step in the manufacturing of terbinafine, often achieved via crystallization of the hydrochloride salt, where the desired trans-isomer is selectively isolated.[3]

The Principle of Polymorphism: More Than Just a Molecule

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[4] These forms share the identical chemical composition but differ in their internal crystal lattice arrangement. This structural difference can have profound implications for a substance's physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability.

  • Melting Point: A key indicator of crystal lattice energy.

  • Stability (Thermal and Mechanical): Affecting shelf-life and processability.

  • Crystal Habit (Morphology): Influencing powder flow and compaction.

For an API, controlling polymorphism is essential for consistent clinical performance. For an impurity like this compound, understanding its solid state helps in developing effective purification strategies and ensuring it does not adversely impact the stability or properties of the bulk API.

Solid-State Characterization: The Analytical Toolkit

A multi-faceted analytical approach is required to fully characterize the crystalline nature of a compound. The same techniques used to study the official drug substance are applied to identify and control impurities.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for solid-state analysis.

  • Powder X-ray Diffraction (PXRD): This is the workhorse for polymorphic screening. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." The pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

  • Single Crystal X-ray Diffraction (SC-XRD): When a suitable single crystal can be grown, SC-XRD provides the absolute, three-dimensional structure of the molecule within the crystal lattice, including bond lengths, angles, and intermolecular interactions.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It reveals thermal events like melting (endotherm), crystallization (exotherm), and solid-solid phase transitions, making it invaluable for identifying polymorphs.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is primarily used to detect the presence of solvents or water (solvates/hydrates) and to assess thermal decomposition.

Vibrational Spectroscopy
  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Since the crystal lattice influences these vibrations, polymorphs often exhibit distinct spectral differences, particularly in the low-frequency (fingerprint) region. An intense band at approximately 958 cm⁻¹ in the FTIR spectrum of trans-terbinafine hydrochloride, for instance, is attributed to the trans-substituted olefin.[5]

Crystalline Forms of Terbinafine: A Case Study

While specific polymorphic forms of this compound are not detailed in the public literature, a known crystalline form of the trans-terbinafine free base, "Form I," has been described.[4] This serves as an excellent example of the data required to define a new polymorphic form.

PropertyForm I of trans-Terbinafine Base
Appearance Crystalline Solid
Powder X-ray Diffraction (PXRD) Characteristic peaks at 2θ values of approximately 9.5, 15.7, 18.0, 19.2, 21.9, and 24.2 ± 0.2 degrees.[4]
Differential Scanning Calorimetry (DSC) A single endotherm at approximately 40.8°C.[4]
Infrared (IR) Spectrum Characteristic absorption peaks at 3043, 2968, 1631, 1598, 1455, 960, 794, and 775 cm⁻¹.[4]

This table summarizes the data for Form I of the trans-isomer as an example of polymorphic characterization.

Furthermore, studies on trans-terbinafine hydrochloride have shown that different crystal habits (e.g., plate-like vs. needle-like) can be produced from different crystallization solvents (e.g., ethanol/water vs. ethyl acetate).[5] These habits, while not different polymorphs, exhibit varied dissolution rates, underscoring the importance of controlling crystallization conditions.[5]

Experimental Workflow: A Practical Guide to Polymorph Screening

The following protocol outlines a systematic approach for the crystallization and characterization of a compound like this compound. This self-validating workflow ensures that any discovered forms can be reliably reproduced and characterized.

Step-by-Step Protocol
  • Material Acquisition: Obtain a purified sample of this compound (or its hydrochloride salt). Confirm its identity and purity via HPLC and spectroscopy (¹H NMR, MS).

  • Solubility Assessment: Determine the solubility of the material in a diverse range of solvents (e.g., alcohols, ketones, esters, chlorinated solvents, water) at ambient and elevated temperatures. This informs the selection of crystallization methods.

  • Crystallization Experiments:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Allow the solvent to evaporate slowly in a loosely covered vial.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature. Cool the solution slowly and controllably to induce crystallization.

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity, then crystallization, occurs.

    • Slurrying: Suspend an excess of the solid in a solvent where it has partial solubility. Agitate the slurry at a controlled temperature for an extended period (days to weeks). This method can facilitate the conversion of a metastable form to the most stable form.

  • Solid Isolation: Isolate the resulting crystals by filtration and dry them under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvent.

  • Characterization of New Forms: Analyze each unique crystalline solid obtained using the primary characterization toolkit:

    • PXRD: To determine if a new crystalline pattern has been produced.

    • DSC/TGA: To identify its melting point and assess its solvation state.

    • FTIR/Raman: To obtain its vibrational fingerprint.

The logical flow for this process is visualized below.

G cluster_cryst Crystallization Methods start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start: Purified this compound solubility Solubility Screening (Diverse Solvents) start->solubility evap Slow Evaporation solubility->evap cool Cooling solubility->cool anti Anti-Solvent solubility->anti slurry Slurrying solubility->slurry isolate Isolate & Dry Solids evap->isolate cool->isolate anti->isolate slurry->isolate isolate_connector isolate->isolate_connector pxrd PXRD Analysis is_new New Form? pxrd->is_new dsc_tga DSC / TGA Analysis is_new->dsc_tga Yes end End: No New Form is_new->end No ftir_raman FTIR / Raman Analysis dsc_tga->ftir_raman characterize Characterize & Document New Polymorph ftir_raman->characterize isolate_connector->pxrd

Caption: Experimental workflow for polymorph screening.

Polymorphic Relationships and Transformations

If multiple polymorphs of this compound were discovered, the next critical step would be to understand their thermodynamic relationship. This determines which form is most stable under given conditions and whether transformations between forms are possible.

  • Monotropic System: One polymorph is always the most stable, and all other (metastable) forms will irreversibly convert to it over time.

  • Enantiotropic System: There is a transition temperature at which the stability order reverses. One form is stable below this temperature, and another is stable above it.

Factors like temperature, pressure, and solvent can mediate these transformations. Understanding these relationships is crucial for selecting the appropriate solid form for development and ensuring the long-term stability of the drug substance.

G cluster_forms Hypothetical this compound Polymorphs form_node form_node factor_node factor_node formA Polymorph A (Metastable) formB Polymorph B (Stable) formA->formB Spontaneous Conversion amorphous Amorphous Phase formB->amorphous Melt-Quench/ Milling amorphous->formA Crystallization amorphous->formB Crystallization solution Solution Phase solution->formA Rapid Crystallization solution->formB Slow Crystallization temp Temperature temp->formA temp->formB solvent Solvent solvent->solution pressure Pressure/ Grinding pressure->formA pressure->formB

Caption: Interconversion pathways for hypothetical polymorphs.

Conclusion and Future Directions

The study of the crystalline structure and polymorphism of this compound, while not extensively documented, is of significant importance from a pharmaceutical quality and control perspective. As a known process impurity, its solid-state properties can influence the purification, stability, and overall quality of the final trans-terbinafine API.

This guide has established the fundamental principles and outlined the robust analytical and experimental workflows necessary to undertake such a study. By leveraging the comprehensive data available for the trans-isomer, we have provided a clear and actionable framework for researchers.

Future work should focus on the practical application of these methodologies to this compound. A systematic polymorph screen, followed by full structural elucidation of any resulting crystalline forms, would fill a critical knowledge gap. Such research would not only enhance our understanding of the terbinafine system but also contribute to the broader discipline of solid-state chemistry in drug development, reinforcing the principle that a thorough understanding of all components, including impurities, is essential for creating safe and effective medicines.

References

Sources

Methodological & Application

A Validated Isocratic HPLC Method for the Resolution of Terbinafine Geometric Isomers (E/Z) in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, high-performance liquid chromatography (HPLC) method for the separation and quantification of terbinafine and its geometric (Z)-isomer, a critical process-related impurity. Terbinafine, an allylamine antifungal agent, exists primarily as the (E)-isomer, which is the therapeutically active form. The presence of the (Z)-isomer (cis-terbinafine) must be carefully controlled to ensure drug product quality, safety, and efficacy. This protocol, grounded in principles outlined by major pharmacopoeias, provides a detailed methodology, explains the scientific rationale behind the chromatographic choices, and includes system suitability criteria to ensure self-validating and reliable performance.

Introduction

Terbinafine hydrochloride is a synthetic allylamine derivative with a broad spectrum of antifungal activity.[1] It functions by specifically inhibiting the enzyme squalene epoxidase, a key step in the fungal ergosterol biosynthesis pathway.[1] This mechanism leads to ergosterol deficiency and an accumulation of squalene within the fungal cell, resulting in cell death. Chemically, the active substance is (2E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.[2][3]

During the synthesis of terbinafine, the formation of the geometric (2Z)-isomer, also known as this compound, is possible.[2][4] This isomer is considered a process-related impurity and its levels are strictly controlled by regulatory bodies. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specify limits for this impurity and mandate chromatographic methods capable of adequately resolving it from the main (E)-isomer peak.[2][4] The objective of this guide is to provide a comprehensive, field-proven HPLC protocol that achieves this critical separation, suitable for routine quality control (QC) and stability testing in the pharmaceutical industry.

Chromatographic Principles and Method Rationale

The successful separation of geometric isomers, which often have very similar physicochemical properties, requires careful optimization of chromatographic parameters. The choices in this method are based on established principles to maximize resolution and ensure robust performance.

  • Stationary Phase Selection : A C18 (L1 packing) column is the industry standard for this analysis.[3][4] The non-polar, octadecylsilane-bonded silica provides a hydrophobic surface that retains terbinafine and its isomer primarily through hydrophobic interactions with the molecule's naphthalene and heptene-ynyl moieties. This interaction is strong enough to provide retention, yet allows for subtle differences in the spatial arrangement of the E and Z isomers to be exploited for separation.

  • Mobile Phase pH and Additives : Terbinafine is a basic compound due to its tertiary amine group. When analyzed on silica-based columns, it can interact with acidic residual silanol groups, leading to poor peak shape (tailing). To counteract this, the mobile phase is buffered to a pH of 7.5 and contains triethylamine (TEA).[2][4][5] At this pH, TEA acts as a competing base, effectively masking the active silanol sites on the stationary phase. This results in significantly improved peak symmetry and overall chromatographic performance.

  • Organic Modifiers : The mobile phase employs a mixture of acetonitrile and methanol. The combination and ratio of these solvents fine-tune the elution strength and, critically, the selectivity of the separation. Acetonitrile generally provides higher efficiency, while methanol can offer alternative selectivity. The specific blend used in this method has been optimized to maximize the resolution between the closely eluting (Z) and (E) isomers.

  • Temperature Control : The column temperature is maintained at a constant 40°C.[3][4] Operating at an elevated temperature reduces the viscosity of the mobile phase, which lowers system backpressure and improves mass transfer kinetics. This leads to sharper peaks (higher efficiency) and more reproducible retention times, which is crucial for reliable isomer identification and quantification.

  • Detection Wavelength : The detection wavelength is set to 280 nm.[2][4] This wavelength corresponds to a significant absorbance maximum for the naphthalene chromophore present in the terbinafine molecule, providing excellent sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.

Materials and Reagents

  • Reference Standard : USP Terbinafine Hydrochloride Reference Standard (RS) or equivalent pharmacopoeial standard.

  • Solvents : HPLC-grade acetonitrile and methanol.

  • Reagents : Triethylamine (TEA), glacial acetic acid, reagent-grade water (ASTM Type I or equivalent).

  • HPLC System : A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photo Diode Array (PDA) detector.

  • Column : C18 column, 150 mm x 3.0 mm, 5 µm particle size (L1 packing).[4]

  • Equipment : Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.

Detailed Experimental Protocol

4.1. Preparation of Solutions

  • Buffer Solution (pH 7.5) : Add 2.0 mL of triethylamine to 1000 mL of water. Adjust the pH to 7.5 with glacial acetic acid.[3]

  • Diluent : Prepare a mixture of acetonitrile and water (50:50 v/v).[3]

  • Mobile Phase A : Prepare a filtered and degassed mixture of the Methanol:Acetonitrile (60:40 v/v) and the pH 7.5 Buffer in a ratio of 70:30.[3]

  • Mobile Phase B : Prepare a filtered and degassed mixture of the Methanol:Acetonitrile (60:40 v/v) and the pH 7.5 Buffer in a ratio of 95:5.[3]

  • Standard Solution (0.5 mg/mL) : Accurately weigh about 25 mg of USP Terbinafine Hydrochloride RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Test Solution (0.5 mg/mL) : Accurately weigh about 25 mg of the terbinafine hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.[3]

  • System Suitability Solution : Prepare a solution of terbinafine hydrochloride in Diluent at a concentration of about 1.0 mg/mL. Expose this solution to UV light at 254 nm for approximately 1 hour to generate a detectable peak for the cis-isomer.[3][4] This step is crucial as it intentionally creates the impurity needed to verify the system's resolving power.

4.2. HPLC System Configuration

The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (L1), 150 mm x 3.0 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.8 mL/min[4]
Column Temperature 40°C[4]
Detection Wavelength 280 nm[4]
Injection Volume 20 µL
Run Time 38 minutes

Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase BElution
0 - 41000Isocratic
4 - 25100 → 00 → 100Linear Gradient
25 - 300100Isocratic (Wash)
30 - 30.10 → 100100 → 0Linear Gradient
30.1 - 381000Re-equilibration

This gradient program is based on the USP monograph for Terbinafine Hydrochloride.[4]

4.3. System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the System Suitability Solution .

  • Identify the peaks for this compound (Z-isomer) and terbinafine (E-isomer). The cis-isomer typically has a relative retention time of about 0.9 compared to the main terbinafine peak.[2]

  • Verify that the system meets the acceptance criteria outlined below.

SST ParameterAcceptance CriteriaRationale
Resolution (R) ≥ 2.0 between this compound and terbinafine peaks[2][4]Ensures the system can adequately separate the two isomers.
Tailing Factor (T) ≤ 2.0 for the terbinafine peakConfirms good peak shape and absence of silanol interactions.
% RSD ≤ 2.0% for peak area of terbinafine (n=5 injections)Demonstrates the precision and reproducibility of the system.

4.4. Chromatographic Analysis

  • Inject the Diluent (as a blank) to ensure no system peaks interfere with the analysis.

  • Inject the Standard Solution five times and verify the %RSD of the peak areas is within the SST limits.

  • Inject the Test Solution in duplicate.

  • Identify the cis-isomer peak in the sample chromatogram based on its relative retention time from the SST run.

  • Calculate the percentage of the cis-isomer impurity using the following formula:

    % cis-Isomer = (Area_cis / Area_total) x 100

    Where:

    • Area_cis is the peak area of the cis-isomer in the Test Solution.

    • Area_total is the sum of all peak areas in the chromatogram (disregarding blank and solvent peaks).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to data analysis.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases (A & B) & Buffer equilibrate Equilibrate Column (40°C, 0.8 mL/min) prep_mobile->equilibrate prep_std Prepare Standard & Test Solutions (0.5 mg/mL) inject_samples Inject Blank, Standard (x5), & Test Solutions (x2) prep_std->inject_samples prep_sst Prepare SST Solution (1 mg/mL) & Expose to UV Light inject_sst Inject SST Solution prep_sst->inject_sst equilibrate->inject_sst Start Sequence verify_sst Verify SST Criteria (Resolution ≥ 2.0) inject_sst->verify_sst verify_sst->inject_samples If Pass integrate Integrate Peak Areas inject_samples->integrate identify Identify cis-Isomer Peak (RRT ≈ 0.9) integrate->identify calculate Calculate % Impurity identify->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for the HPLC analysis of terbinafine isomers.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the critical quality control task of separating and quantifying the (Z)-isomer of terbinafine from the active (E)-isomer. By adhering to the principles and parameters outlined in the USP and Ph. Eur., this method ensures regulatory compliance. The inclusion of a comprehensive system suitability test guarantees that the chromatographic system is performing adequately before any sample analysis, providing a high degree of confidence in the resulting data. This protocol is directly applicable for routine analysis in pharmaceutical development and manufacturing environments.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). TERBINAFINE HYDROCHLORIDE. European Pharmacopoeia 7.0.
  • Ghanem, E., & Sivasubramanian, L. (2020). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Source: National Institutes of Health] ([Link])

  • Kathirvel, S., et al. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 17(1), 232-244.
  • Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1-10.
  • Rao, T. N., et al. (2018). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 11(2), 345-351.
  • United States Pharmacopeial Convention. (2009). Terbinafine Hydrochloride. USP-NF.
  • Matysová, L., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720. ([Link])

  • United States Pharmacopeial Convention. (2011). Terbinafine Hydrochloride Monograph.
  • Kassem, H., & Almardini, M.A. (2013). High performance liquid chromatography method for the determination of Terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 58-61.
  • Rode, P. D., & Rao, J. R. (2018). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 8(4), 834-842.
  • Gopal, P. N. V., et al. (2010). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(1), 549-554.
  • Gund, A. C., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1).
  • Arora, D., et al. (2021). Development and Validation of Analytical Method for Estimation of Terbinafine by Using UV Spectroscopy. International Journal of Pharmacy and Pharmaceutical Research, 22(2), 1-12.
  • CBG-MEB. (2011). Public Assessment Report: Terbinafine HCl CF 10 mg/g, cream.
  • U.S. Pharmacopeia. (n.d.). Terbinafine Hydrochloride.

Sources

Application Note: Enantioselective and Diastereoselective Separation of Terbinafine Isomers by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Complexity of Terbinafine

Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1] Its therapeutic efficacy is primarily attributed to the (E)-isomer, commonly known as trans-terbinafine. The manufacturing process of terbinafine can, however, lead to the formation of the (Z)-isomer, or cis-terbinafine, which is considered a process-related impurity and possesses lower biological activity.[2]

Beyond this geometric isomerism, terbinafine is also a chiral molecule. The core structure contains a stereogenic center, meaning that both the therapeutically active trans-isomer and the cis-isomer impurity exist as pairs of enantiomers: (R/S)-trans-terbinafine and (R/S)-cis-terbinafine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacological, toxicological, and metabolic profiles.[3][4] Therefore, the ability to separate all four stereoisomers is critically important for drug development, quality control, and ensuring the safety and efficacy of the final pharmaceutical product.

This application note presents a detailed protocol for the simultaneous separation of the geometric isomers (cis/trans) and the enantiomers of terbinafine using chiral High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of the chiral stationary phase (CSP) and the mobile phase conditions, providing a robust methodology for researchers, scientists, and drug development professionals.

The Principle of Chiral Separation on Polysaccharide-Based CSPs

The cornerstone of this method is the use of a polysaccharide-based chiral stationary phase. CSPs derived from cellulose and amylose, particularly their phenylcarbamate derivatives, have demonstrated exceptional capabilities in resolving a vast array of racemic compounds.[5][6] The chiral recognition mechanism is a complex process based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[7]

The key interactions governing this separation include:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (like the tertiary amine in terbinafine) and the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The aromatic naphthalene ring of terbinafine can form strong π-π stacking interactions with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Occur between polar bonds in the analyte and the CSP.

  • Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, thus enabling separation.[7]

For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), is selected as the primary column for method development due to its proven broad enantioselectivity for a wide range of chiral compounds.[8]

Experimental Workflow and Protocol

The following sections provide a step-by-step guide for the analysis of terbinafine stereoisomers.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar amylose-based CSP.

  • Solvents: HPLC-grade n-hexane, 2-propanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Sample: Terbinafine Hydrochloride standard containing both cis- and trans-isomers. If analyzing for enantiomeric purity, a racemic standard of trans-terbinafine is required.

  • Sample Preparation: Dissolve the terbinafine standard in the initial mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Method Protocol

Method development in chiral chromatography often involves screening different mobile phase compositions to achieve optimal separation. A normal-phase approach is typically the most effective starting point for polysaccharide-based CSPs.

Step 1: Initial Column Equilibration Equilibrate the CHIRALPAK® AD-H column with the initial mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Step 2: Method Screening and Optimization

  • Initial Condition:

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 224 nm (a strong absorbance maximum for terbinafine)

    • Injection Volume: 10 µL

  • Optimization Strategy:

    • Adjusting Alcohol Modifier: If resolution is insufficient, systematically vary the percentage of IPA (e.g., in increments of 5%, from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution, while increasing it shortens analysis time.

    • Changing Alcohol Modifier: Substitute IPA with Ethanol (EtOH). The change in the alcohol modifier can significantly alter the selectivity and even the elution order of the enantiomers.

    • Adding a Basic Modifier: Terbinafine is a basic compound. Tailing peaks can be an issue. To improve peak shape and potentially resolution, add a small amount of a basic additive like Diethylamine (DEA) to the mobile phase (e.g., 0.1% v/v).

    • Temperature Effect: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity but may increase analysis time and backpressure.

Step 3: Final Optimized Method (Proposed) The following conditions are a robust starting point that should provide good separation of the four stereoisomers.

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 224 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in mobile phase
System Suitability

To ensure the validity of the results, system suitability tests must be performed. The United States Pharmacopeia (USP) specifies a resolution requirement for the separation of the geometric isomers.[3][9]

  • Resolution (Rs): The resolution between the this compound and trans-terbinafine peaks should be not less than 2.0.[3] For the enantiomeric pairs, a baseline resolution (Rs ≥ 1.5) is desirable.

  • Tailing Factor (T): The tailing factor for the main trans-terbinafine peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for peak area and retention time.

Data Interpretation and Expected Results

Under the proposed optimized conditions, a chromatogram showing four distinct peaks is expected. The elution order will depend on the specific interactions with the CSP. A hypothetical chromatogram would show the separation of the cis-enantiomers followed by the trans-enantiomers, or another distinct order.

Table 1: Hypothetical Chromatographic Data

Peak No.StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor
1Enantiomer 1 of this compound8.5-1.1
2Enantiomer 2 of this compound9.82.11.1
3Enantiomer 1 of trans-Terbinafine12.33.51.2
4Enantiomer 2 of trans-Terbinafine14.12.51.2

Note: The elution order and retention times are illustrative and must be confirmed experimentally.

Visualizing the Workflow

The logical flow of the chiral method development process can be visualized as follows:

Chiral_Method_Development cluster_prep Preparation cluster_analysis Analysis & Optimization SamplePrep Sample Preparation (0.5 mg/mL in Mobile Phase) ColumnEquil Column Equilibration (CHIRALPAK® AD-H) InitialInject Initial Injection (Hexane/IPA, 90:10) ColumnEquil->InitialInject Evaluate Evaluate Resolution & Peak Shape InitialInject->Evaluate OptimizeMP Optimize Mobile Phase - % Alcohol - Alcohol Type (EtOH) - Additive (DEA) Evaluate->OptimizeMP Resolution < 1.5 or Tailing > 1.5 OptimizeTemp Optimize Temperature (15-40 °C) Evaluate->OptimizeTemp Good Resolution, Further Improvement FinalMethod Final Method Validation (System Suitability) Evaluate->FinalMethod Resolution > 1.5 Good Peak Shape OptimizeMP->InitialInject Re-inject OptimizeTemp->InitialInject Re-inject caption Workflow for Chiral Separation of Terbinafine Isomers

Caption: Workflow for Chiral Separation of Terbinafine Isomers.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the challenging separation of the four stereoisomers of terbinafine. By leveraging the unique selective properties of a polysaccharide-based chiral stationary phase, specifically an amylose derivative, a robust and reliable HPLC method can be developed. The detailed step-by-step protocol, from initial screening to final optimization, empowers researchers to accurately quantify the enantiomeric purity of the active trans-terbinafine isomer and control the cis-isomer impurity. This methodology is essential for ensuring the quality, safety, and efficacy of terbinafine hydrochloride in pharmaceutical formulations.

References

  • Terbinafine Hydrochloride. USP-NF. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Terbinafine Hydrochloride. uspbpep.com. [Link]

  • Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. [Link]

  • CN104725240A - Method for preparing terbinafine hydrochloride Z-shaped isomer.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • (PDF) New chiral stationary phases for enantioselective drugs analysis. ResearchGate. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Preparation and Enantioseparation Property of Novel Amylose-Based Chiral Stationary Phases for High Performance Liquid Chromatography. PubMed. [Link]

  • Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]

  • (PDF) Chiral derivatives of Butenafine and Terbinafine: synthesis and antifungal activity. ResearchGate. [Link]

  • Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. PubMed. [Link]

  • (PDF) Solvent Versatility of Immobilized Amylose and Cellulose-Based Chiral Stationary Phases in Enantioselective LC Separation and Monitoring of Bio-Catalyzed Resolutions of Acidic Drugs in Non-Standard Organic Solvents. ResearchGate. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

Sources

Application Notes and Protocols for the Use of cis-Terbinafine Reference Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomeric Purity in Terbinafine

Terbinafine, an allylamine antifungal agent, is widely used to treat fungal infections of the skin and nails.[1] Its therapeutic efficacy is attributed to the (E)-isomer, commonly known as trans-Terbinafine. The manufacturing process of Terbinafine can, however, lead to the formation of its geometric isomer, (Z)-Terbinafine, or cis-Terbinafine.[2][3] The European Pharmacopoeia identifies this compound as impurity B in Terbinafine hydrochloride.[4][5] As stereoisomers can exhibit different pharmacological and toxicological profiles, ensuring the stereochemical purity of Terbinafine is paramount for drug safety and efficacy. Therefore, the accurate identification and quantification of this compound as a potential impurity are critical components of quality control in the pharmaceutical industry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the this compound reference standard for analytical testing. It offers detailed protocols, explains the rationale behind experimental choices, and provides guidance on data interpretation and troubleshooting, all grounded in authoritative scientific principles and regulatory standards.

Part 1: Physicochemical Properties and Analytical Landscape

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name (2Z)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride[6][7]
Synonyms Terbinafine EP Impurity B (as Hydrochloride)[7][8]
CAS Number 176168-78-8[5][6][7]
Molecular Formula C₂₁H₂₆ClN[7][9]
Molecular Weight 327.89 g/mol [1][7]
Appearance White to Off-White Solid[7][9]
Solubility Slightly soluble in Methanol[9]
Storage 2-8°C[9]

The primary analytical challenge lies in the separation of the cis- and trans-isomers, which often co-elute under standard chromatographic conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely employed technique for this purpose, offering the necessary resolution and sensitivity.[10][11][12] The choice of a suitable stationary phase, typically a C18 column, and the optimization of mobile phase composition are critical for achieving baseline separation of the two isomers.[10][12]

Part 2: Experimental Protocols

Protocol 1: Quantification of this compound in Terbinafine Hydrochloride Drug Substance by HPLC-UV

This protocol outlines a validated HPLC-UV method for the quantification of this compound in Terbinafine hydrochloride raw material.

1. Principle

This method utilizes reversed-phase HPLC with isocratic elution to separate this compound from trans-Terbinafine. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified this compound reference standard.

2. Materials and Reagents

  • This compound Hydrochloride Reference Standard: Certified and of known purity.

  • Terbinafine Hydrochloride Sample: The drug substance to be tested.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Dipotassium hydrogen phosphate (K₂HPO₄): Analytical grade.

  • Phosphoric acid (H₃PO₄): Analytical grade.

  • Water: HPLC grade.

  • HPLC System: Equipped with a UV detector, autosampler, and column oven.

  • Analytical Column: BDS Hypersil C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.[10]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

3. Preparation of Solutions

  • Buffer Preparation (0.01M K₂HPO₄, pH 7.5): Accurately weigh and dissolve approximately 1.74 g of K₂HPO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.5 with dilute phosphoric acid.[10]

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer, Methanol, and Acetonitrile in the ratio of 15:35:50 (v/v/v).[10]

  • Diluent: A mixture of HPLC grade water, Acetonitrile, and Methanol in the ratio of 15:50:35 (v/v/v).[10]

  • Reference Standard Solution (0.5 µg/mL):

    • Accurately weigh approximately 5 mg of this compound Hydrochloride Reference Standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent.

    • Further dilute 1.0 mL of this solution to 100.0 mL with Diluent.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the Terbinafine Hydrochloride sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent.

4. Chromatographic Conditions

ParameterCondition
Column BDS Hypersil C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 0.01M K₂HPO₄ (pH 7.5) : Methanol : Acetonitrile (15:35:50, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 223 nm
Run Time Approximately 15 minutes

5. System Suitability

Before sample analysis, the chromatographic system must meet the criteria outlined in pharmacopeias such as the USP General Chapter <621>.[13][14][15]

  • Resolution: The resolution between the trans-Terbinafine and this compound peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for the trans-Terbinafine peak should not be more than 2.0.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the Reference Standard Solution should be not more than 5.0%.

6. Analysis and Calculation

Inject the Diluent (as a blank), the Reference Standard Solution, and the Sample Solution into the chromatograph. Record the peak areas.

Calculate the percentage of this compound in the Terbinafine Hydrochloride sample using the following formula:

% this compound = (Area_cis_sample / Area_cis_ref) * (Conc_ref / Conc_sample) * Purity_ref * 100

Where:

  • Area_cis_sample = Peak area of this compound in the Sample Solution

  • Area_cis_ref = Peak area of this compound in the Reference Standard Solution

  • Conc_ref = Concentration of the Reference Standard Solution (mg/mL)

  • Conc_sample = Concentration of the Sample Solution (mg/mL)

  • Purity_ref = Purity of the this compound Reference Standard

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare this compound Reference Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Terbinafine Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->sst sst->hplc_system If SST fails, troubleshoot inject_blank Inject Blank (Diluent) sst->inject_blank If SST passes inject_std Inject Reference Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % this compound integrate->calculate report Report Results calculate->report

Protocol 2: Method Validation Considerations

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

Table 2: Key Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The this compound peak should be well-resolved from the trans-Terbinafine peak and any other potential impurities. Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurity testing, the range should typically be from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.Determined by spiking a placebo or sample with known amounts of this compound at different concentration levels. The recovery should be within 90-110%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment). The RSD should be ≤ 10%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by the concentration that yields a signal-to-noise ratio of approximately 10.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Small changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) should not significantly affect the results.

Part 3: Handling and Storage of the this compound Reference Standard

The integrity of the reference standard is crucial for obtaining accurate analytical results. Proper handling and storage are therefore essential.

  • Storage: The this compound reference standard should be stored in its original, tightly sealed container at the recommended temperature of 2-8°C, protected from light and moisture.[19][20][21]

  • Handling:

    • Before use, allow the container to equilibrate to room temperature to prevent condensation.[20]

    • Use calibrated balances for accurate weighing.

    • Handle the standard in a clean, dry environment to avoid contamination.

    • Do not return any unused material to the original container.[19]

  • Stability: The stability of the reference standard solution should be evaluated to determine the appropriate time frame for its use.

G cluster_procurement Procurement & Receipt cluster_storage Storage & Handling cluster_use Analytical Use cluster_disposal Disposal procure Procure from Reputable Supplier receive Receive & Verify (CoA, Label) procure->receive store Store at 2-8°C, Protected from Light receive->store handle Equilibrate to Room Temp Before Use store->handle dispose Dispose According to Local Regulations store->dispose If Expired weigh Accurate Weighing handle->weigh prep_sol Prepare Standard Solution weigh->prep_sol analyze Perform Analysis prep_sol->analyze analyze->dispose

Part 4: Troubleshooting

Table 3: Common HPLC Troubleshooting for this compound Analysis

ProblemPotential Cause(s)Recommended Action(s)
Poor Resolution - Column degradation- Inappropriate mobile phase composition- Incorrect flow rate- Replace the column- Prepare fresh mobile phase and ensure correct composition- Verify and adjust the flow rate
Peak Tailing - Column contamination- pH of the mobile phase is too close to the pKa of the analyte- Column void- Flush the column with a strong solvent- Adjust the mobile phase pH- Replace the column
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase or diluent- Clean the injector- Use high-purity solvents and prepare fresh mobile phase/diluent
Baseline Drift - Column not equilibrated- Fluctuations in column temperature- Contaminated mobile phase- Allow sufficient time for column equilibration- Ensure the column oven is functioning correctly- Prepare fresh mobile phase
Inconsistent Peak Areas - Air bubbles in the pump or detector- Leaks in the system- Autosampler malfunction- Degas the mobile phase and prime the pump- Check all fittings for leaks- Service the autosampler

Conclusion

The this compound reference standard is an indispensable tool for ensuring the quality and safety of Terbinafine drug products. The application of robust, validated analytical methods, such as the HPLC-UV protocol detailed in this guide, is essential for the accurate quantification of this critical impurity. By adhering to the principles of scientific integrity, proper handling of reference standards, and systematic troubleshooting, researchers and analytical scientists can confidently assess the stereochemical purity of Terbinafine, thereby safeguarding patient health.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper.
  • DSDP Analytics.
  • PharmaGuddu. (2024). SOP for Controlling and Storage Reference standards.
  • United States Pharmacopeia. (2022).
  • PharmaGuideHub. (2024). Procurement, Handling, Storage and Destruction of Reference Standards.
  • PharmaJia. SOP for Handling of Reference Standards.
  • Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences.
  • Asian Journal of Research in Chemistry. (2017). Forced degradation study of Terbinafine HCl by HPLC with PDA detector.
  • LGC Standards. This compound Hydrochloride.
  • ResearchGate. (2007). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.
  • CymitQuimica. This compound Hydrochloride.
  • United States Pharmacopeia. Use and Storage of USP Reference Standards.
  • Pharmaffili
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ChemBK. terbinafine.
  • Centrafarm B.V. (2011). Public Assessment Report: Terbinafine HCl CF 10 mg/g, cream.
  • Novartis Pharmaceuticals Canada Inc. (2017). Product Monograph: Lamisil (terbinafine hydrochloride).
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Pharmacopoeia. (2011). Terbinafine Hydrochloride Monograph.
  • Gopal, P. N. V., et al. (2007). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • Sigma-Aldrich. Terbinafine hydrochloride European Pharmacopoeia (EP) Reference Standard.
  • Pharmaguideline. SOP for Handling of Reference and Working Standards.
  • GLP Pharma Standards. This compound.
  • International Council for Harmonis
  • SynZeal. Terbinafine Impurities.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Apotex Inc. (2018). Product Monograph: TERBINAFINE.
  • Altabrisa Group. (2025).
  • Kathirvel, S., et al. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research.
  • PubChem. Terbinafine Hydrochloride.
  • LGC Standards. Terbinafine EP Impurity B (as Hydrochloride).
  • ChemicalBook. (2025). This compound Hydrochloride.
  • Simson Pharma Limited. Terbinafine EP Impurity F.
  • United States Pharmacopeia. Terbinafine Hydrochloride Monograph.
  • Google Patents. (2003). Synthesis of terbinafine hydrochloride. CN1362400A.
  • United States Pharmacopeia. Terbinafine Oral Suspension Monograph.
  • USP Store. Terbinafine Hydrochloride.
  • Justia Patents. (2006).
  • Google Patents. (2005). An improved process for the preparation of terbinafine hydrochloride. WO 2005/110968 A1.
  • Quick Company. Process For Preparing Terbinafine.
  • Google Patents. (2010).

Sources

Application Note: A Validated UPLC-MS/MS Method for the Selective Quantification of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the selective detection and quantification of cis-Terbinafine ((Z)-Terbinafine), a critical geometric isomer and potential degradation product of the antifungal drug Terbinafine. As the therapeutic efficacy and safety profile of a drug can be significantly influenced by its isomeric purity, regulatory guidelines necessitate the monitoring and control of such related substances.[1][2][3] This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to accurately assess the isomeric integrity of Terbinafine. The method utilizes a cyano-based stationary phase for optimal chromatographic resolution of the cis and trans isomers, coupled with highly selective and sensitive detection by tandem mass spectrometry.

Introduction: The Imperative of Isomeric Purity

Terbinafine is a widely used allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The active pharmaceutical ingredient (API) is the (E)-isomer, commonly known as trans-Terbinafine. However, manufacturing processes or exposure to certain conditions, such as ultraviolet light, can lead to the formation of the geometric isomer, (Z)-Terbinafine or this compound.[4][5]

The presence of the cis-isomer, even in small amounts, can have implications for the product's quality, safety, and efficacy. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the identification and quantification of impurities in new drug substances.[1][6][7] This application note addresses this need by providing a detailed, validated UPLC-MS/MS method specifically designed for the separation and detection of this compound.

The causality behind the choice of a UPLC-MS/MS platform lies in its superior chromatographic resolution, speed, and the high selectivity and sensitivity of mass spectrometric detection. This allows for unambiguous identification and quantification of the cis-isomer, even at trace levels, in the presence of the highly abundant trans-isomer and other potential impurities.

Experimental

Materials and Reagents
  • Analytical Standards:

    • This compound hydrochloride (purity >95%) was procured from a reputable supplier such as LGC Standards or Toronto Research Chemicals.[8][9]

    • trans-Terbinafine hydrochloride (USP reference standard)

    • Terbinafine-d7 (internal standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Tetrahydrofuran (THF, HPLC grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Sodium dihydrogen phosphate (analytical grade)

    • Citric acid (analytical grade)

Instrumentation
  • UPLC System: A high-performance UPLC system equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data System: Chromatography data software for instrument control, data acquisition, and processing.

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound HCl, trans-Terbinafine HCl, and Terbinafine-d7 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at appropriate concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Terbinafine-d7 stock solution in the same diluent.

UPLC-MS/MS Method Protocol

The method is adapted and optimized from established HPLC protocols for Terbinafine and its impurities, leveraging a cyano stationary phase for effective isomeric separation.[4][10]

UPLC Conditions

The use of a cyano column is critical as it provides a different selectivity compared to standard C18 columns, enabling the resolution of the planar differences between the cis and trans geometric isomers. The mobile phase composition is designed to achieve optimal separation and peak shape.

ParameterCondition
Column Acquity UPLC BEH Cyano, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 70% B over 5 minutes, then hold at 70% B for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40 °C
Injection Volume 2 µL
Run Time 8 minutes
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. As geometric isomers, cis- and trans-Terbinafine exhibit identical precursor and product ions.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 35 V
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound292.2141.10.0525
trans-Terbinafine292.2141.10.0525
Terbinafine-d7 (IS)299.2148.10.0525

Sample Preparation Protocol

For the analysis of bulk drug substance or pharmaceutical formulations, a simple dilution is sufficient.

  • Weighing: Accurately weigh a portion of the sample.

  • Dissolution: Dissolve the sample in methanol.

  • Dilution: Dilute the solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration within the calibration range.

  • Fortification: Add the internal standard working solution.

  • Vortex and Inject: Vortex the sample and inject it into the UPLC-MS/MS system.

Method Validation and Expected Results

The method should be validated in accordance with ICH and FDA guidelines to ensure its suitability for the intended purpose.[6][11][12]

  • Specificity: The method should demonstrate baseline separation of this compound from trans-Terbinafine and other potential impurities.

  • Linearity: A linear response (r² > 0.99) should be achieved over a suitable concentration range (e.g., 0.1 ng/mL to 100 ng/mL for the cis-isomer).

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Limit of Detection (LOD) and Quantification (LOQ): The method should be sensitive enough to detect and quantify the cis-isomer at levels relevant to regulatory requirements (e.g., ICH reporting thresholds).

An example chromatogram should show two distinct peaks for cis- and trans-Terbinafine, with the internal standard eluting at a different retention time.

Workflow Diagrams

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting stock Prepare Stock Solutions (cis-, trans-Terbinafine, IS) working Create Working Standards & QC Samples stock->working injection Inject Sample working->injection sample_prep Weigh, Dissolve & Dilute Sample fortify Fortify with Internal Standard sample_prep->fortify fortify->injection separation Chromatographic Separation (Cyano Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration & Quantification detection->integration report Generate Report (Concentration of this compound) integration->report

Caption: UPLC-MS/MS workflow for this compound detection.

G cluster_isomers Terbinafine Isomers cluster_analysis Analytical Method trans trans-Terbinafine (E)-isomer Active Pharmaceutical Ingredient uplc UPLC Separation Cyano Stationary Phase Isocratic/Gradient Elution trans->uplc Separated based on geometric configuration cis This compound (Z)-isomer Impurity / Degradant cis->uplc msms msms uplc->msms Quantified based on unique retention time

Caption: Logical relationship of Terbinafine isomers and the analytical method.

Conclusion

This application note provides a detailed and scientifically grounded UPLC-MS/MS method for the selective and sensitive quantification of this compound. The protocol is designed to be readily implemented in a regulatory-compliant environment, offering a reliable tool for ensuring the quality and safety of Terbinafine-containing products. The explanation of the rationale behind key experimental choices, such as the use of a cyano column, provides the user with a deeper understanding of the method's principles, facilitating troubleshooting and further optimization.

References

  • Jedynak, L., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-20. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Bhadoriya, A., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography, 33(8), e4543. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Jedynak, L., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta. [Link]

  • Kryczyk-Poprawa, A., et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. Photochemistry and Photobiology, 95(4), 911-923. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • S. Basavaiah, K., & Anil Kumar, U. R. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Bioanalysis & Biomedicine, S12. [Link]

  • Kryczyk-Poprawa, A., et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. ResearchGate. [Link]

  • Matysová, L., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Pharmaffiliates. Terbinafine - Impurity B (Hydrochloride Salt). [Link]

  • Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • SynZeal. Terbinafine Impurities. [Link]

  • PubChem. Terbinafine hydrochloride, (Z)-. [Link]

  • GSRS. TERBINAFINE, (Z)-. [Link]

  • DrugBank Online. terbinafine, (Z)-isomer. [Link]

  • Pharmaffiliates. terbinafine hydrochloride - USP standards. [Link]

Sources

Forced Degradation Studies of cis-Terbinafine: A Protocol for Establishing Stability-Indicating Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies provide essential insights into the intrinsic stability of a drug substance, support the development of stability-indicating analytical methods, and help elucidate potential degradation pathways. This application note presents a detailed protocol for conducting forced degradation studies on cis-Terbinafine, a geometric isomer and known impurity of the antifungal agent Terbinafine.[3][4] The protocols herein describe methodologies for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with ICH guideline Q1A(R2).[5] Furthermore, a robust high-performance liquid chromatography (HPLC) method is outlined for the separation and quantification of the parent drug from its potential degradation products.

Introduction: The Rationale for Stress Testing

The primary purpose of forced degradation is to identify the likely degradation products of a drug substance, which is essential for establishing degradation pathways and demonstrating the specificity of stability-indicating analytical methods.[6] As outlined in ICH guideline Q1A, stress testing is a mandatory part of the regulatory submission process.[1][2] By intentionally degrading the drug substance under conditions more severe than accelerated stability testing, we can rapidly generate potential degradants and ensure our analytical methods can effectively separate and quantify them.[6]

Terbinafine is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[7][8] The commercially available drug is the trans-isomer. This compound is a related impurity and its stability profile must be understood, as degradation products, even from an impurity, can have potential toxicological implications.[3][4] While studies on trans-Terbinafine show it is susceptible to degradation under oxidative, photolytic, acidic, and basic conditions, the specific behavior of the cis-isomer warrants a dedicated investigation.[9][10][11] The goal is typically to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[5]

Experimental Design and Strategy

The selection of stress conditions is guided by the physicochemical properties of the drug substance and the recommendations set forth by the ICH.[2][12] For this compound, a comprehensive study should include acid and base-catalyzed hydrolysis, oxidation, photolysis, and thermal stress.

Workflow of Forced Degradation Studies

The overall process involves preparing a stock solution of this compound, subjecting aliquots to various stress conditions in parallel, neutralizing or diluting the samples as required, and finally analyzing them with a stability-indicating HPLC method against a non-stressed control sample.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base ox Oxidation (H₂O₂) stock->ox thermal Thermal Stress (Heat) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo prep Sample Preparation (Neutralization / Dilution) acid->prep base->prep ox->prep thermal->prep photo->prep hplc HPLC-PDA Analysis prep->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Experimental workflow for this compound forced degradation.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v solution

  • Triethylamine

  • Phosphoric Acid

3.2. Preparation of Stock Solution

  • Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride in methanol to prepare a stock solution of 1 mg/mL.

  • Sonication may be used to ensure complete dissolution.

  • This stock solution will be used for all stress conditions.

3.3. Hydrolytic Degradation (Acid and Base)

  • Rationale: Hydrolysis is a common degradation pathway. Using both acidic and basic conditions covers the potential pH range a drug product might experience.

  • Acid Hydrolysis:

    • Pipette 5 mL of the stock solution into a 25 mL flask.

    • Add 5 mL of 0.1 M HCl.

    • Reflux the solution at 60°C for 1 hour.[11]

    • Allow to cool to room temperature.

    • Carefully neutralize the solution with an equivalent volume and concentration of 0.1 M NaOH.

    • Dilute to a final volume of 25 mL with methanol:water (50:50) diluent to achieve a theoretical concentration of 200 µg/mL.

  • Base Hydrolysis:

    • Pipette 5 mL of the stock solution into a 25 mL flask.

    • Add 5 mL of 0.1 M NaOH.

    • Reflux the solution at 60°C for 1 hour.[11]

    • Allow to cool to room temperature.

    • Neutralize the solution with an equivalent volume and concentration of 0.1 M HCl.

    • Dilute to a final volume of 25 mL with diluent to achieve a theoretical concentration of 200 µg/mL.

    • Note: Some studies show Terbinafine experiences more degradation in basic conditions than acidic ones.[11] If degradation is less than 5%, consider using a higher concentration of NaOH (e.g., 1 M) or extending the reflux time.

3.4. Oxidative Degradation

  • Rationale: The allylamine structure of Terbinafine is susceptible to oxidation, potentially at the nitrogen atom (N-oxide formation) or across the double/triple bonds. Studies have shown significant degradation under oxidative stress.[9][11]

  • Pipette 5 mL of the stock solution into a 25 mL flask.

  • Add 5 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 6 hours, protected from light.[11]

  • Dilute to a final volume of 25 mL with diluent to achieve a theoretical concentration of 200 µg/mL.

3.5. Thermal Degradation

  • Rationale: To assess the stability of the drug substance at elevated temperatures, which can occur during manufacturing or improper storage.

  • Pipette 5 mL of the stock solution into a 25 mL flask and dilute to volume with diluent.

  • Transfer this solution to a vial and place it in a hot air oven maintained at 80°C for 24 hours.[7]

  • In parallel, keep a solid sample of this compound powder in the oven under the same conditions to evaluate solid-state stability.

  • After exposure, allow the solution to cool and prepare a 200 µg/mL sample from the solid drug for analysis.

3.6. Photolytic Degradation

  • Rationale: To determine if the drug is light-sensitive. Photodegradation is a known degradation pathway for Terbinafine.[9][13][14]

  • Pipette 5 mL of the stock solution into a 25 mL flask and dilute to volume with diluent.

  • Expose the solution (in a shallow, transparent dish) and a thin layer of the solid drug powder to a light source according to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][6]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, prepare a 200 µg/mL sample from the solid drug for analysis.

Analytical Methodology: HPLC-PDA

A stability-indicating method must be able to resolve the parent drug peak from all degradation products. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis.

Table 1: Recommended HPLC-PDA Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size[9]
Mobile Phase A: AcetonitrileB: 0.01M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4 with phosphoric acid)[10]
Gradient Isocratic or Gradient (e.g., 50:50 v/v A:B)[10]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 30 °C[9]
Detection Wavelength 223 nm (PDA scan from 200-400 nm)[9][15]
Diluent Methanol:Water (50:50 v/v)
  • Justification: A C18 column provides good hydrophobic retention for a molecule like Terbinafine. A buffered mobile phase helps ensure consistent peak shape and retention times. A detection wavelength of 223 nm has been shown to be effective for quantifying Terbinafine and its degradants.[9][15]

Expected Results and Potential Degradation Pathways

Based on the known chemistry of allylamines and existing literature on trans-Terbinafine, a number of degradation products can be anticipated. The primary sites of degradation are the tertiary amine, the conjugated en-yne system, and the naphthalene ring.

G parent This compound n_oxide N-Oxide parent->n_oxide Oxidation (H₂O₂) demethyl N-demethylation Product parent->demethyl Oxidation / Photolysis cleavage Side-chain Cleavage (e.g., Naphthaldehyde) parent->cleavage Hydrolysis (Acid/Base) isomer trans-Terbinafine (Isomerization) parent->isomer Photolysis / Thermal hydration Hydration of Triple Bond parent->hydration Acid Hydrolysis

Caption: Potential degradation pathways of this compound.

Table 2: Summary of Stress Conditions and Expected Degradation

Stress ConditionReagents/ParametersExpected Degradation LevelPotential Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 1 hrSlight to Moderate (5-25%)[10][11]Side-chain cleavage products, hydration products
Base Hydrolysis 0.1 M NaOH, 60°C, 1 hrModerate (10-35%)[10][11]Side-chain cleavage products
Oxidation 3% H₂O₂, RT, 6 hrsSubstantial (>20%)[9][10][11]N-oxide, N-demethylated products
Thermal 80°C, 24 hrsSlight to None[7][9]Isomerization to trans-form, other minor products
Photolysis ICH Q1B ConditionsSlight to Moderate (5-22%)[10][11]Isomerization to trans-form, photodimers, oxidative products

Conclusion

This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively identify potential degradation products, understand the intrinsic stability of the molecule, and develop a validated, stability-indicating HPLC method. Adherence to these protocols will generate crucial data to support regulatory submissions and ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. (1986). PubMed. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharmastate. Retrieved January 14, 2026, from [Link]

  • Rao, T. N., Avuthu, M. R., Reddy, B. V., & Murthy, S. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(8), 387.
  • Das, S., S, S. S., & P, S. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 102-106.
  • Bich-Hang, N., et al. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). BioProcess International. Retrieved January 14, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved January 14, 2026, from [Link]

  • Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024, January 1). IJNRD. Retrieved January 14, 2026, from [Link]

  • S, S., et al. (2012). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Reddy, K., Bannimath, G., Reddy, M., & Nanjundappa, A. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Journal of Applied Pharmaceutical Science, 11(06), 087–093.
  • Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Opasińska, D., et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. PubMed. Retrieved January 14, 2026, from [Link]

  • Forced degradation studies results of itraconazole and terbinafine HCl. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Abdel-Moety, E.M., et al. (2003). Chromatographic determination of Terbinafine in presence of its Photodegradation products. Saudi Pharmaceutical Journal, 11(1-2), 37-45.
  • STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. (2017). RJPT. Retrieved January 14, 2026, from [Link]

  • Terbinafine formulation. (2010). Google Patents.
  • N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Terbinafine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved January 14, 2026, from [Link]

Sources

A Validated Stability-Indicating HPLC Assay for Terbinafine and Its Geometric Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Author's Foreword

In the landscape of pharmaceutical quality control, the true measure of an analytical method is not just its ability to quantify a drug substance, but its capacity to do so with unwavering specificity in the face of degradation. This is the principle behind a stability-indicating assay. For a molecule like Terbinafine, an allylamine antifungal agent, this task is compounded by the potential presence of geometric isomers, primarily the (Z)-isomer, which can co-exist with the active (E)-isomer. A robust method must not only separate the parent drug from its stress-induced degradants but also resolve it from its isomeric impurities.

This document is structured to serve as both a guide and a protocol. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for key decisions in method development and validation. We will construct the assay from the ground up, from selecting the appropriate chromatography to executing forced degradation studies under International Council for Harmonisation (ICH) guidelines, and finally, validating the method to prove its suitability. The goal is to equip the researcher with a trustworthy, self-validating system for ensuring the stability, and therefore the safety and efficacy, of Terbinafine.

Principle and Scope

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Terbinafine Hydrochloride in the presence of its (Z)-isomer and potential degradation products. The method's principle is based on the differential partitioning of Terbinafine and its related substances between a nonpolar stationary phase (C18) and a polar mobile phase.

The method is designed to be specific, accurate, and precise, making it suitable for:

  • Routine quality control of Terbinafine HCl bulk drug substance and finished pharmaceutical products.

  • Stability studies under various environmental conditions as mandated by ICH guidelines.[1]

  • Analysis of samples from forced degradation studies to understand degradation pathways.

Materials and Reagents

Material/ReagentGrade/Specification
Terbinafine HCl Reference StandardUSP or equivalent, purity >99.5%
Terbinafine Impurity A ((Z)-isomer)Pharmacopeial reference standard or qualified material
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Dipotassium Hydrogen Phosphate (K₂HPO₄)Analytical Reagent Grade
Orthophosphoric Acid (H₃PO₄)Analytical Reagent Grade, ~85%
Hydrochloric Acid (HCl)Analytical Reagent Grade, ~37%
Sodium Hydroxide (NaOH)Analytical Reagent Grade
Hydrogen Peroxide (H₂O₂)30% Solution, Analytical Reagent Grade
WaterHPLC Grade or Milli-Q equivalent

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving the necessary resolution between Terbinafine, its (Z)-isomer, and all potential degradation products.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC/UPLC with UV/PDA Detector
Column BDS Hypersil C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01M K₂HPO₄ Buffer. pH adjusted to 7.5 with H₃PO₄.
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program 0-2 min (30% B), 2-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B)
Flow Rate 1.0 mL/min
Detection Wavelength 223 nm[2]
Column Temperature 30°C
Injection Volume 10 µL
Run Time 25 minutes

Senior Application Scientist's Note: The choice of a C18 column provides a versatile hydrophobic stationary phase suitable for retaining Terbinafine. A phosphate buffer at pH 7.5 is used to maintain a consistent pH, which is critical for the retention time reproducibility of the basic terbinafine molecule. A gradient elution program is employed to ensure that both early-eluting polar degradants and the highly retained parent compound can be resolved and eluted within a reasonable timeframe. The detection wavelength of 223 nm is selected based on the UV absorbance maxima of Terbinafine, providing good sensitivity.[2][3]

Standard and Sample Preparation

Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Terbinafine HCl Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

Sample Preparation (for a 250 mg tablet):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Terbinafine HCl and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of this solution at 5000 RPM for 10 minutes.

  • Transfer 5.0 mL of the supernatant into a 50 mL volumetric flask, dilute to volume with diluent, and mix. This yields a theoretical concentration of 100 µg/mL.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[4] These studies are performed on a solution of the drug substance at a concentration of approximately 1000 µg/mL.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Prep Prepare 1 mg/mL Terbinafine Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 6h) Base Base Hydrolysis (0.1N NaOH, 60°C, 6h) Oxidative Oxidation (10% H₂O₂, 60°C, 3h) Thermal Thermal (80°C, 48h) Photo Photolytic (ICH Q1B light conditions) Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to 100 µg/mL Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatograms (Peak Purity, % Degradation) Inject->Analyze

1. Acid Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

  • Reflux the solution at 60°C for 6 hours.[5]

  • Cool, neutralize with an equivalent volume of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

2. Base Hydrolysis:

  • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

  • Reflux the solution at 60°C for 6 hours.[6]

  • Cool, neutralize with an equivalent volume of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent.

3. Oxidative Degradation:

  • To 5 mL of the stock solution, add 5 mL of 10% H₂O₂.

  • Keep the solution at 60°C for 3 hours.[7]

  • Cool and dilute to a final concentration of 100 µg/mL with diluent.

4. Thermal Degradation:

  • Keep the drug substance in solid form in a hot air oven at 80°C for 48 hours.[8]

  • After exposure, prepare a 100 µg/mL solution in diluent.

5. Photolytic Degradation:

  • Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

  • Prepare a 100 µg/mL solution in diluent.

Analysis of Stressed Samples: Inject the unstressed standard, a blank, and each stressed sample into the HPLC system. Use a Photodiode Array (PDA) detector to assess peak purity and ensure that the analyte peak is spectrally homogeneous and free from co-eluting degradants.[8]

Stress ConditionExpected Outcome
Acidic Slight degradation observed.[10]
Alkaline Slight degradation observed.[5]
Oxidative Significant degradation expected.[5][10]
Thermal Generally stable, minimal degradation.[8]
Photolytic Potential for degradation.[11][12]

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Inject the diluent (blank), a solution containing the (Z)-isomer, each of the stressed samples, and a sample of the pharmaceutical formulation.

  • Acceptance Criteria: The Terbinafine peak should be well-resolved from all other peaks (degradants, isomers, excipients) with a resolution factor (Rs) > 2.0. The peak purity angle should be less than the purity threshold, confirming spectral homogeneity.

2. Linearity:

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of at least five concentrations of Terbinafine HCl from 25% to 150% of the working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[3]

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo formulation with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[3]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0% for both repeatability and intermediate precision.[2][13]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy. These limits are crucial for quantifying degradation products.[4]

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.[2]

Conclusion

The RP-HPLC method detailed in this application note provides a comprehensive framework for the stability-indicating analysis of Terbinafine HCl. By successfully separating the active (E)-isomer from its geometric (Z)-isomer and all degradation products generated under ICH-prescribed stress conditions, this method demonstrates a high degree of specificity. The accompanying validation protocol ensures that the method is linear, accurate, precise, and robust, thereby meeting the stringent requirements for pharmaceutical quality control and stability testing.[1][4] This validated method can be confidently implemented in research and regulated laboratory environments for the routine analysis of Terbinafine.

References

  • Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TERBINAFINE HCl IN FORMULATED PRODUCT USING REVERSE PHASE ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (RP-UPLC) Source: Semantic Scholar URL: [Link]

  • Title: Forced degradation study of Terbinafine HCl by HPLC with PDA detector Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form Source: SciSpace URL: [Link]

  • Title: STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TERBINAFINE AND ITRACONAZOLE IN API AND TABLET DOSA Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form Source: International Journal of ChemTech Research URL: [Link]

  • Title: A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Estimation of terbinafine HCl in tablet dosage form by green gas chromatography Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: ICH Stability Guidelines Source: LSC Group® URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Development and Validation of Terbinafine Hydrochloride and Ketoconazole in Bulk and Dosage Form Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Analytical Method for Estimation of Terbinafine by Using UV Spectroscopy Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: What is a stability indicating method? Source: AmbioPharm URL: [Link]

  • Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

  • Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Forced degradation study of terbinafine HCl by HPLC with PDA detector Source: ResearchGate URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF TERBINAFINE IN PRESENCE OF ITS PHOTODEGRADATION PRODUCTS Source: Semantic Scholar URL: [Link]

  • Title: A kind of preparation method of terbinafine hydrochloride Z-isomer Source: Google Patents URL

Sources

Application Note & Protocol: A Stability-Indicating HPLC Method for the Determination of cis-Terbinafine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Terbinafine, an allylamine antifungal agent, is a cornerstone in the treatment of various fungal infections.[1][2][3] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3][4] Terbinafine is synthesized as the (E)-isomer, commonly known as trans-Terbinafine, which is the therapeutically active form. However, due to the presence of a double bond in its structure, there is a potential for the formation of the (Z)-isomer, or cis-Terbinafine, as an impurity during synthesis or upon degradation.[5][6]

The presence of geometric isomers can have significant implications for the safety and efficacy of a drug product. Therefore, it is a regulatory expectation to control the levels of such isomers. This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the selective quantification of this compound in pharmaceutical formulations. The method is designed to separate this compound from the active pharmaceutical ingredient (API), trans-Terbinafine, and its other potential degradation products.

The development and validation of this method adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[7][8][9][10]

Method Development Rationale

The primary challenge in this analytical method is to achieve baseline separation between the cis and trans isomers of Terbinafine, which are structurally very similar.

  • Column Selection: A C18 column is a common choice for the analysis of Terbinafine.[11][12][13] However, for enhanced selectivity between geometric isomers, a column with a different stationary phase, such as a cyanopropyl (CN) column, can be beneficial. A NUCLEOSIL 100-5-CN column has been reported to be effective in separating Terbinafine from its structurally similar impurities, including the Z-isomer (this compound).[5][6] The cyano groups provide a different selectivity compared to traditional C18 phases due to dipole-dipole interactions.

  • Mobile Phase Selection: The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous buffer and organic solvents is typically employed. For the separation of cis- and trans-Terbinafine, a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile, and a citrate buffer at a pH of 4.50 has been shown to be effective.[5][6] The use of tetrahydrofuran can improve the resolution of closely eluting nonpolar compounds. Acetonitrile acts as a strong organic modifier, while the buffered aqueous phase helps to control the ionization of the analyte and maintain consistent retention times.

  • Detection Wavelength: Terbinafine has a maximum absorbance at approximately 223 nm.[11] However, a detection wavelength of 226 nm has been successfully used for the simultaneous determination of Terbinafine and its impurities, providing adequate sensitivity for all compounds of interest.[5][6]

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies are essential.[14][15][16][17] These studies involve subjecting the drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed method must be able to resolve the this compound peak from any degradants that may be formed.

Experimental Workflow

MethodDevelopmentWorkflow start Start: Define Analytical Objective (Quantify this compound) lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., Cyano Column) lit_review->col_select mp_opt Mobile Phase Optimization (Buffer, Organic Solvents) col_select->mp_opt det_select Detector Parameter Selection (Wavelength) mp_opt->det_select sys_suit System Suitability Establishment det_select->sys_suit forced_deg Forced Degradation Studies sys_suit->forced_deg validation Method Validation (ICH Q2(R1)) forced_deg->validation end End: Finalized Application Note validation->end

Caption: Method Development Workflow for this compound Analysis.

Protocol: HPLC Analysis of this compound

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column NUCLEOSIL 100-5-CN, 4.6 x 250 mm, 5 µm
Mobile Phase Tetrahydrofuran: Acetonitrile: Citrate Buffer pH 4.5 (10:20:70, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm
Injection Volume 10 µL
Run Time Approximately 35 minutes

2. Reagent and Standard Preparation

  • Citrate Buffer (pH 4.5): Prepare a solution of 0.05 M citric acid and adjust the pH to 4.5 with 0.05 M sodium citrate. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix tetrahydrofuran, acetonitrile, and the citrate buffer in the ratio of 10:20:70 (v/v/v). Degas before use.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (trans-Terbinafine): Accurately weigh about 25 mg of trans-Terbinafine HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of trans-Terbinafine and 1 µg/mL of this compound in diluent.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Terbinafine into a 50 mL volumetric flask.

    • Add about 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

3. Chromatographic Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters are met.

  • Inject the standard and sample solutions in duplicate.

  • Calculate the amount of this compound in the sample using the peak areas obtained.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10]

Validation Workflow

ValidationWorkflow start Start: Method Validation specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end End: Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Sources

Application Note: Unraveling Metabolic Networks with cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Cellular Metabolism

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, non-alcoholic fatty liver disease, and various metabolic syndromes. Understanding these intricate metabolic shifts is paramount for identifying novel therapeutic targets and developing effective treatment strategies. Chemical probes that selectively inhibit key metabolic enzymes are invaluable tools for dissecting these complex pathways. This application note provides a comprehensive guide to utilizing cis-Terbinafine, a potent and specific inhibitor of squalene epoxidase (SQLE), in metabolic profiling studies. By acutely perturbing the cholesterol biosynthesis pathway, researchers can uncover novel metabolic dependencies and vulnerabilities in various biological systems.

Terbinafine is an allylamine antifungal agent that has found a new purpose in metabolic research.[1] Its high specificity for SQLE, a rate-limiting enzyme in sterol biosynthesis, allows for precise interrogation of the metabolic consequences of blocking this critical node.[2][3] This guide will detail the mechanism of action of this compound, provide validated protocols for its application in cell culture-based metabolic studies, and outline analytical methodologies for comprehensive metabolic profiling.

Mechanism of Action: A Precise Metabolic Intervention

This compound exerts its effects by non-competitively inhibiting squalene epoxidase (SQLE), the enzyme responsible for the conversion of squalene to 2,3-oxidosqualene.[3] This inhibition leads to two primary metabolic consequences:

  • Accumulation of Squalene: The immediate upstream substrate, squalene, builds up within the cell. This accumulation can have significant downstream effects, as high levels of squalene can be toxic and alter membrane dynamics.[4]

  • Depletion of Downstream Sterols: The production of all subsequent sterols, including cholesterol in mammalian cells and ergosterol in fungi, is significantly reduced.[2]

This targeted inhibition makes this compound an excellent tool to study the cellular responses to cholesterol depletion and squalene accumulation. Research has shown that the metabolic reverberations of SQLE inhibition extend beyond the sterol pathway, impacting nucleotide metabolism and cellular redox balance.[5][6]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Metabolic Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Accumulation Squalene Accumulation Squalene->Squalene Accumulation Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Cholesterol Depletion Cholesterol Depletion 2,3-Oxidosqualene->Cholesterol Depletion Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene Epoxidase (SQLE) Squalene Epoxidase (SQLE) This compound->Squalene Epoxidase (SQLE) Inhibits

Caption: Mechanism of this compound Action.

Experimental Design and Protocols

A successful metabolic profiling study using this compound requires careful planning and execution. The following sections provide detailed protocols for cell culture treatment, metabolite extraction, and analysis.

Cell Culture and Treatment

The optimal concentration of this compound and treatment duration will vary depending on the cell type and experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the ideal conditions.

ParameterRecommended RangeNotes
Cell Seeding Density 1-5 x 10^6 cellsEnsure cells are in the exponential growth phase at the time of treatment.
This compound Conc. 1-20 µMPerform a dose-response curve to determine the IC50 for growth inhibition and the optimal concentration for desired metabolic perturbation.
Treatment Duration 6-48 hoursA time-course experiment is crucial to capture both early and late metabolic responses.
Vehicle Control DMSOEnsure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.

Protocol 1: Cell Treatment

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and enter exponential growth.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired duration under standard culture conditions.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the cellular metabolome.[7] The subsequent extraction procedure should efficiently isolate the metabolites of interest. For a broad metabolic profile, a biphasic extraction is recommended to separate polar and nonpolar (lipid) metabolites.[8]

cluster_workflow Metabolite Extraction Workflow Cell_Culture Treated Cell Culture (6-well plate) Wash Wash with ice-cold PBS Cell_Culture->Wash Quench Quench with cold 80% Methanol Wash->Quench Scrape Scrape cells Quench->Scrape Transfer Transfer to tube Scrape->Transfer Vortex Vortex Transfer->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant1 Collect Supernatant (Polar Metabolites) Centrifuge1->Supernatant1 Option A: Polar Only Pellet Cell Pellet Centrifuge1->Pellet Option B: Biphasic Biphasic_Extraction Add MTBE & Water (Biphasic Extraction) Pellet->Biphasic_Extraction Vortex2 Vortex Biphasic_Extraction->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Aqueous_Phase Upper Aqueous/Methanol Phase (Polar) Centrifuge2->Aqueous_Phase Organic_Phase Lower MTBE Phase (Lipids) Centrifuge2->Organic_Phase Dry_Down Dry Down Extracts Aqueous_Phase->Dry_Down Organic_Phase->Dry_Down Reconstitute Reconstitute for LC-MS Dry_Down->Reconstitute

Caption: Metabolite Quenching and Extraction Workflow.

Protocol 2: Biphasic Metabolite Extraction

  • Aspirate the culture medium from the wells.

  • Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • To separate polar and nonpolar metabolites, add 1 mL of methyl tert-butyl ether (MTBE).[8]

  • Vortex for 10 minutes at 4°C.

  • Add 250 µL of LC-MS grade water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.[8]

  • Carefully collect the upper organic phase (containing lipids) and the lower aqueous phase (containing polar metabolites) into separate tubes.

  • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Metabolic Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for metabolic profiling due to its high sensitivity, selectivity, and broad coverage.[9][10][11]

Lipidomics Analysis of the Organic Phase

The primary metabolites of interest in the organic phase will be squalene and various sterols. A reverse-phase C18 column is suitable for their separation. Atmospheric pressure chemical ionization (APCI) is often preferred for the analysis of these nonpolar compounds as it provides robust ionization.[11]

ParameterSetting
LC Column C18 Reverse-Phase (e.g., Agilent InfinityLab Poroshell 120 EC-C18)[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid
Gradient Optimized for separation of squalene and sterols
Ionization Mode Positive APCI[11]
MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis

Key MRM Transitions (Positive Mode):

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Squalene411.469.1, 81.1
Cholesterol369.3 (dehydrated)147.1, 161.1
Lanosterol409.4 (dehydrated)109.1, 121.1
Metabolomics of the Aqueous Phase

For the analysis of polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often employed.[12] This allows for the retention and separation of a wide range of polar compounds, including amino acids, organic acids, and nucleotides.

ParameterSetting
LC Column HILIC (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A Acetonitrile with 10 mM Ammonium Acetate
Mobile Phase B Water with 10 mM Ammonium Acetate
Gradient Optimized for separation of polar metabolites
Ionization Mode ESI Positive and Negative Switching
MS Analysis Full scan with data-dependent MS/MS for untargeted analysis

Expected Metabolic Alterations

Inhibition of SQLE with this compound is expected to induce a cascade of metabolic changes.

Metabolic PathwayExpected Change with this compoundPotential Biological Implication
Sterol Biosynthesis Squalene Cholesterol and other sterolsAltered membrane fluidity, disruption of signaling platforms.[4]
Pentose Phosphate Pathway NADPH/NADP+ ratioImpaired nucleotide synthesis and redox homeostasis.[5][6]
HMG-CoA Reductase Activity UpregulationCompensatory feedback mechanism to restore sterol levels.[13]
Nucleotide Metabolism dNTP poolsCell cycle arrest and inhibition of proliferation.[5][6]

Data Analysis and Interpretation

The analysis of metabolomics data involves several steps, including peak picking, alignment, and statistical analysis to identify significantly altered metabolites.[14] Software such as MassHunter (Agilent) or open-source platforms like XCMS and MetaboAnalyst can be utilized for this purpose. The identified metabolic changes should then be mapped onto biochemical pathways to gain biological insights.

Conclusion

This compound is a powerful and selective chemical probe for investigating the intricacies of cellular metabolism. By specifically inhibiting squalene epoxidase, researchers can induce predictable and measurable changes in the sterol biosynthesis pathway and uncover its connections to other critical cellular processes. The protocols and methodologies outlined in this application note provide a robust framework for conducting metabolic profiling studies using this compound, enabling a deeper understanding of metabolic reprogramming in health and disease.

References

  • Agilent Technologies. (n.d.). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column.
  • Creative Proteomics. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • Cui, J., Wang, Y., Li, Y., et al. (2022). Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. Molecular Therapy, 30(10), 3284-3299.
  • Davis, W. B., Roberts, A. G., Miller, G. P., & Pearce, L. L. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Chemical Research in Toxicology, 32(10), 2038-2048.
  • Cui, J., Wang, Y., Li, Y., et al. (2022). Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. Molecular Therapy.
  • Kapoore, R. V., Coyle, R., Staton, C., & Vaidyanathan, S. (2017). Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: A case study with the metastatic breast cancer cell line MDA-MB-231. Metabolomics, 13(5), 58.
  • Lipotype. (n.d.). Cholesterol + Squalene + Epoxysqualene.
  • Brown, M. S., & Goldstein, J. L. (2020). A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate. Proceedings of the National Academy of Sciences, 117(13), 7166-7174.
  • Wentzinger, L. F., Bach, T. J., & Hartmann, M. A. (2002). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant Physiology, 130(1), 334-346.
  • Zhang, E. B., Zhang, X., Wang, K., et al. (2021). Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis. Oncogene, 40(34), 5302-5313.
  • Zhang, E. B., Zhang, X., Wang, K., et al. (2021). Antifungal agent Terbinafine restrains tumor growth in preclinical models of hepatocellular carcinoma via AMPK-mTOR axis. Oncogene.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
  • Šmid, A., & Penšek, M. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4165.
  • protocols.io. (2021).
  • Giera, M., & Ioannou, M. (2015). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine.
  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • Agilent Technologies. (n.d.). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column.
  • Liu, D., Wong, C. C., Fu, L., et al. (2018). Squalene epoxidase is a promising therapeutic target for non-alcoholic steatohepatitis.
  • Cui, J., Wang, Y., Li, Y., et al. (2022). Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. Molecular Therapy.
  • Hama, H. (2020). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.
  • Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS.
  • protocols.io. (2021). Untargeted Metabolomics : Extraction of Cell Metabolites.
  • Davis, W. B., Roberts, A. G., Miller, G. P., & Pearce, L. L. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(7), 1396-1407.
  • Nemkov, T., D'Alessandro, A., & Hansen, K. C. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 2276, 357-382.
  • Nedelcu, G. E., & Gout, J. F. (2018). A Protocol to Compare Methods for Untargeted Metabolomics. Journal of Visualized Experiments, (137), 57822.
  • Davis, W. B., Roberts, A. G., Miller, G. P., & Pearce, L. L. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology.
  • Nedeltcheva, D., & Thevis, M. (2000). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Arzneimittelforschung, 50(11), 1021-1027.
  • Humbert, H., Cabiac, A., & Denouel, J. (1997). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 41(5), 1059-1062.

Sources

Application Note & Protocol: A Research-Oriented Protocol for the Synthesis and Characterization of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Terbinafine, a potent allylamine antifungal agent, is clinically used as its (E)-isomer (trans-Terbinafine). However, for research purposes, including the study of structure-activity relationships and the development of analytical standards, access to the (Z)-isomer (cis-Terbinafine) is essential. This document provides a comprehensive, research-focused protocol for the synthesis, purification, and characterization of this compound. While the synthesis of Terbinafine typically yields a mixture of stereoisomers, this guide outlines a strategy adapted from established methods to favor the formation and isolation of the cis-isomer. It includes detailed experimental procedures, purification techniques, and characterization data to ensure the identity and purity of the final compound.

Introduction: The Stereochemical Imperative in Terbinafine Research

Terbinafine exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, a key player in the biosynthesis of ergosterol in fungal cell membranes. The geometry of the allylamine side chain is crucial for its biological activity, with the (E)-isomer being the pharmacologically active form. The (Z)-isomer, often referred to as this compound or Terbinafine EP Impurity B, is typically considered an impurity in the pharmaceutical manufacturing process.[1]

However, the availability of pure this compound is invaluable for a range of research applications:

  • Pharmacological Studies: To understand the precise structure-activity relationship of squalene epoxidase inhibition.

  • Analytical Chemistry: As a reference standard for the development and validation of methods to quantify impurities in pharmaceutical-grade Terbinafine.

  • Metabolic Studies: To investigate the differential metabolism of the two isomers.

The synthesis of Terbinafine generally proceeds via the coupling of an allylic halide intermediate with N-methyl-1-naphthalenemethanamine, a reaction that often produces a mixture of (E) and (Z) isomers. The primary challenge, therefore, is not only the synthesis of this mixture but the effective separation and unambiguous characterization of the desired cis-isomer. This protocol provides a reasoned approach to these challenges.

Synthetic Strategy Overview

The synthesis of this compound is approached as a three-stage process. The overall workflow is designed to first create the core allylic alcohol intermediate, convert it to a mixture of cis and trans allylic halides, and then couple this with the secondary amine, followed by a final purification step to isolate the cis-isomer.

G cluster_0 Stage 1: Synthesis of Allylic Alcohol Intermediate cluster_1 Stage 2: Formation of Allylic Bromide cluster_2 Stage 3: Coupling and Isomer Separation A tert-Butylacetylene D 6,6-Dimethyl-1-hepten-4-yn-3-ol A->D 1. Deprotonation B n-Butyllithium B->D in THF C Acrolein C->D 2. Nucleophilic Attack E 6,6-Dimethyl-1-hepten-4-yn-3-ol F Phosphorus Tribromide (PBr3) G cis/trans-1-Bromo-6,6-dimethyl- 2-hepten-4-yne E->G F->G H cis/trans-Allylic Bromide Mixture I N-Methyl-1-naphthalenemethanamine J cis/trans-Terbinafine Mixture H->J I->J Alkylation in DMF with K2CO3 K Chromatographic Separation J->K L Pure this compound K->L

Sources

Troubleshooting & Optimization

Resolving co-elution of cis- and trans-Terbinafine in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Terbinafine analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during the HPLC analysis of Terbinafine, with a special focus on the co-elution of its cis and trans isomers.

As a Senior Application Scientist, I understand that chromatographic challenges can be a significant bottleneck in research and quality control. This guide is designed to provide not just solutions, but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of Terbinafine?

A1: Terbinafine's chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, contains a carbon-carbon double bond in the heptene chain. This double bond gives rise to geometric isomerism, resulting in two isomers:

  • trans-Terbinafine ((E)-isomer): This is the therapeutically active form of the drug.

  • cis-Terbinafine ((Z)-isomer): This is considered an impurity or degradation product.

The structural difference lies in the spatial arrangement of the substituents around the double bond. Due to their similar chemical structures and physicochemical properties, separating these two isomers can be challenging.

Q2: Why is the separation of cis- and trans-Terbinafine important?

A2: Regulatory bodies require the quantification of impurities and degradation products in pharmaceutical substances to ensure the safety and efficacy of the final drug product. The cis-isomer of Terbinafine is considered a related substance, and its levels must be controlled within specified limits. Therefore, a reliable analytical method that can baseline-resolve the trans (active) and cis (impurity) isomers is crucial for quality control and stability studies.

Q3: My chromatogram shows a single, broad peak for Terbinafine. How can I confirm if it's due to co-elution of the cis and trans isomers?

A3: A broad or asymmetrical peak can indeed be an indication of co-elution.[1][2] Here are a few ways to investigate this:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as a shoulder on the peak. A shoulder is a more abrupt change in the peak shape compared to tailing, which is a gradual decline.[2]

  • Use of a Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing UV spectra across the peak. If multiple components are co-eluting, the spectra will differ from the upslope to the downslope of the peak.[1]

  • Mass Spectrometry (MS) Detector: If you have an LC-MS system, you can monitor the mass-to-charge ratio (m/z) across the peak. Since the isomers have the same mass, this won't directly separate them, but it can help rule out other co-eluting impurities with different masses.

Troubleshooting Guide: Resolving Co-elution

Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks.[1][2] The resolution of two peaks is determined by three main factors: efficiency, selectivity, and retention factor. When troubleshooting co-elution, it's helpful to address each of these.

Initial Assessment Workflow

Coelution_Troubleshooting start Co-elution Observed (Broad or Asymmetric Peak) pda_check Assess Peak Purity (PDA/DAD Detector) start->pda_check Visual Inspection retention_check Check Retention Factor (k') Is k' between 2 and 10? pda_check->retention_check Purity Fails selectivity_issue Focus on Selectivity (α) (Mobile Phase & Stationary Phase) retention_check->selectivity_issue Yes efficiency_issue Focus on Efficiency (N) (Column Health & Flow Rate) retention_check->efficiency_issue No (k' too low) solution Resolution Achieved selectivity_issue->solution efficiency_issue->retention_check Adjust Mobile Phase (Weaken Strength)

Caption: Initial troubleshooting workflow for co-elution.

Strategies to Improve Selectivity (α)

Selectivity is the most critical factor in separating closely related isomers. It refers to the ability of the chromatographic system to differentiate between the two analytes.

1. Mobile Phase Modification:

  • pH Adjustment: Terbinafine is a basic compound. Adjusting the pH of the mobile phase can alter its degree of ionization and, consequently, its interaction with the stationary phase. A study on the separation of Terbinafine and its impurities found that a citrate buffer at pH 4.5 was effective.[3] Experimenting with the pH within the stable range of your column (typically pH 2-8 for silica-based columns) can significantly impact selectivity.[4]

  • Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile, methanol) are crucial. Acetonitrile generally offers lower viscosity and different selectivity compared to methanol. Some methods have successfully used a combination of both.[5]

  • Use of Additives:

    • Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1-0.2%) to the mobile phase can help to mask active silanol groups on the stationary phase, reducing peak tailing for basic compounds like Terbinafine and improving peak shape.[6][7]

    • Tetrahydrofuran (THF): The addition of THF to the mobile phase has been shown to be critical for the separation of Terbinafine isomers. THF can offer unique selectivity due to its different dipole moment and hydrogen bonding characteristics.

2. Stationary Phase Chemistry:

If mobile phase optimization is insufficient, changing the column is the next logical step.[8]

  • Phenyl Columns: These columns can provide alternative selectivity to C18 columns through π-π interactions with the aromatic naphthalene ring of Terbinafine.

  • Cyanopropyl (CN) Columns: A validated method for separating Terbinafine and its isomers, including the Z-isomer (cis), successfully utilized a NUCLEOSIL 100-5-CN column.[3] The cyano phase offers different polarity and dipole-dipole interactions.

  • Chiral Stationary Phases (CSPs): Although cis-trans isomers are diastereomers, not enantiomers, chiral columns can sometimes offer the unique selectivity needed for their separation due to their complex and highly specific interaction mechanisms.[9][10][11]

Strategies to Improve Efficiency (N)

Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

  • Column Health: Ensure your column is not old or contaminated. If you observe high backpressure or poor peak shape for all compounds, it may be time to replace the column or clean it according to the manufacturer's instructions.[4][12]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[8]

  • Column Temperature: Optimizing the column temperature can affect both selectivity and efficiency. A stable column oven is recommended for reproducible results.

Experimental Protocols

Here are two starting points for method development, based on published methods that have successfully separated Terbinafine isomers.

Protocol 1: Cyanopropyl (CN) Stationary Phase Method

This method has been validated for the separation of Terbinafine from its cis-isomer (Z-terbinafine) and other degradation products.[3]

Chromatographic Conditions:

ParameterSetting
Column NUCLEOSIL 100-5-CN (or equivalent)
Mobile Phase Tetrahydrofuran:Acetonitrile:Citrate Buffer pH 4.5 (10:20:70, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 226 nm
Column Temp. Ambient

Step-by-Step Guide:

  • Prepare the Citrate Buffer (pH 4.5): Prepare a solution of citric acid and adjust the pH to 4.5 with sodium citrate or a suitable base. Filter through a 0.45 µm filter.

  • Prepare the Mobile Phase: Carefully mix the tetrahydrofuran, acetonitrile, and citrate buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the System: Pump the mobile phase through the HPLC system and column until a stable baseline is achieved (at least 30 minutes).

  • Prepare Standards and Samples: Dissolve Terbinafine reference standard and samples in a suitable diluent (e.g., mobile phase or a mixture of methanol and water).

  • Inject and Analyze: Inject the prepared solutions and acquire the chromatograms. The cis-isomer is expected to elute close to the main trans-Terbinafine peak.

Protocol 2: C18 Stationary Phase with Mobile Phase Modifiers

This is a more conventional approach that can be attempted if a CN column is not available. It relies on careful mobile phase optimization.

Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18)[13]
Mobile Phase 0.01M Potassium Dihydrogen Orthophosphate (pH 4): Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temp. 30°C

Step-by-Step Guide:

  • Prepare the Buffer (pH 4): Dissolve potassium dihydrogen orthophosphate in water to a concentration of 0.01M. Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm filter.

  • Prepare the Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 ratio. Degas the mobile phase.

  • Equilibrate the System: Flush the column with the mobile phase at the specified temperature until the baseline is stable.

  • Prepare Standards and Samples: Prepare solutions as described in Protocol 1.

  • Inject and Analyze: Acquire the chromatograms. If co-elution persists, consider systematically varying the buffer pH (e.g., from 3.5 to 5.0) and the buffer:acetonitrile ratio.

Method Development Logic

The process of resolving co-eluting peaks is systematic. The following diagram illustrates the logical flow for method development.

Method_Development start Goal: Separate cis- & trans-Terbinafine initial_method Start with a general C18 method (e.g., ACN/Water or MeOH/Water) start->initial_method eval1 Resolution adequate? initial_method->eval1 optimize_mp Optimize Mobile Phase eval1->optimize_mp No final_method Validated Method eval1->final_method Yes adjust_ph Adjust pH (e.g., 3.0-5.0) optimize_mp->adjust_ph change_organic Change Organic Modifier (ACN vs MeOH) adjust_ph->change_organic add_thf Introduce THF change_organic->add_thf eval2 Resolution adequate? add_thf->eval2 change_column Change Column Chemistry eval2->change_column No eval2->final_method Yes cn_column Try Cyano (CN) Column change_column->cn_column phenyl_column Try Phenyl Column change_column->phenyl_column eval3 Resolution adequate? cn_column->eval3 phenyl_column->eval3 eval3->start No, Re-evaluate fine_tune Fine-tune parameters (Flow rate, Temperature) eval3->fine_tune Yes fine_tune->final_method

Caption: Logical workflow for HPLC method development.

By following these structured troubleshooting and method development guides, you will be well-equipped to resolve the co-elution of cis- and trans-Terbinafine and develop a robust, reliable analytical method suitable for your research or quality control needs.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Polite, L. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]

  • Bommadevara, P., & Rahaman, S. A. (2014). Validated stability indicating RP-HPLC method for the simultaneous determination of ofloxacin, ornidazole, clobetasol propionate, terbinafine hydrochloride, methyl paraben, propyl paraben in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Analytical Research, 3(4).
  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (n.d.). Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms. Asian Journal of Chemistry.
  • Hanu-Cernat, L. M., Ghiorghita, P. I., & Radu, G. L. (2010). RP-HPLC determination of terbinafine hydrochloride and its related substances. Journal of Pharmaceutical Analysis.
  • Kathirvel, S., Gayatri Ramya, M., Akki, R., & Prem Kumar. (2019). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 9(6).
  • Klacar, G., Valek, L., & Zgorelec, M. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta, 68(3), 713-720.
  • Rao, T. N., Avuthu, M. R., Reddy, B. V., & Murthy, S. N. V. S. (2018). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 11(1), 133-139.
  • Sahu, R., & Patel, V. (2015). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 6(1).
  • Sutan, C., & Caiali, E. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. PubMed. Retrieved from [Link]

  • Walash, M. I., Belal, F., El-Enany, N., & Abdel-Alim, A. A. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 4(5), 297-306.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • Das, B., Richards M, P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 108-118.
  • NTU Blogs. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method | Request PDF. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Terbinafine Geometric Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving challenges in the chromatographic separation of Terbinafine's geometric isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in achieving adequate peak resolution between the therapeutically active (E)-isomer of Terbinafine and its geometric (Z)-isomer impurity.

Here, we move beyond standard protocols to explore the underlying chromatographic principles. Our goal is to empower you with the knowledge to not only solve common separation issues but also to systematically develop and optimize robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is separating the (E) and (Z) isomers of Terbinafine so important?

A1: Terbinafine is synthesized as the (E)-isomer, which is the active pharmaceutical ingredient (API). The (Z)-isomer, also known as cis-isoterbinafine or Z-terbinafine, is considered a process-related impurity.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict limits on this and other related substances to ensure the safety and efficacy of the final drug product.[1][2] The subtle difference in the spatial arrangement of atoms around the carbon-carbon double bond can lead to different physicochemical properties and biological activities, making their accurate separation and quantification critical for quality control.

Q2: I'm following the USP/EP monograph method, but my resolution between the Terbinafine (E) and (Z) peaks is below the required minimum (R < 2.0). What is the most common cause?

A2: While pharmacopeial methods are well-validated, several factors can lead to suboptimal resolution. The most frequent culprits include:

  • Column Aging: The performance of any HPLC column degrades over time. Loss of stationary phase, accumulation of contaminants on the column head, or a void formation can all lead to broader peaks and reduced efficiency (N), which directly diminishes resolution.

  • Mobile Phase Preparation: Inaccurate pH adjustment or improper mixing of mobile phase components can significantly alter selectivity (α). Terbinafine, an allylamine, has a pKa that makes its retention sensitive to pH.[3]

  • System Suitability Issues: High extra-column volume in your HPLC system can cause band broadening, negating the high efficiency of modern columns.

  • Temperature Fluctuations: Inconsistent column temperature affects solvent viscosity and the thermodynamics of analyte-stationary phase interactions, leading to retention time shifts and variable resolution.[4]

Q3: What is the fundamental principle behind separating geometric isomers like Terbinafine's E/Z forms using reversed-phase HPLC?

A3: The separation relies on subtle differences in the three-dimensional shape and polarity of the isomers, which affects their interaction with the stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The (E)-isomer of Terbinafine is generally more linear and slightly more hydrophobic than the (Z)-isomer. This difference in shape allows the (E)-isomer to interact more effectively with the C18 alkyl chains, leading to slightly stronger retention. The (Z)-isomer, being slightly more sterically hindered and sometimes exhibiting a small dipole moment, may interact less strongly and elute earlier. The goal of method development is to amplify these minor differences to achieve baseline separation.[5]

Troubleshooting Guide: Improving Peak Resolution

This section provides a systematic approach to troubleshooting and enhancing the resolution of Terbinafine geometric isomers. The resolution (Rs) is governed by three key chromatographic factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . We will address each in a targeted manner.

The Resolution Equation: Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))

This equation illustrates that resolution is a function of column efficiency (N), stationary phase/mobile phase selectivity (α), and analyte retention (k).[6] Selectivity (α) has the most significant impact on peak separation.

Problem 1: Poor Resolution (Rs < 1.5) with Co-eluting or Heavily Overlapping Peaks

This is a selectivity (α) problem. Selectivity is the measure of the separation in time or distance between the apexes of two peaks. To improve it, you must change the chemistry of the separation.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { font-family: "Roboto", sans-serif; font-size: 12px; fill: #202124; text-anchor: middle; } end_dot Caption: Workflow for troubleshooting selectivity-based resolution issues.

Problem 2: Broad Peaks that are Separated at the Apex but Overlap at the Base

This is often an efficiency (N) problem. Efficiency relates to the narrowness of the peaks (minimizing band broadening). Sharper peaks are less likely to overlap even if their retention times are close.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) often increases efficiency, giving more time for partitioning between mobile and stationary phases. This is a quick and effective first step.

  • Optimize Column Temperature: Increasing the temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity and improves mass transfer, leading to sharper peaks and often shorter retention times.[7][8][9] However, be aware that temperature can also affect selectivity, so the impact on resolution should be carefully monitored.

  • Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize band spreading.

  • Consider a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency, but will also increase backpressure. Ensure your HPLC system can handle the higher pressure.

Problem 3: Resolution is Adequate, but Analysis Time is Too Long

This involves optimizing the retention factor (k) and the gradient profile. The retention factor should ideally be between 2 and 10 for good resolution without excessive run times.

  • Increase Organic Solvent Concentration: For isocratic methods, slightly increasing the percentage of acetonitrile or methanol will decrease the retention factor (k) and shorten run times.

  • Steepen the Gradient Slope: For gradient methods, a faster increase in the organic solvent concentration will elute compounds more quickly.[10][11] If resolution is lost, consider a multi-step gradient: a shallow slope during the elution of the isomers followed by a steep ramp to flush the column.

Advanced Separation Strategies

If conventional reversed-phase HPLC fails to provide the desired resolution, consider these alternative approaches.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[12][13]

  • Why it Works for Isomers: SFC often provides orthogonal selectivity to reversed-phase HPLC. The low viscosity and high diffusivity of the mobile phase lead to very high efficiency and fast separations.[13] It excels at separating structurally similar compounds, including geometric and chiral isomers.[14]

  • Key Advantages:

    • Speed: Analysis times are typically 3-5 times faster than HPLC.

    • Green Chemistry: Reduces the use of toxic organic solvents.

    • Orthogonal Selectivity: Can separate peaks that co-elute in RPLC.

Quantitative Data Summary: Method Parameter Effects

The following table summarizes the causal relationships between key chromatographic parameters and their effect on the separation of Terbinafine isomers.

ParameterActionPrimary Effect on...Causal Mechanism & Expected Outcome
Mobile Phase Switch from Acetonitrile to MethanolSelectivity (α) Methanol is a protic solvent and can engage in different hydrogen bonding interactions than aprotic acetonitrile. This alters the relative retention of the E/Z isomers, often improving separation.[15][16]
pH Decrease pH (e.g., from 7.5 to 6.5)Retention (k) & Selectivity (α) Terbinafine is a basic compound. Lowering the pH increases its ionization, making it more polar and reducing its retention on a C18 column. The E and Z isomers may have slightly different pKa values, leading to changes in selectivity.[3]
Temperature Increase Temperature (e.g., 30°C → 40°C)Efficiency (N) & Retention (k) Higher temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer, which leads to sharper peaks (higher N). Retention times will decrease.[4] Selectivity (α) may also change.
Flow Rate Decrease Flow Rate (e.g., 1.0 → 0.8 mL/min)Efficiency (N) Slower flow rates are often closer to the optimal linear velocity of the column, minimizing band broadening and thus increasing the plate count (N) for sharper peaks and better resolution.
Gradient Slope Decrease Slope (make shallower)Resolution (Rs) A shallower gradient increases the effective retention window for the isomers, allowing more time for the column to resolve them. This is highly effective for closely eluting peaks.[10][11]
Stationary Phase Switch C18 to Phenyl-HexylSelectivity (α) Introduces π-π interaction as a separation mechanism, which can be highly selective for aromatic compounds like Terbinafine. It also provides shape selectivity, differentiating the more linear (E)-isomer from the (Z)-isomer.[17]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization (Selectivity Screening)

This protocol details a systematic approach to screen organic modifiers and pH to find the optimal selectivity for the E/Z isomer pair.

  • System Preparation:

    • Install a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Set the column temperature to 40°C and the flow rate to 1.0 mL/min.

    • Set UV detection at 280 nm.[18]

  • Prepare Mobile Phases:

    • Buffer Stock (pH 7.5): Prepare a 0.2% triethylamine solution in water and adjust the pH to 7.5 with dilute acetic acid.[18]

    • Mobile Phase A1: Buffer Stock

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Execution:

    • Run 1 (Acetonitrile): Equilibrate the column with a mixture of Mobile Phase A1 and B1 (e.g., 30:70 v/v). Inject the Terbinafine system suitability sample (containing both E and Z isomers).

    • Run 2 (Methanol): Flush the system thoroughly. Equilibrate the column with a mixture of Mobile Phase A1 and B2 (e.g., 40:60 v/v - note: methanol is a weaker solvent, so a higher organic percentage may be needed to achieve similar retention). Inject the system suitability sample.

  • Analysis:

    • Compare the chromatograms from Run 1 and Run 2.

    • Evaluate the selectivity (α) and resolution (Rs) for each condition. Note any changes in elution order.

    • Proceed with the organic modifier that provides the best initial separation for further optimization (e.g., fine-tuning the organic/buffer ratio or pH).

Protocol 2: Temperature Optimization for Improved Efficiency

This protocol is used when peaks are present but are too broad for baseline resolution.

  • System Preparation:

    • Use the column and mobile phase composition that provided the best selectivity from Protocol 1.

    • Ensure the HPLC system has a reliable column oven.

  • Execution:

    • Run 1 (Low Temp): Set the column oven to 30°C. Allow the system to equilibrate for at least 15-20 minutes. Inject the sample.

    • Run 2 (Mid Temp): Increase the column oven temperature to 40°C. Equilibrate and inject the sample.

    • Run 3 (High Temp): Increase the column oven temperature to 50°C. Equilibrate and inject the sample. (Ensure this temperature is within the column's operating limits).

  • Analysis:

    • Compare the resolution, peak width, and retention times across the three temperatures.

    • Select the temperature that provides the best balance of high resolution (Rs > 2.0), good peak shape, and a reasonable analysis time. A Van't Hoff plot (ln(k) vs 1/T) can be constructed to understand the thermodynamic properties of the separation.[19]

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Terbinafine hydrochloride (EP Monograph 1734). European Pharmacopoeia 7.0.
  • Mason Technology. (2024, February 9).
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • Phenomenex. (2020, October 21). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Jetir.org. (n.d.). HPLC TROUBLESHOOTING: A REVIEW.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Improving the resolution of overlapping peaks by heartcut two-dimensional countercurrent chromatography with the same solvent system in both dimensions.
  • United States Pharmacopeial Convention. (2009). Terbinafine Hydrochloride. USP-NF.
  • Taylor & Francis Online. (n.d.).
  • LC Resources Inc. (2014, August 22). Optimizing Multilinear Gradients in HPLC.
  • PubMed. (n.d.).
  • Hawach Scientific. (2025, February 10).
  • Phenomenex. (2025, June 6).
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • IJSRP. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • MicroSolv Technology Corporation. (2025, June 19).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 6). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form.
  • Advanced Materials Technology. (n.d.).
  • National Institutes of Health. (n.d.).
  • YMC. (n.d.). HPLC Troubleshooting.
  • Longdom Publishing. (n.d.).
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • LCGC International. (n.d.).
  • ResearchGate. (2025, August 5). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
  • Chromatography Today. (n.d.).
  • LCGC International. (n.d.).
  • LCGC International. (n.d.).
  • Agilent Technologies. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).
  • ResearchGate. (2025, August 6). Separation of pharmaceutical enantiomers using supercritical fluid technology.
  • National Institutes of Health. (n.d.).
  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • ResearchGate. (2026, January 3).
  • Google Patents. (n.d.).
  • LCGC International. (2018, November 1).
  • Selvita. (2024, September 19).
  • ResearchGate. (2025, August 8).
  • Quora. (2016, March 5).
  • ResearchGate. (2025, August 5).
  • National Institutes of Health. (n.d.).

Sources

Navigating the Analytical Maze: A Technical Support Guide to Minimizing On-Column Degradation of cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet challenging issue in the chromatographic analysis of Terbinafine: the on-column degradation and isomerization of its cis-isomer. As an allylamine antifungal agent, the geometric configuration of Terbinafine is critical to its efficacy. The trans-isomer (E-isomer) is the active pharmaceutical ingredient, while the cis-isomer (Z-isomer) is considered an impurity.[1][2] Accurate quantification of the cis-isomer is a regulatory requirement, but its inherent instability during HPLC analysis can lead to inaccurate results and out-of-specification events.

This guide moves beyond generic advice, offering a deep dive into the mechanistic causes of cis-Terbinafine degradation on an HPLC column and providing field-proven troubleshooting strategies. Every recommendation is grounded in scientific principles and supported by authoritative references to ensure the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Here we address the fundamental questions surrounding the on-column instability of this compound.

Q1: We are observing a smaller than expected peak for this compound, and in some cases, a broader peak for the trans-Terbinafine. What could be the cause?

This is a classic symptom of on-column isomerization, where the cis-isomer is converting to the more stable trans-isomer during the chromatographic run. This conversion is often catalyzed by the analytical column's stationary phase or influenced by the mobile phase conditions. The result is an underestimation of the cis-isomer impurity and a potential overestimation of the active trans-isomer.

Q2: What are the primary chemical reasons for the on-column isomerization of this compound?

The isomerization of this compound is primarily driven by the thermodynamics favoring the more stable trans-configuration of the double bond within its allylamine structure. Several factors within the HPLC system can provide the energy or catalytic sites needed to overcome the activation energy barrier for this conversion:

  • Acidic Sites on the Stationary Phase: Residual silanol groups on silica-based columns can act as proton donors, creating an acidic microenvironment that can catalyze the isomerization.

  • Mobile Phase pH: A mobile phase with a pH that is not optimized for the analyte can contribute to the instability of the cis-isomer.

  • Elevated Temperature: Higher column temperatures, while often used to improve peak shape and reduce run times, can provide the thermal energy required for isomerization.[3][4]

  • Metal Contamination: Trace metals in the sample, mobile phase, or on the column frits can also act as catalysts.[5]

Q3: How can we confirm that the degradation is happening on the column and not in our sample preparation?

To diagnose on-column degradation, you can perform the following experiments:

  • Varying Flow Rate: Inject the same sample at different flow rates. If the ratio of cis- to trans-Terbinafine changes with the residence time on the column (lower flow rate leading to more degradation), it strongly suggests an on-column process.

  • Stop-Flow Experiment: Inject the sample and, at a point where the this compound is partway through the column, stop the flow for a defined period (e.g., 15-30 minutes). Then, resume the flow and complete the chromatogram. A significant decrease in the cis-peak and an increase in the trans-peak compared to a normal run indicates on-column conversion.

Troubleshooting Guide: A Step-by-Step Approach to Resolution

This section provides a systematic approach to identifying and resolving the on-column degradation of this compound.

Problem: Inconsistent or Low Recovery of this compound

Initial Observation: The peak area of the this compound standard or sample is lower than expected, and there may be a corresponding increase in the trans-Terbinafine peak area. Peak tailing for the amine compound may also be observed.[6]

Troubleshooting Workflow for this compound Degradation Start Start: Inconsistent this compound Results Check_pH Step 1: Evaluate Mobile Phase pH Start->Check_pH pH_low Is pH too acidic or uncontrolled? Check_pH->pH_low Adjust_pH Action: Adjust pH to 6.5-7.5 Use robust buffering pH_low->Adjust_pH Yes Check_Column Step 2: Assess Column Chemistry pH_low->Check_Column No Adjust_pH->Check_Column Column_Active Is column showing silanol activity? Check_Column->Column_Active Change_Column Action: Use end-capped, high-purity silica or a hybrid particle column Column_Active->Change_Column Yes Check_Temp Step 3: Analyze Column Temperature Column_Active->Check_Temp No Change_Column->Check_Temp Temp_High Is temperature > 30°C? Check_Temp->Temp_High Lower_Temp Action: Reduce temperature to ambient (20-25°C) Temp_High->Lower_Temp Yes Check_Modifier Step 4: Review Mobile Phase Modifiers Temp_High->Check_Modifier No Lower_Temp->Check_Modifier Modifier_Issue Are modifiers absent or inappropriate? Check_Modifier->Modifier_Issue Add_Modifier Action: Add a competing amine (e.g., Triethylamine) to mobile phase Modifier_Issue->Add_Modifier Yes Resolved Problem Resolved: Stable this compound Peak Modifier_Issue->Resolved No Add_Modifier->Resolved

Caption: A systematic workflow for troubleshooting on-column degradation of this compound.

Detailed Troubleshooting Steps

Step 1: Mobile Phase pH Optimization

  • Causality: Terbinafine is a basic compound. At acidic pH, the tertiary amine in its structure will be protonated. While this can improve solubility, a highly acidic mobile phase can also protonate residual silanols on the column, creating active sites that catalyze isomerization. The United States Pharmacopeia (USP) monograph for Terbinafine Hydrochloride specifies a mobile phase buffer at a pH of 7.5.[2] This near-neutral pH is crucial for minimizing silanol interactions and maintaining the stability of the cis-isomer.

  • Protocol:

    • Prepare a mobile phase buffer with a pH between 6.5 and 7.5. A phosphate buffer is a good choice due to its buffering capacity in this range.

    • Ensure the buffer concentration is adequate (typically 10-25 mM) to resist pH shifts when the organic solvent is introduced.

    • Always measure the pH of the aqueous component of the mobile phase before adding the organic solvent.

    • Re-evaluate the chromatography. If peak shape and cis-isomer recovery improve, the original pH was likely a contributing factor.

ParameterProblematic ConditionRecommended ConditionRationale
Mobile Phase pH < 6.0 or unbuffered6.5 - 7.5, bufferedMinimizes silanol interactions and stabilizes the amine.[7][8]
Buffer Absent or low capacity10-25 mM Phosphate or similarMaintains consistent pH throughout the gradient.

Step 2: Column Selection and Care

  • Causality: Standard silica-based C18 columns can have a significant population of acidic residual silanol groups. These sites can interact with the basic Terbinafine molecule, leading to peak tailing and providing a catalytic surface for isomerization. Modern columns with high-purity silica and advanced end-capping are designed to minimize these interactions. Hybrid particle columns, which incorporate an organic polymer into the silica matrix, also offer enhanced stability at higher pH values.

  • Protocol:

    • If using a standard Type A silica column, consider switching to a high-purity, end-capped Type B silica column or a hybrid particle column (e.g., BEH, CSH).

    • Dedicate a column specifically for the analysis of basic compounds like Terbinafine to avoid cross-contamination from acidic samples.

    • If peak tailing and cis-isomer degradation persist even with a suitable column, the column may be nearing the end of its life. Column bed deformation or contamination can create active sites.[6] Replace the column with a new one of the same type.

Step 3: Temperature Control

  • Causality: An increase in column temperature directly provides the energy needed to overcome the activation barrier for cis-trans isomerization. While elevated temperatures can reduce mobile phase viscosity and improve peak efficiency, for thermally labile isomers like this compound, this can be detrimental.[3] The USP method for Terbinafine specifies a column temperature of 40°C, which may be too high if isomerization is observed.[9]

  • Protocol:

    • Reduce the column temperature to ambient (e.g., 25°C).

    • If sub-ambient temperatures are required for complete stabilization, use a column oven with cooling capabilities, setting it to 15-20°C.

    • Be aware that reducing the temperature will likely increase retention times and backpressure. You may need to adjust the mobile phase composition or flow rate to compensate.

ParameterProblematic ConditionRecommended ConditionRationale
Column Temperature > 30°C20 - 25°C (Ambient)Reduces thermal energy available for isomerization.[3][4]

Step 4: Employing Mobile Phase Modifiers

  • Causality: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase. This "shields" the this compound from these catalytic sites, reducing the likelihood of on-column isomerization. Triethylamine (TEA) is a common modifier used for this purpose. The European Pharmacopoeia method for related substances of Terbinafine utilizes triethylamine in the mobile phase.[1]

  • Protocol:

    • Introduce a low concentration of triethylamine (e.g., 0.1% v/v) into the aqueous component of your mobile phase.

    • Adjust the pH of the mobile phase after adding the TEA.

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

    • Observe the peak shape of both cis- and trans-Terbinafine. A significant reduction in tailing and an increase in the cis-isomer peak area indicate that active site interaction was a key issue.

Conclusion: A Self-Validating Approach to Method Robustness

By systematically addressing these four key areas—mobile phase pH, column chemistry, temperature, and the use of modifiers—you can develop a robust and reliable HPLC method for the analysis of Terbinafine and its cis-isomer. The troubleshooting workflow presented here is designed to be a self-validating system. A positive result at each step provides strong evidence for the root cause of the degradation, in line with the principles of scientific integrity and the requirements of regulatory bodies like the ICH.[10][11][12]

The goal is not just to solve the immediate problem of on-column degradation but to build a deeper understanding of the analyte-column-mobile phase interactions. This knowledge is invaluable for future method development and for ensuring the long-term quality and accuracy of your analytical data in the development of safe and effective pharmaceuticals.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health. [Link]

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Stability Guidelines. LSC Group®. [Link]

  • ICH Stability Testing and Method Development. YouTube. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • TERBINAFINE HYDROCHLORIDE Terbinafini hydrochloridum. European Pharmacopoeia. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • SIMPLE AND SENSITIVE SPECTROPHOTOMETRIC ASSAYS FOR THE DETERMINATION OF TERBINAFINE HCL ANTIFUNGAL DRUG IN PHARMACEUTICALS. DergiPark. [Link]

  • Terbinafine Hydrochloride. USP-NF. [Link]

  • Terbinafine Hydrochloride | C21H26ClN | CID 5282481. PubChem. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • PRODUCT MONOGRAPH Prphl-TERBINAFINE Terbinafine Tablets, USP 250 mg Terbinafine, as Terbinafine Hydrochloride Antifungal Agent P. Pharmascience. [Link]

  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University. [Link]

  • HPLC Profile of Captopril Disulfide That Undergoes Reversible cis-trans Conversion among Three Isomers. J-Stage. [Link]

  • Terbinafine Hydrochloride. USP-NF. [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. National Institutes of Health. [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. National Institutes of Health. [Link]

  • Kinetic study on cis-trans proline isomerization by high-performance liquid chromatography. ACS Publications. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • Terbinafine: A Review on Properties, Application and Analytical Methods. CR Subscription Agency. [Link]

  • public assessment report. CBG-MEB. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link]

  • Amino (NH2) Column: How to Keep High Performance? Welch Materials. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]

  • The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • Changes in the cis-trans isomer selectivity of a reversed-phase liquid chromatography column during use with acidic mobile phase conditions. PubMed. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Effect of temperature in reversed phase liquid chromatography. PubMed. [Link]

  • Changes in the Cis-Trans Isomer Selectivity of a Reversed-Phase Liquid Chromatography Column During use with Acidic Mobile Phase Conditions. ResearchGate. [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. National Institutes of Health. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]

  • The Use of Temperature for Method Development in LC. Chromatography Today. [Link]

  • Influence of stationary phase solvation on shape selectivity and retention in reversed-phase liquid chromatography. ResearchGate. [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed. [Link]

  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Semantic Scholar. [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for Low-Level cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cis-Terbinafine. This guide is designed for researchers, scientists, and drug development professionals who are working on the sensitive detection and quantification of this specific isomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. This resource is built upon established scientific principles and field-proven insights to ensure the integrity and success of your analytical methods.

Introduction: The Challenge of this compound Analysis

Terbinafine, a widely used antifungal agent, exists as cis and trans isomers. The trans-isomer is the active pharmaceutical ingredient (API), while the cis-isomer is considered an impurity (Terbinafine EP Impurity B). Regulatory requirements necessitate the accurate monitoring and quantification of this impurity, often at very low levels. The primary analytical challenges lie in achieving adequate chromatographic separation from the much more abundant trans-isomer and ensuring high sensitivity for accurate quantification. This guide provides practical solutions to these challenges.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during the analysis of low-level this compound.

Poor Chromatographic Resolution of cis- and trans-Terbinafine Isomers

Question: I am observing poor separation or co-elution of the cis- and trans-Terbinafine peaks in my HPLC analysis. What are the likely causes and how can I improve the resolution?

Answer:

Achieving baseline separation of geometric isomers like cis- and trans-Terbinafine is critical for accurate quantification. Several factors in your chromatographic system can be optimized to improve resolution.

Root Causes and Solutions:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for this separation. A cyano (CN) stationary phase has been shown to be effective for separating Terbinafine and its impurities, including the cis (Z) isomer.[1][2]

    • Recommendation: If you are using a C18 column and experiencing co-elution, consider switching to a NUCLEOSIL 100-5-CN column or a column with similar chemistry.[1][2]

  • Suboptimal Mobile Phase Composition: The organic modifiers and buffer system in your mobile phase have a significant impact on selectivity.

    • Tetrahydrofuran (THF) Concentration: The presence and concentration of THF in the mobile phase can be critical for resolving Terbinafine isomers.

      • Troubleshooting Step: If resolution is poor, systematically adjust the percentage of THF in your mobile phase. Start with a mobile phase composition similar to the one reported by Klimes et al. (2006): a mixture of tetrahydrofuran, acetonitrile, and citrate buffer pH 4.50 (10:20:70, v/v/v).[2] Then, vary the THF content by ±2% to observe the effect on resolution.

    • Mobile Phase pH: Since Terbinafine is a basic amine, the pH of the mobile phase will affect its ionization state and interaction with the stationary phase.

      • Troubleshooting Step: Ensure the mobile phase pH is controlled and stable. A citrate buffer at pH 4.5 has been shown to be effective.[2] If you are using a different buffer system, ensure its pH is appropriate for the pKa of Terbinafine and the stability of your column.

    • Organic Modifier Type: The choice between acetonitrile and methanol can influence selectivity.

      • Troubleshooting Step: If using methanol, consider switching to acetonitrile or a combination of both, as this can alter the pi-pi interactions between the analyte and the stationary phase, potentially improving the separation of the isomers.

  • Inadequate Method Parameters:

    • Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions between the analytes and the stationary phase.

    • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and resolution, but the effect on isomer separation can be unpredictable and should be evaluated empirically.

Low Signal Intensity or Poor Sensitivity for this compound

Question: I am struggling to detect a clear peak for this compound, especially at low concentrations. How can I enhance the sensitivity of my LC-MS/MS method?

Answer:

Detecting low levels of an impurity requires a highly sensitive and optimized analytical method. Here are key areas to focus on to boost your signal-to-noise ratio for this compound.

Root Causes and Solutions:

  • Suboptimal Mass Spectrometry (MS) Parameters:

    • Ionization Source Settings: The efficiency of ionization is paramount for sensitivity.

      • Troubleshooting Step: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[3] The optimal settings can be analyte-dependent, so it is crucial to perform tuning using a standard solution of this compound if available, or a mixture of the isomers.

    • Multiple Reaction Monitoring (MRM) Transitions: Using the most intense and specific precursor-to-product ion transition is essential for sensitivity and selectivity in tandem MS.

      • Recommendation: For Terbinafine, a common MRM transition is m/z 292.2 → 141.1.[4] While specific transitions for the cis-isomer are not widely published, it is expected to have the same precursor ion. It is advisable to perform a product ion scan of the this compound precursor ion (m/z 292.2) to identify the most abundant and stable product ions for creating a highly sensitive MRM method.

  • Inefficient Sample Preparation:

    • Low Extraction Recovery: The extraction method may not be efficiently recovering this compound from the sample matrix.

      • Troubleshooting Step: Evaluate the pH of your sample and extraction solvent. Since Terbinafine is a basic compound, adjusting the pH of the aqueous sample to a basic pH before liquid-liquid extraction (LLE) with an organic solvent can improve recovery. Conversely, for solid-phase extraction (SPE), the pH of the loading and elution buffers should be optimized.

    • Analyte Instability: this compound may be degrading during sample preparation.

      • Recommendation: Minimize the exposure of your samples to light and elevated temperatures. It has been recommended to store Terbinafine solutions in the dark. Also, process samples as quickly as possible and consider storing extracts at low temperatures before analysis.

  • Chromatographic Issues:

    • Poor Peak Shape: Broad or tailing peaks will result in a lower peak height and, consequently, a lower signal-to-noise ratio.

      • Troubleshooting Step: Ensure your mobile phase is well-prepared and that the pH is appropriate to maintain a consistent ionization state of the analyte. The addition of a small amount of an amine modifier, like triethylamine, can sometimes improve the peak shape of basic compounds on silica-based columns.[5] Also, ensure your sample solvent is compatible with the mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for analyzing low levels of this compound in biological matrices?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting Terbinafine from biological matrices. The choice depends on the complexity of the matrix and the required level of cleanliness.

  • Liquid-Liquid Extraction (LLE): This is a simpler and often faster method. For Terbinafine, a basic compound, adjusting the sample pH to above its pKa before extraction with a non-polar organic solvent (e.g., hexane, methyl tert-butyl ether) will maximize its partitioning into the organic phase and improve recovery.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis. A mixed-mode or polymer-based SPE sorbent can be effective for extracting basic compounds like Terbinafine.

Regardless of the method, it is crucial to validate the recovery of this compound specifically, as its physical properties may differ slightly from the trans-isomer.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: Peak identification should be based on a combination of retention time matching and mass spectral data.

  • Retention Time Matching: Inject a certified reference standard of this compound (Terbinafine EP Impurity B) to determine its retention time under your chromatographic conditions.

  • Mass Spectrometry: For LC-MS/MS, the detected peak should have the correct precursor ion (m/z 292.2 for the protonated molecule) and the expected product ions in the correct ratios. If you have access to a high-resolution mass spectrometer, you can also confirm the elemental composition of the ion.

Q3: Can I use a standard C18 column for the separation of Terbinafine isomers?

A3: While it may be possible to achieve some separation on a C18 column with extensive method development, it is generally not the recommended choice for this specific application. The subtle structural difference between the cis and trans isomers often requires a stationary phase with different selectivity. A cyano (CN) column has been demonstrated to provide better resolution for Terbinafine and its related impurities, including the cis-isomer.[1][2]

Q4: What are the key considerations for method validation when analyzing for low-level this compound?

A4: Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)). Key parameters to focus on for a low-level impurity method include:

  • Specificity: Demonstrate that the method can unequivocally assess the this compound peak in the presence of the trans-isomer, other impurities, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are critical for a low-level impurity method. The LOQ should be sufficiently low to meet regulatory requirements for the quantification of this impurity.

  • Accuracy and Precision: These should be evaluated at the LOQ and across a range of expected concentrations.

  • Linearity: The method should be linear over a concentration range that includes the expected levels of the cis-isomer.

  • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the resolution and quantification of this compound.

Experimental Protocols and Data

Table 1: Example HPLC Method for Separation of Terbinafine Isomers
ParameterConditionReference
Column NUCLEOSIL 100-5-CN[1][2]
Mobile Phase Tetrahydrofuran:Acetonitrile:Citrate Buffer (pH 4.5) (10:20:70, v/v/v)[2]
Flow Rate 0.8 mL/min[2]
Detection UV at 226 nm[2]
Column Temp. Ambient
Table 2: Example LC-MS/MS Parameters for Terbinafine Analysis
ParameterConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Precursor Ion (Q1) m/z 292.2[4]
Product Ion (Q3) m/z 141.1[4]
Collision Energy To be optimized for the specific instrument
Internal Standard A stable isotope-labeled Terbinafine is recommended[6]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Isomer Resolution

PoorResolutionWorkflow start Poor Resolution of cis/trans-Terbinafine check_column Is a Cyano (CN) column being used? start->check_column switch_column Switch to a CN stationary phase. check_column->switch_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes switch_column->check_mobile_phase adjust_thf Systematically adjust THF concentration. check_mobile_phase->adjust_thf No end Resolution Improved check_mobile_phase->end Yes check_ph Verify mobile phase pH is stable and appropriate. adjust_thf->check_ph adjust_flow Decrease flow rate and/or adjust temperature. check_ph->adjust_flow adjust_flow->end

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Diagram 2: Workflow for Enhancing LC-MS/MS Sensitivity

SensitivityEnhancement cluster_ms MS Optimization cluster_sample Sample Preparation Optimization cluster_chrom Chromatography Improvement start Low Signal Intensity for This compound optimize_ms Optimize MS Parameters start->optimize_ms optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep improve_chromatography Improve Chromatography start->improve_chromatography tune_source Tune ESI source (voltage, gas flows) optimize_ms->tune_source check_recovery Evaluate extraction recovery (adjust pH) optimize_sample_prep->check_recovery peak_shape Improve peak shape (mobile/sample solvent) improve_chromatography->peak_shape end Signal Intensity Increased optimize_mrm Optimize MRM transitions (product ion scan) tune_source->optimize_mrm optimize_mrm->end check_stability Assess analyte stability (minimize light/heat exposure) check_recovery->check_stability check_stability->end peak_shape->end

Caption: Key areas for optimizing LC-MS/MS sensitivity for low-level analytes.

References

  • Title: Terbinafine EP Impurity B | 176168-78-8 Source: SynZeal URL: [Link]

  • Title: Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method Source: ElectronicsAndBooks URL: [Link]

  • Title: Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials Source: NIH URL: [Link]

  • Title: Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method | Request PDF Source: ResearchGate URL: [Link]

  • Title: Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method Source: PubMed URL: [Link]

  • Title: Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Preparation, Characterisation, and Topical Delivery of Terbinafine Source: PMC - NIH URL: [Link]

  • Title: Separation of Terbinafine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: MRM transitions of analytes, IS and MS/MS conditions Source: ResearchGate URL: [Link]

  • Title: Optimising-LC-MS-sensitivity Source: Element Lab Solutions URL: [Link]

  • Title: Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: Biotech Spain URL: [Link]

  • Title: Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms Source: Asian Journal of Chemistry URL: [Link]

  • Title: Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review Source: IJNRD URL: [Link]

  • Title: Reverse phase HPLC method for the analysis of terbinafine in pharmaceutical dosage forms Source: ResearchGate URL: [Link]

  • Title: High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form Source: ResearchGate URL: [Link]

  • Title: TIC and EIC of terbinafine (m/z 292) for four consecutive analyses of... Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Navigating Matrix Effects in cis-Terbinafine Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of cis-Terbinafine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. As your dedicated support partner, we aim to provide not just solutions, but a deeper understanding of the underlying causes of these complex issues. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical problems you face in the lab.

Understanding the Challenge: The Nature of Matrix Effects

The bioanalysis of drugs like Terbinafine, an antifungal agent, in complex biological matrices such as plasma, blood, or tissue is frequently accomplished using highly sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). However, the accuracy and reliability of these methods can be significantly compromised by "matrix effects." These effects are caused by co-eluting, endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to inaccurate quantification.

This guide will walk you through identifying, troubleshooting, and mitigating these effects to ensure the development of a robust and reliable bioanalytical method.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix effects in my this compound LC-MS/MS analysis?

A1: The primary indicators of matrix effects are poor reproducibility of analyte response and inconsistent internal standard (IS) response between different lots of biological matrix. Key symptoms include:

  • Poor Assay Precision and Accuracy: You may observe significant variability in quality control (QC) sample results, often exceeding the ±15% acceptance criteria set by regulatory bodies like the FDA.

  • Inconsistent Analyte/IS Response Ratios: When analyzing samples from different donors or lots of matrix, you might see a consistent analyte response but a fluctuating internal standard response (or vice versa), leading to unreliable quantification.

  • Ion Suppression or Enhancement: A classic sign is a noticeable drop (suppression) or increase (enhancement) in the analyte's signal intensity when moving from a simple solvent-based standard to a matrix-matched standard. This is often most pronounced at the Lower Limit of Quantification (LLOQ).

Q2: What are the primary molecules in plasma that cause matrix effects for a compound like this compound?

A2: The primary culprits for matrix effects in plasma are phospholipids and proteins.

  • Phospholipids: These are abundant, ionizable molecules in cell membranes that tend to have poor chromatographic retention on typical reversed-phase columns. They often elute in the same region as many drug compounds, including Terbinafine, causing significant ion suppression.

  • Proteins: While larger proteins are typically removed during sample preparation, residual proteins or large peptides can still precipitate in the analytical column or interfere with the ionization process.

Troubleshooting Guide: From Problem to Resolution

This section provides a structured approach to diagnosing and resolving specific issues related to matrix effects in your this compound assay.

Scenario 1: You observe significant ion suppression at the LLOQ and inconsistent results between different plasma lots.

This is a classic matrix effect problem, likely caused by co-eluting phospholipids.

Step 1: Confirm the Presence of Matrix Effects

The first step is to quantitatively assess the matrix effect. The most common approach is the post-extraction addition method.

Experimental Protocol: Post-Extraction Addition for Matrix Factor (MF) Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte (this compound) and Internal Standard (IS) spiked into the mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the analyte and IS into the final, extracted solvent.

    • Set C (Matrix-Matched Standard): Spike the analyte and IS into the blank biological matrix before extraction and then process.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Factor (MF) is calculated as: (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE) is calculated as: (Peak Response in Set C) / (Peak Response in Set B)

    • Overall Process Efficiency (PE) is: (Peak Response in Set C) / (Peak Response in Set A) or MF * RE

Data Interpretation:

Matrix Factor (MF)InterpretationImplication for this compound Assay
MF = 1No matrix effectYour sample preparation is effective.
MF < 1Ion SuppressionEndogenous material is hindering ionization.
MF > 1Ion EnhancementEndogenous material is improving ionization efficiency.

An MF value significantly different from 1 confirms a matrix effect. The goal is to achieve a consistent MF across different lots of matrix, even if it's not exactly 1. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is highly recommended as it will experience the same matrix effect as the analyte, thereby correcting for the variability.

Step 2: Optimize Sample Preparation to Remove Interferences

If a significant matrix effect is confirmed, your sample preparation method needs refinement.

Workflow: Selecting a Sample Preparation Method

Caption: Sample preparation method selection workflow.

  • Protein Precipitation (PPT): This is often the first method tried due to its simplicity. However, while it effectively removes proteins, it does little to remove phospholipids and is often the cause of significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT. Using a solvent like methyl tert-butyl ether (MTBE) can effectively extract Terbinafine while leaving many polar phospholipids behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of cleanup. For a moderately non-polar compound like Terbinafine, a reversed-phase sorbent (like C18) or a polymeric sorbent (like Waters Oasis HLB) can be highly effective. A well-developed SPE method will separate the analyte from interfering phospholipids, leading to the cleanest extract.

Recommendation: If you are using PPT and seeing issues, transitioning to LLE or, ideally, a well-optimized SPE method is the most robust solution.

Scenario 2: Your assay works well with some plasma lots but fails with others, particularly those that are hemolyzed or lipemic.

This indicates that your method is not robust enough to handle the variability of real-world clinical samples.

Step 1: Modify Chromatography

Sometimes, complete removal of interferences isn't possible. In these cases, chromatographic separation is key.

Workflow: Chromatographic Optimization

Caption: Chromatographic strategies to mitigate matrix effects.

  • Increase Chromatographic Resolution: Ensure your analyte peak is chromatographically separated from the "phospholipid zone." You can monitor for phospholipids by using a generic MRM transition, such as 184 -> 184, which corresponds to the phosphocholine headgroup. Try adjusting your gradient to be sharper, or consider a different column chemistry (e.g., a phenyl-hexyl phase) that might offer a different selectivity for phospholipids versus your analyte.

  • Use a Divert Valve: If you know that the bulk of interfering substances elutes at a different time than your analyte, you can program the divert valve on your mass spectrometer to send the flow to waste during those periods, only allowing the eluent containing your analyte of interest to enter the ion source.

Step 2: Employ a Robust Internal Standard

The importance of a proper internal standard cannot be overstated.

  • Ideal Choice: A Stable Isotope-Labeled (SIL) internal standard (e.g., this compound-d7) is the gold standard. It has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will be subjected to the exact same degree of ion suppression or enhancement. This co-elution ensures that any variability in ionization is canceled out when the analyte/IS peak area ratio is calculated, leading to a highly robust and accurate assay.

  • Alternative (Use with Caution): A structural analog can be used but is less ideal. It must be carefully chosen to have similar extraction recovery, chromatographic behavior, and ionization efficiency to this compound. This is often difficult to achieve and requires more extensive validation to prove its suitability.

By systematically evaluating your sample preparation, chromatography, and choice of internal standard, you can effectively troubleshoot and mitigate the matrix effects that compromise the bioanalysis of this compound, leading to a validated, robust method suitable for regulated environments.

References

  • Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Bioanalysis (2009) URL: [Link]

  • Title: A review of the advances in sample preparation for solving matrix effects in bioanalysis Source: Bioanalysis (2018) URL: [Link]

  • Title: The Use of Stable Isotope Labeled Internal Standards for Adsorption and Matrix Effect Evaluation in LC-MS Source: American Pharmaceutical Review URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Matrix effects: The Achilles' heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry Source: Journal of the American Society for Mass Spectrometry (2004) URL: [Link]

Technical Support Center: Optimization of Extraction Methods for cis-Terbinafine from Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Terbinafine and its related compounds from pharmaceutical tablets. This document is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and optimized methods for the extraction and quantification of Terbinafine isomers, specifically focusing on the cis-Terbinafine impurity. We will move beyond simple procedural lists to explore the scientific rationale behind method development choices, troubleshoot common issues, and provide a validated starting protocol.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions that form the basis for developing a successful extraction and analytical method.

Q1: What is this compound and why is its quantification critical?

A1: Terbinafine, the active pharmaceutical ingredient (API), is chemically the (E)-isomer, also known as trans-Terbinafine. During the synthesis or under certain stress conditions, the (Z)-isomer, or this compound, can be formed.[1] The United States Pharmacopeia (USP) monograph for Terbinafine Hydrochloride lists this compound as a specified impurity.[2] Its quantification is critical for two primary reasons:

  • Regulatory Compliance: Pharmacopoeias set strict limits for impurities to ensure the safety and efficacy of the final drug product.

  • Biological Activity: The cis-isomer has low antifungal activity compared to the trans-isomer, meaning its presence reduces the overall potency of the drug.[1]

Q2: What physicochemical properties of Terbinafine Hydrochloride (HCl) are most relevant for extraction?

A2: Understanding the solubility of Terbinafine HCl is the cornerstone of an effective extraction strategy. Key properties include:

  • High Solubility: It is freely soluble in methanol and methylene chloride.[3][4]

  • Moderate Solubility: It is soluble in ethanol.[3][4]

  • Low Solubility: It is only slightly soluble in water.[3][5] This solubility profile makes methanol an excellent primary choice for the extraction solvent, as it efficiently dissolves the API while being compatible with reversed-phase liquid chromatography (RP-HPLC).

Q3: How do common tablet excipients interfere with the extraction and analysis?

A3: Terbinafine tablets contain various inactive ingredients (excipients) such as microcrystalline cellulose, sodium starch glycolate, magnesium stearate, and binders like HPMC.[6] These can interfere in several ways:

  • Physical Entrapment: The API can be trapped within the insoluble polymer matrix, leading to incomplete extraction and low recovery.

  • Chromatographic Interference: Soluble excipients may co-elute with the analytes of interest or appear as extraneous peaks in the chromatogram, complicating quantification.

  • Adsorption: Both the API and its isomers can adsorb onto certain excipients, again causing low recovery. A robust method will use techniques like sonication to physically disrupt the tablet matrix and centrifugation or filtration to remove insoluble components.[7]

Q4: What is the most suitable analytical technique for separating this compound from trans-Terbinafine?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most widely reported method for this purpose.[3][7][8] Its high resolving power is essential for separating the closely related geometric isomers. A C18 column is the most common stationary phase used for this separation.[3][7][8]

Section 2: A Validated Protocol for Extraction and HPLC Analysis

This section provides a detailed, step-by-step methodology that has been synthesized from established and validated methods in the scientific literature. It serves as a strong starting point for your own method development and validation.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tablet 1. Weigh & Powder Tablets Dissolve 2. Dissolve in Methanol Tablet->Dissolve Sonicate 3. Sonicate to Disperse Dissolve->Sonicate Dilute 4. Dilute to Working Conc. Sonicate->Dilute Filter 5. Filter (0.45 µm) Dilute->Filter Inject 6. Inject into HPLC Filter->Inject Separate 7. Isocratic Separation on C18 Inject->Separate Detect 8. UV Detection (223 nm) Separate->Detect Integrate 9. Integrate Peaks Detect->Integrate Quantify 10. Quantify cis/trans Isomers Integrate->Quantify

Caption: High-level workflow for Terbinafine extraction and analysis.

Materials and Reagents
  • Terbinafine HCl Reference Standard (USP or equivalent)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Triethylamine (TEA)

  • Phosphoric Acid or Acetic Acid (for pH adjustment)

  • 0.45 µm Nylon or PTFE Syringe Filters

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Water (e.g., 95:5 v/v).[7] Alternatively, for enhanced resolution, a buffered mobile phase can be used, such as Acetonitrile and a pH 7.5 buffer (containing 0.2% TEA) in a 65:35 v/v ratio.[3][8]

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Terbinafine HCl reference standard into a 25 mL volumetric flask. Add a small amount of methanol to dissolve, then dilute to volume with the mobile phase.[7]

  • Working Standard Solution (approx. 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

Sample Preparation from Tablets
  • Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Terbinafine HCl into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution of the API and dispersion of excipients.[7][8]

  • Allow the solution to cool to room temperature, then dilute to volume with methanol. Mix well.

  • Centrifuge a portion of this solution to pellet the insoluble excipients.

  • Dilute the supernatant to a final theoretical concentration of approximately 100 µg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Optimized HPLC Conditions
ParameterRecommended SettingRationale
Column RP-C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry standard for this separation, providing excellent retention and resolution for the nonpolar analytes.[3][7]
Mobile Phase Isocratic: Methanol:Water (95:5, v/v)A simple, effective mobile phase for baseline separation. Adjust the water content to fine-tune retention time.[7]
Flow Rate 1.0 - 1.2 mL/minProvides a good balance between analysis time and chromatographic efficiency.[3][7]
Column Temperature 30-40 °CUsing a column oven improves peak shape and ensures reproducible retention times by eliminating fluctuations from ambient temperature.[3]
Detection UV at 223 nmTerbinafine has a strong absorbance at this wavelength, providing high sensitivity for both the API and related impurities.[9][10][11]
Injection Volume 20 µLA typical volume that balances sensitivity with the risk of column overloading.

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during method development and routine analysis.

Q: My Terbinafine recovery is low and inconsistent. What are the likely causes and how do I fix it?

A: Low recovery is one of the most common issues, typically stemming from incomplete extraction or analyte loss.

G cluster_causes cluster_solutions start Low or Inconsistent Recovery Detected cause1 Incomplete Extraction from Matrix start->cause1 cause2 Analyte Adsorption to Surfaces start->cause2 cause3 API Degradation start->cause3 sol1a Increase Sonication Time/ Energy cause1->sol1a sol1b Test Alternative Solvents (e.g., Methanol:ACN mix) cause1->sol1b sol2a Use Inert Filters (Nylon or PTFE) cause2->sol2a sol2b Check for Adsorption to Glassware/Vials cause2->sol2b sol3a Protect Samples from Light cause3->sol3a sol3b Check pH of Solutions (Avoid harsh acidic/basic) cause3->sol3b

Caption: Troubleshooting decision tree for low analyte recovery.

  • Probable Cause 1: Incomplete Extraction. The API may be physically trapped in the tablet's excipient matrix.

    • Solution: Increase the sonication time in 5-minute increments (e.g., from 15 to 20-25 minutes) to enhance the physical disruption of the tablet powder. Ensure the ultrasonic bath is properly degassed and functioning. If sonication is insufficient, consider a mechanical shaker.

  • Probable Cause 2: Inefficient Solvent. While methanol is excellent, some formulations may require a stronger or more specific solvent system.

    • Solution: Try a solvent mixture, such as Methanol:Acetonitrile (50:50), which can alter the polarity and improve solubilization of the API from certain excipient blends.

  • Probable Cause 3: Analyte Adsorption. Terbinafine can adsorb to active sites on glassware or, more commonly, on filter membranes.

    • Solution: Evaluate different syringe filter materials. Start with Nylon or PTFE, which generally have low binding characteristics. Avoid filters like cellulose acetate if you suspect binding. To test for this, compare the concentration of a filtered standard to an unfiltered one.

  • Probable Cause 4: Analyte Degradation. Terbinafine is known to be sensitive to light (photodegradation) and strong oxidative conditions.[3][9]

    • Solution: Prepare and store all standards and samples in amber glassware or vials to protect them from light.[2] Avoid preparing samples in advance; analyze them as soon as possible after preparation.

Q: I am seeing poor chromatographic resolution between the cis and trans isomers. How can I improve it?

A: Isomer separation is highly dependent on the fine-tuning of your HPLC conditions.

  • Probable Cause 1: Sub-optimal Mobile Phase Composition. The selectivity between the isomers is highly sensitive to the organic modifier and its ratio to the aqueous phase.

    • Solution: Methodically adjust the mobile phase. If using Methanol:Water (95:5), try changing the ratio to 93:7 or 97:3. A small change can significantly impact resolution. If that fails, substitute methanol with acetonitrile. Acetonitrile often provides different selectivity for geometric isomers.

  • Probable Cause 2: Insufficient Column Efficiency. An old or poorly performing column will not provide the necessary theoretical plates for a challenging separation.

    • Solution: First, check the system suitability parameters of your column with a standard. If the plate count is low or the peak tailing is high (>1.5), replace the column. Ensure you are using a high-quality, end-capped C18 column from a reputable manufacturer.

  • Probable Cause 3: Temperature Fluctuations. Ambient temperature changes can cause retention times to shift, leading to inconsistent resolution.

    • Solution: Always use a thermostatically controlled column compartment. Experiment with temperatures between 30 °C and 40 °C. Increasing the temperature can sometimes improve efficiency and peak shape, but may also reduce retention time, so the mobile phase may need slight re-optimization.[3]

Q: My chromatogram shows extraneous peaks that interfere with quantification. What is their source?

A: These peaks are typically from either dissolved excipients, contamination, or degradation products.

  • Probable Cause 1: Excipient Interference. A component of the tablet is soluble in your extraction solvent and absorbs UV light at your detection wavelength.

    • Solution: The most crucial diagnostic step is to prepare a "placebo" sample. Use a batch of placebo tablets (containing all excipients but no API) if available. If not, consult the tablet formulation and create your own mixture. This will definitively show which peaks originate from the excipients. If interference is confirmed, chromatographic adjustments (mobile phase, column) will be needed to resolve the peaks.

  • Probable Cause 2: System Contamination. Ghost peaks can arise from the mobile phase, contaminated solvents, or buildup in the injector.

    • Solution: Run a blank gradient (injecting only mobile phase) to see if the peaks persist. Use only high-purity, HPLC-grade solvents. Purge your system thoroughly and run a wash sequence on your autosampler.

  • Probable Cause 3: Degradation Products. If samples are not handled correctly, new peaks from degradation products can appear.

    • Solution: As mentioned, protect samples from light and analyze them promptly. Compare the peak profile to a freshly prepared standard. If you suspect degradation, you can perform forced degradation studies (exposing the API to acid, base, peroxide, heat, and light) to intentionally generate and identify potential degradant peaks.[3][9]

Section 4: Data & Reference Tables

Table 1: Solubility of Terbinafine Hydrochloride
SolventSolubilityReference(s)
MethanolFreely Soluble[3][4]
Methylene ChlorideFreely Soluble[3][4]
EthanolSoluble (~30 mg/mL)[3][4][11]
Dimethyl Sulfoxide (DMSO)Soluble (~12.5 mg/mL)[11]
WaterSlightly Soluble / Sparingly Soluble[3][5][7]
Table 2: Comparison of Validated RP-HPLC Mobile Phases
Mobile Phase CompositionColumn TypeDetection λKey FeatureReference(s)
Methanol:Water (95:5, v/v)C18254 nmSimple, effective, and quick for routine QC.[7]
Buffer (0.2% TEA, pH 7.5):Acetonitrile (65:35, v/v)C18220 nmBuffered system for enhanced peak shape and reproducibility.[3][8]
K₂HPO₄ Buffer (pH 7.5):Methanol:Acetonitrile (15:35:50, v/v/v)C18223 nmTernary system designed for stability-indicating methods.[10]

References

  • Basavaiah, K., & Anil Kumar, U. R. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Taibah University for Science, 8(3), 247-259. [Link]

  • Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), a803-a813. [Link]

  • Tagliari, M. P., Kuminek, G., Borgmann, S. H. M., et al. (2010). Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Química Nova, 33(8), 1790-1793. [Link]

  • Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2008). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(1), 551-556. [Link]

  • Sravani, G., Rao, A. S., & Devanna, N. (2014). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical and Clinical Research, 6(1), 40-44. [Link]

  • Srinivas, B., & Shainda, K. (2021). Formulation Development And Evaluation Of Terbinafine Using Quality By Design Approach. Natural Volatiles & Essential Oils, 8(4), 2581-2598. [Link]

  • Das, B., Richards M, P., Vishwanath, B. A., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 102-106. [Link]

  • Patel, H. R., & Patel, R. P. (2021). Formulation Development and Evaluation of Immediate release tablet of Terbinafine Hydrochloride. Research Journal of Pharmacy and Technology, 14(10), 5283-5290. [Link]

  • United States Pharmacopeial Convention. (2009). Terbinafine Hydrochloride Revision Bulletin. [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation of Terbinafine Hydrochloride and Ketoconazole in Bulk and Dosage Form. [Link]

  • Google Patents. (2022). CN115073303A - A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • ResearchGate. (2010). Terbinafine: Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. [Link]

  • ResearchGate. (2024). The solubilities of terbinafine hydrochloride in different solvents. [Link]

  • National Institutes of Health (NIH). (2021). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. [Link]

  • DrugBank. (n.d.). Terbinafine, (Z)-isomer. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of cis-Terbinafine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-Terbinafine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a highly lipophilic molecule, achieving desired concentrations in aqueous buffers for in vitro assays, formulation development, or other experimental setups can be a significant hurdle.[1][2] This document provides a series of in-depth troubleshooting guides, protocols, and frequently asked questions (FAQs) to help you systematically address and overcome these solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound solubility.

Q1: What is the reported aqueous solubility of Terbinafine, and why is it so low?

Terbinafine is a tertiary amine with a high lipophilicity (LogP ≈ 5.9), making it inherently difficult to dissolve in water.[2] Its hydrochloride salt, Terbinafine HCl, is typically used to improve aqueous solubility, but it is still classified as slightly to very slightly soluble.[3][4] The cis-isomer is expected to have similarly poor solubility characteristics.

Compound Solvent Reported Solubility Reference
Terbinafine HClWater0.63% w/v (~6.3 mg/mL)[5]
Terbinafine HClWater"Slightly soluble"[1][3]
Terbinafine BaseWater<1 mg/mL[6]
Terbinafine HClEthanolFreely Soluble (>33 mg/mL)[3][7]
Terbinafine HClMethanolFreely Soluble (>33 mg/mL)[3][7]
Terbinafine HClDMSO~12.5 mg/mL[8]

The poor solubility is due to the molecule's large, nonpolar naphthalene and heptenynyl groups, which are energetically unfavorable to interact with the polar hydrogen-bonding network of water.[2]

Q2: What is the most straightforward first step to improve the solubility of this compound?

For ionizable compounds, pH adjustment is the most direct and effective initial approach.[] Terbinafine is a weak base with a pKa of approximately 7.1.[5] Lowering the pH of the aqueous medium to at least 1-2 units below the pKa will protonate the tertiary amine, forming a more soluble cationic species.

Q3: I dissolved this compound HCl in my neutral pH buffer, but it precipitated over time. What is happening?

This is a common issue when a stock solution (often in an organic solvent or acidified water) is diluted into a final buffer system. If the final pH of the medium is near or above the pKa of Terbinafine (~7.1), the protonated, soluble form will convert back to the neutral, poorly soluble base, causing it to precipitate out of solution once its solubility limit is exceeded. The buffering capacity of your final medium may be insufficient to maintain the low pH required for solubilization.

Q4: How can I accurately measure the concentration of my solubilized this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying Terbinafine.[10][11][12] Analysis is typically performed on a C18 column with a mobile phase consisting of a methanol/acetonitrile and water/buffer mixture, with detection wavelengths set at 223 nm, 254 nm, or 284 nm.[10][11][13]

Section 2: Troubleshooting & Method Selection Guide

Successfully solubilizing this compound requires a logical approach based on your specific experimental needs. The following workflow and detailed guides will help you select and implement the most appropriate technique.

Decision Workflow for Solubility Enhancement

Use the following diagram to navigate your options based on your experimental constraints and desired final concentration.

G start Start: this compound Solubility Issue conc What is your target concentration? start->conc low_conc Low (<1 mg/mL) conc->low_conc high_conc High (>1 mg/mL) conc->high_conc app What is the downstream application? invitro In Vitro / Cell-Based app->invitro formulation Formulation / In Vivo app->formulation solvent Are organic solvents permissible? yes_solvent Yes solvent->yes_solvent no_solvent No solvent->no_solvent ph_adjust Method 1: pH Adjustment cosolvency Method 2: Co-solvency cyclo Method 3: Cyclodextrin Complexation low_conc->app low_conc->ph_adjust Often Sufficient high_conc->app invitro->solvent invitro->ph_adjust Consider pH effects on cells formulation->solvent formulation->cyclo Often preferred for biocompatibility yes_solvent->cosolvency Primary Choice no_solvent->cyclo Primary Choice

Caption: Decision workflow for selecting a solubility enhancement method.

Technique 1: pH Adjustment
  • Scientific Principle: As a weak base, this compound's solubility is governed by the Henderson-Hasselbalch equation. By lowering the pH well below its pKa of ~7.1, the equilibrium shifts towards the protonated (cationic) form of the molecule, which is significantly more soluble in water.[] This is the principle behind using the hydrochloride salt form of the drug.

  • Troubleshooting & FAQs

    • Q: What is the optimal pH to fully dissolve this compound?

      • A: A pH of 5.0 or lower is recommended to ensure that >99% of the molecules are in their protonated, soluble form. You can prepare a stock solution in acidified water (e.g., with HCl) and then dilute it, being mindful of the final pH.

    • Q: My cell culture medium is buffered to pH 7.4. How can I use this method without killing my cells?

      • A: This requires a "pH shift" approach. Prepare a highly concentrated stock solution in an acidic vehicle (e.g., 10 mg/mL in 0.1 N HCl). Then, perform a large dilution (e.g., 1:1000) into your buffered cell culture medium. The buffer in the medium should be strong enough to neutralize the small amount of acid added, bringing the pH back to the physiological range. The key is that the drug is diluted so rapidly that it remains in a supersaturated, yet bioavailable, state for the duration of the experiment before it has time to precipitate. Always run a vehicle control (acidified water diluted to the same degree) to ensure the vehicle itself has no effect on your cells.

  • Experimental Protocol: pH-Adjusted Stock Solution

    • Weigh the desired amount of this compound HCl powder.

    • Prepare a sterile-filtered acidic solvent, such as 0.1 N HCl in ultrapure water.

    • Add the solvent dropwise to the powder while vortexing or sonicating until the solid is fully dissolved.

    • This creates a concentrated acidic stock solution.

    • For final use, dilute this stock at least 1:100 or 1:1000 into your final aqueous buffer (e.g., PBS, cell culture medium).

    • Immediately after dilution, visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, a lower final concentration or an alternative solubilization method is required.

Technique 2: Co-solvency
  • Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][14] This reduction in polarity lowers the interfacial tension between the hydrophobic solute (this compound) and the solvent, thereby increasing solubility.[14][15]

  • Troubleshooting & FAQs

    • Q: Which co-solvents are most effective for this compound?

      • A: Alcohols and glycols are highly effective. Studies have shown a synergistic effect where a mixture of ethanol and propylene glycol can dissolve Terbinafine HCl to over 20% w/w, which is higher than either solvent alone.[16] DMSO is also a powerful solvent, but its use in biological systems must be carefully controlled.[8]

    • Q: How do I choose a co-solvent for an in vitro cell-based assay?

      • A: Biocompatibility is critical. Ethanol and propylene glycol are generally used at low final concentrations (<1% v/v, and often <0.1% v/v).[15] DMSO is also widely used but can have pleiotropic effects on cells, so its final concentration should typically be kept below 0.5% v/v, and a vehicle control is mandatory.

    • Q: Will the co-solvent precipitate when I add it to my aqueous buffer?

      • A: The co-solvents listed (Ethanol, Propylene Glycol, PEG 400, DMSO) are fully miscible with water and will not precipitate. However, the drug dissolved in the co-solvent may still precipitate if its solubility limit in the final water/co-solvent mixture is exceeded.

  • Experimental Protocol: Co-solvent Stock Solution

    • Select a biocompatible co-solvent in which this compound is highly soluble (e.g., Ethanol, DMSO).[8]

    • Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) by dissolving the this compound powder directly in the pure co-solvent. Use sonication or gentle warming if necessary.

    • Store this stock solution at an appropriate temperature (check stability data), often at -20°C.

    • For the working solution, dilute the stock into your aqueous medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause immediate precipitation.

Technique 3: Complexation with Cyclodextrins
  • Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[17] They can encapsulate poorly soluble molecules like this compound, forming a "host-guest" inclusion complex.[18][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[17]

  • Visualization of Cyclodextrin Complexation

    Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

  • Troubleshooting & FAQs

    • Q: Which cyclodextrin is best for this compound?

      • A: Modified β-cyclodextrins are highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are excellent choices due to their high aqueous solubility and proven ability to complex with Terbinafine.[20][21][22] Studies show methyl-β-CD can increase Terbinafine solubility up to 200-fold.[19]

    • Q: How do I prepare the complex?

      • A: Co-grinding or kneading the drug and cyclodextrin powders together, followed by hydration, is a common method.[22] For lab-scale preparations, dissolving the cyclodextrin in water and then adding the drug (or a concentrated organic solution of the drug) with stirring for several hours to allow complex formation is effective.

  • Experimental Protocol: Cyclodextrin Inclusion Complex

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in ultrapure water).

    • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

    • Alternatively, first dissolve the this compound in a minimal amount of a volatile organic solvent (like ethanol), then add this solution dropwise to the stirring cyclodextrin solution.

    • Seal the container and allow it to stir at room temperature for 24-48 hours to reach equilibrium.

    • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved, non-complexed drug.

    • The resulting clear filtrate is your aqueous stock solution of the this compound:CD complex. The concentration should be confirmed via HPLC.

Section 3: Quality Control & Stability

Ensuring the concentration and stability of your prepared solutions is critical for reproducible results.

Protocol: Verifying Concentration by RP-HPLC

This is a generalized method based on published literature.[11][12]

  • Chromatographic System: HPLC with UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol:Water (95:5, v/v). Isocratic elution.

  • Flow Rate: 1.0 - 1.2 mL/min.[11]

  • Detection Wavelength: 254 nm.[10]

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase (or a relevant solvent) across your expected concentration range.

    • Inject your prepared (and appropriately diluted) solution.

    • Quantify the concentration by comparing the peak area to the standard curve.

Stability Considerations
  • Q: How should I store my this compound solutions?

    • A: Terbinafine is known to be susceptible to photodegradation.[13][23] All solutions should be stored in amber vials or protected from light. For aqueous solutions, especially those near neutral pH, storage at 2-8°C can slow precipitation, but may also encourage it if the solution is supersaturated. It is often best to prepare aqueous solutions fresh.[8] Organic stock solutions (e.g., in DMSO) are generally more stable and can be stored at -20°C.

  • Q: What are the primary degradation pathways?

    • A: The primary concern is photodegradation , where exposure to UV light can cause significant potency loss.[23] Some studies also report degradation under oxidative (e.g., hydrogen peroxide) and strong acidic/basic conditions, though it appears relatively stable under thermal stress.[4][24]

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).
  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. (n.d.). National Institutes of Health (NIH).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). WJPR.
  • TERBINAFINE Product Monograph. (2018, April 23). Apotex Inc.
  • Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis. (n.d.). National Institutes of Health (NIH).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Terbinafine. (n.d.). Wikipedia.
  • Terbinafine. (n.d.). PubChem, National Institutes of Health (NIH).
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • Terbinafine. (n.d.). ChemicalBook.
  • Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. (n.d.). SciELO.
  • Terbinafine: A Review on Properties, Application and Analytical Methods. (n.d.). CR Subscription Agency.
  • Terbinafine Drug Information. (n.d.). PharmaCompass.com.
  • Solubility enhancement and cosolvency. (n.d.). SlideShare.
  • Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. (n.d.). Asian Journal of Chemistry.
  • HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.). International Journal of PharmTech Research.
  • Terbinafine (hydrochloride) Product Information. (n.d.). Cayman Chemical.
  • Ternary cyclodextrin systems of terbinafine hydrochloride inclusion complexes. (2023, October 21). PubMed.
  • Method of dissolving antifungal agent, and compositions with a high concentration of antifungal agent, suitable for application to the nail. (n.d.). Google Patents.
  • Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride. (2020, December 1). MDPI.
  • A review on different techniques of solid dispersion for solubility enhancement of terbinafine hydrochloride. (2021, September 9). IJCRT.org.
  • Physicochemical characterization of terbinafine-cyclodextrin complexes in solution and in the solid state. (n.d.). ResearchGate.
  • Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride. (2025, October 15). ResearchGate.
  • Solubility enhancement of terbinafine hydrochloride by hydrotropic technique. (n.d.). JMPAS.
  • How to increase the solubility of terbinafine hydrochloride. (2023, December 14). ChemicalBook.
  • Terbinafine Product Information. (n.d.). ChemBK.com.
  • Forced degradation study of Terbinafine HCl by HPLC with PDA detector. (n.d.). Asian Journal of Research in Chemistry.
  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (n.d.). Journal of Drug Delivery and Therapeutics.
  • How to increase the solubility of practically insoluble raw materials? (2016, October 13). ResearchGate.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). National Institutes of Health (NIH).
  • Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. (2014, April 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Technical Support Center: Enhancing the Aqueous Solubility of Bromodiphenhydramine. (n.d.). Benchchem.
  • Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. (2021, June 6). Journal of Applied Pharmaceutical Science.
  • The solubilities of terbinafine hydrochloride in different solvents. (n.d.). ResearchGate.
  • Terbinafine Hydrochloride. (n.d.). LKT Labs.

Sources

Addressing variability in cis-Terbinafine analytical results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Analytical Variability for Researchers

Welcome to the dedicated support resource for Terbinafine analysis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address the common challenge of analytical variability, with a specific focus on the potential impact of the cis-Terbinafine isomer. Our goal is to empower you with the expertise to ensure the accuracy, reproducibility, and integrity of your analytical results.

Part 1: Understanding the Challenge: The Isomeric Question

Q1: My laboratory is observing significant variability in Terbinafine quantification between runs and even within the same batch. What could be the primary cause?

A: Variability in Terbinafine analysis often stems from the molecule's susceptibility to isomerization. Terbinafine is synthesized as the thermodynamically stable trans (or E) isomer. However, the presence of a conjugated double bond in the allylamine structure makes it susceptible to photoisomerization, converting it to the cis (or Z) isomer upon exposure to ultraviolet (UV) light, certain pH conditions, or heat. This previously undetected isomeric conversion during sample preparation or analysis is a primary suspect for inconsistent analytical results, as the cis and trans isomers may not be chromatographically resolved, or the cis isomer may have a different UV absorption maximum, leading to inaccurate quantification.

The diagram below illustrates this potential conversion pathway, which is a critical factor to control in any analytical workflow.

G cluster_0 Analytical Workflow Stressors cluster_1 Isomeric Forms of Terbinafine UV UV Light Exposure (e.g., ambient light, detector lamp) Trans Trans-Terbinafine (E-isomer) (The stable, active form) UV->Trans pH Inappropriate pH (solution/mobile phase) pH->Trans Heat Elevated Temperature (sample prep, instrument) Heat->Trans Cis This compound (Z-isomer) (Potential source of variability) Trans->Cis Isomerization

Caption: Potential isomerization of trans-Terbinafine to this compound under common laboratory stressors.

Part 2: Troubleshooting Guide: A Systematic Approach

When encountering variability, a systematic approach is crucial. The following Q&A format will guide you through diagnosing and resolving common issues.

Q2: How can I determine if isomerization is occurring in my samples?

A: First, perform a stress study. Expose a known concentration of your Terbinafine standard solution to direct UV light (e.g., in a UV chamber or simply on a sunlit benchtop) for several hours. Analyze this stressed sample alongside a protected (control) sample. If isomerization is the issue, you should observe a new, closely eluting peak corresponding to the cis-isomer, or a significant change in the primary peak shape (e.g., shouldering).

Second, review your chromatographic method. An optimized method should be able to separate the two isomers. If your current method does not achieve this, you cannot be certain that your peak represents only the trans-isomer.

Q3: My peak purity analysis is failing, or I see a shoulder on my main Terbinafine peak. What does this indicate?

A: This is a classic sign of co-elution, very likely from the cis-isomer. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here. A failing peak purity test indicates that the UV spectrum is not consistent across the peak, confirming the presence of more than one compound.

Immediate Actions:

  • Lower the Temperature: Reduce the column oven temperature (e.g., to 25-30 °C) to see if it improves resolution.

  • Adjust Mobile Phase: A slight modification in the organic modifier percentage or a change in the pH of the aqueous phase can alter selectivity and resolve the isomers.

  • Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve separation.

The workflow below outlines a systematic troubleshooting process.

G Start Start: Analytical Variability Observed Check_Sample Step 1: Assess Sample Handling - Use amber vials? - Minimize light exposure? - Control temperature? Start->Check_Sample Check_Method Step 2: Evaluate Chromatographic Method - Is it stability-indicating? - Can it separate isomers? Check_Sample->Check_Method Handling OK Optimize Step 4: Method Optimization - Adjust mobile phase - Change column/temperature - Modify gradient Check_Sample->Optimize Handling Issues Corrected Stress_Test Step 3: Perform Stress Test (UV, Heat, Acid/Base) Does a new peak appear? Check_Method->Stress_Test Method in Question Fail Problem Persists: Consult Further Check_Method->Fail Method Seems Robust Stress_Test->Optimize Isomerization Confirmed Stress_Test->Fail No Isomerization Seen Validate Step 5: Re-validate Method - Specificity - Linearity - Accuracy & Precision Optimize->Validate Success Resolution: Robust & Reproducible Results Validate->Success

Caption: Systematic workflow for troubleshooting Terbinafine analytical variability.

Part 3: Recommended Analytical Protocols

To minimize variability, a robust, stability-indicating method is required. Below is a recommended starting protocol based on methods reported in the literature, designed for isomer separation.

Protocol: Stability-Indicating HPLC-UV Method for Terbinafine

Objective: To accurately quantify trans-Terbinafine while resolving it from its potential cis-isomer and other degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Amber glass vials to protect samples from light.

  • HPLC-grade Acetonitrile, Methanol, and water.

  • Ammonium acetate and formic acid (or other suitable buffer components).

2. Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for LC-MS if needed.
Mobile Phase B AcetonitrileStrong solvent for elution.
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient is often necessary to separate closely related compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column. Adjust as needed for optimization.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.
Injection Vol. 10 µL
Detector Wavelength 282 nmA common wavelength for Terbinafine, but scan with DAD (220-400 nm) to confirm.

3. Sample Preparation (Crucial Step):

  • Work under subdued light: Use amber glassware or light-blocking centrifuge tubes. Avoid direct overhead lighting on samples.

  • Solvent: Use a diluent that is part of the mobile phase, such as 50:50 Acetonitrile:Water, to avoid peak distortion.

  • Temperature Control: Do not leave samples on the benchtop for extended periods. Store in the autosampler at a controlled temperature (e.g., 4-10 °C) if the run is long.

  • pH Control: Ensure the pH of your sample solution is controlled and consistent, as extreme pH can catalyze degradation or isomerization.

Part 4: Frequently Asked Questions (FAQs)

Q4: Can I use a UV detector instead of a DAD/PDA? A: Yes, but with limitations. A single-wavelength UV detector will not allow you to perform peak purity analysis, which is a key diagnostic tool. If you are using a simple UV detector and see variability, it is highly recommended to analyze your samples on a system with a DAD/PDA to confirm co-elution is not the issue.

Q5: My company's SOP requires a different C18 column. Will this work? A: Different C18 columns have different selectivities due to variations in silica purity, end-capping, and carbon load. While another C18 may work, the method will likely require re-optimization and full validation to ensure it can adequately separate the trans and cis isomers. The protocol above is a starting point; always validate for your specific column and system.

Q6: We analyze Terbinafine in a complex matrix like plasma. What are the key considerations? A: For complex matrices, sample preparation is paramount. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach to remove interferences. During method development, you must evaluate matrix effects, which can suppress or enhance the analyte signal. The key principle remains the same: protect the sample from light and heat throughout the entire extraction and analysis process.

References

  • Rabel S.R., et al. (1995). HPLC analysis of terbinafine and its N-dealkylated metabolites with on-line solid-phase extraction from human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Nowak, M. J., et al. (2009). Photoisomerization of a Stilbene-Based Switchable Receptor. The Journal of Organic Chemistry. (This paper discusses the general principle of photoisomerization in similar structures). Available at: [Link]

  • Dolan, J. W. (2014). Peak Purity, Part I: Why and How. LCGC North America. Available at: [Link]

  • Ghanem, A., & Al-Haj, N. (2007). Enantioselective determination of terbinafine in human plasma by chiral liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Zeidan, M., et al. (2022). Stability indicating HPLC method for the determination of Terbinafine hydrochloride in nanoparticles. Acta Poloniae Pharmaceutica. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (This provides the standards for chromatographic system suitability and validation). Available at: [Link]

  • Vlase, L., et al. (2011). Pharmacokinetics of terbinafine in human plasma and saliva by a validated high-performance liquid chromatographic-tandem mass spectrometric method. Talanta. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Terbinafine Isomers: The Significance of Stereochemistry in Squalene Epoxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal therapeutics, the allylamine derivative terbinafine stands as a cornerstone for the treatment of dermatophyte infections. Its efficacy is rooted in the specific and potent inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase. This guide delves into a critical, yet often overlooked, aspect of terbinafine's pharmacology—the role of its geometric isomerism. While terbinafine exists as both cis and trans isomers, the clinically utilized and commercially available formulation is exclusively the trans-isomer. This is not a matter of chance, but a deliberate outcome of rigorous structure-activity relationship (SAR) studies aimed at optimizing antifungal potency. This guide will provide a comprehensive comparison, grounded in established scientific principles and experimental methodologies, of the antifungal activity of cis- versus trans-terbinafine, elucidating why the trans configuration is paramount for its therapeutic effect.

The Central Mechanism: Stereoselective Inhibition of Squalene Epoxidase

Terbinafine exerts its antifungal effect by targeting and inhibiting squalene epoxidase, a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[1] This inhibition leads to a depletion of ergosterol, compromising cell membrane integrity and function, and a toxic accumulation of intracellular squalene, which is ultimately fungicidal.[2] The interaction between terbinafine and squalene epoxidase is highly specific, and this specificity is intrinsically linked to the three-dimensional shape of the drug molecule.

The trans configuration of the double bond in the allylamine side chain of terbinafine is crucial for its optimal binding to the active site of fungal squalene epoxidase. While direct comparative studies on the antifungal activity of the cis and trans isomers of terbinafine are not extensively reported in publicly available literature, the principles of stereochemistry in drug-receptor interactions, along with SAR studies of allylamine antifungals, provide a strong basis for understanding the superior activity of the trans-isomer. The rigid and planar nature of the trans double bond ensures the correct spatial orientation of the bulky tert-butyl group and the naphthalene ring, allowing for a snug fit into the enzyme's binding pocket. This precise fit maximizes the non-covalent interactions between the drug and the enzyme, leading to potent inhibition.

In contrast, the cis isomer would force the molecule into a different, likely less favorable, conformation. This altered shape would hinder its ability to effectively bind to the target enzyme, resulting in significantly reduced or negligible antifungal activity. This principle is not unique to terbinafine; for instance, studies on the geometric isomers of citral, another natural antifungal compound, have demonstrated that the trans-isomer (geranial) possesses greater antifungal activity against Trichophyton rubrum than its cis-counterpart (neral).

Visualizing the Mechanism: Terbinafine's Interaction with Squalene Epoxidase

The following diagram illustrates the pivotal role of terbinafine in the fungal ergosterol biosynthesis pathway and highlights the stereoselective nature of its interaction with squalene epoxidase.

Mechanism of Action: Terbinafine and Squalene Epoxidase cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Terbinafine Isomers Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Maintains Integrity trans-Terbinafine trans-Terbinafine Squalene Epoxidase Squalene Epoxidase trans-Terbinafine->Squalene Epoxidase Strong Inhibition cis-Terbinafine This compound This compound->Squalene Epoxidase Weak/No Inhibition

Caption: Stereoselective inhibition of squalene epoxidase by terbinafine isomers.

Experimental Evaluation of Antifungal Activity: A Methodological Overview

To quantitatively assess and compare the antifungal efficacy of chemical compounds like the isomers of terbinafine, standardized in vitro susceptibility testing methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for this purpose. The primary methodologies are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC and MFC of an antifungal agent.

Workflow for Antifungal Susceptibility Testing Fungal_Isolate Fungal Isolate Inoculum_Preparation Prepare Standardized Inoculum Suspension Fungal_Isolate->Inoculum_Preparation Microdilution_Plate Inoculate Microdilution Plate with Fungal Suspension and Antifungal Dilutions Inoculum_Preparation->Microdilution_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents (cis- & trans-Terbinafine) Serial_Dilution->Microdilution_Plate Incubation Incubate at Controlled Temperature and Time Microdilution_Plate->Incubation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Incubation->MIC_Determination Subculture Subculture from Wells with No Visible Growth onto Agar Plates MIC_Determination->Subculture MFC_Determination Determine MFC: Lowest Concentration that Kills 99.9% of Inoculum Subculture->MFC_Determination

Caption: Standard workflow for MIC and MFC determination.

Detailed Protocol for Broth Microdilution MIC Assay (Adapted from CLSI M38-A2 for Filamentous Fungi)
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve cis- and trans-terbinafine in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions. The causality here is to ensure complete dissolution of the hydrophobic drug molecules.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the antifungal stock solutions in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640). This creates a concentration gradient to pinpoint the MIC.

  • Inoculum Preparation:

    • Culture the selected fungal strain (e.g., Trichophyton rubrum) on appropriate agar medium to obtain sporulating colonies.

    • Harvest the conidia and suspend them in sterile saline. Adjust the suspension to a standardized concentration using a spectrophotometer or hemocytometer. This step is critical for the reproducibility of the assay.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at a specified temperature (e.g., 28-30°C) for a defined period, allowing for sufficient fungal growth in the control wells.

  • MIC Determination:

    • Visually or spectrophotometrically read the plates to determine the MIC, which is the lowest concentration of the antifungal agent that causes complete or significant inhibition of fungal growth compared to the drug-free control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing:

    • Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate.

  • Incubation and MFC Reading:

    • Incubate the agar plates to allow for the growth of any surviving fungal elements.

    • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a 99.9% reduction in the original inoculum.

Comparative Antifungal Activity Data (Hypothetical)

While direct, peer-reviewed comparative data for cis- and trans-terbinafine is scarce, based on the principles of stereoselective drug action, a hypothetical comparison against common dermatophytes would likely yield results similar to those presented in the table below. It is anticipated that the trans-isomer would exhibit significantly lower MIC and MFC values, indicating greater potency.

Fungal SpeciesIsomerMIC Range (µg/mL)MFC Range (µg/mL)
Trichophyton rubrumtrans-Terbinafine0.001 - 0.030.002 - 0.06
This compound> 64> 64
Trichophyton mentagrophytestrans-Terbinafine0.001 - 0.030.002 - 0.06
This compound> 64> 64
Epidermophyton floccosumtrans-Terbinafine0.001 - 0.0150.002 - 0.03
This compound> 64> 64

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected difference in activity based on stereochemical principles. The MIC and MFC ranges for trans-terbinafine are based on published literature.

Discussion and Implications for Drug Development

The superior antifungal activity of trans-terbinafine is a clear testament to the importance of stereochemistry in drug design and development. The specific three-dimensional arrangement of atoms in the trans-isomer allows for optimal interaction with the target enzyme, squalene epoxidase, leading to potent inhibition and a fungicidal effect. The presumed inactivity of the cis-isomer underscores the high degree of selectivity of the drug-target interaction.

For researchers and professionals in drug development, this serves as a critical reminder that the synthesis and evaluation of stereoisomers are essential steps in the optimization of a lead compound. The additional synthetic efforts required to produce a stereochemically pure drug are often justified by the significant gains in potency, selectivity, and potentially, a more favorable safety profile. The case of terbinafine exemplifies how a deep understanding of the target's structure and the drug's conformation can lead to the development of a highly effective therapeutic agent.

Conclusion

References

  • Novartis Pharma AG. (1990, October). Terbinafine Hydrochloride First Approval. Synapse. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126 Suppl 39, 2-7. [Link]

  • Darkes, M. J., Scott, L. J., & Goa, K. L. (2003). Terbinafine: a review of its use in onychomycosis in adults. American journal of clinical dermatology, 4(1), 39–65. [Link]

  • Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Information and Modeling, 51(5), 1163-1170. [Link]

  • Li, Y., et al. (2021). Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target. Molecules, 26(14), 4248. [Link]

  • Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial agents and chemotherapy, 31(9), 1365–1368. [Link]

  • Santos, D. A., & Hamdan, J. S. (2005). In vitro Susceptibility to Itraconazole, Clotrimazole, Ketoconazole and Terbinafine of 100 Isolates of Trichophyton rubrum. Chemotherapy, 51(5), 256-260. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of Terbinafine Isomers Against Dermatophytes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro antifungal activity of the geometric isomers of Terbinafine against dermatophytes, the primary causative agents of superficial mycoses in skin, hair, and nails. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, explains the causal relationships in experimental design, and offers field-proven insights into antifungal susceptibility testing.

Introduction: The Clinical Challenge of Dermatophytosis and the Role of Terbinafine

Dermatophytosis represents one of the most common fungal infections globally, affecting an estimated 20-25% of the world's population.[1] These infections are caused by a group of filamentous fungi known as dermatophytes, primarily from the Trichophyton, Microsporum, and Epidermophyton genera.[1] While many infections respond to topical therapies, infections of the nails (onychomycosis) and scalp (tinea capitis), as well as extensive or chronic skin infections, often necessitate systemic treatment.[2]

Terbinafine, a synthetic allylamine antifungal, has become a first-line oral therapy for dermatophytosis due to its potent fungicidal activity and favorable pharmacokinetic profile, which allows it to concentrate in keratinized tissues.[3][4] Its efficacy is rooted in a highly specific mechanism of action, which is critically dependent on its molecular geometry.

The Decisive Role of Stereochemistry: (E)-Terbinafine vs. (Z)-Terbinafine

Terbinafine exists as two geometric isomers due to the carbon-carbon double bond in its allylamine side chain: the (E)-isomer (trans) and the (Z)-isomer (cis). The commercially available and therapeutically active form of the drug is exclusively the (E)-isomer, commonly referred to simply as terbinafine.

Scientific literature and patent documentation confirm that the antifungal efficacy resides almost entirely with the (E)-isomer. A key patent discloses that the (Z)-isomer of terbinafine possesses low biological activity, and the potent antifungal effect is attributable to the (E)-isomer.[2] This pronounced difference in activity underscores the stereospecificity of the drug-target interaction. While quantitative in vitro efficacy data for the (Z)-isomer is not available in peer-reviewed literature—likely because its inactivity precludes it from further development—the evidence strongly indicates that its antifungal potency is negligible compared to its trans-counterpart.

Mechanism of Action: Stereoselective Inhibition of Squalene Epoxidase

Terbinafine exerts its fungicidal effect by specifically inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is the primary sterol in fungal cell membranes, where it regulates fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of squalene epoxidase leads to two critical downstream effects:

  • Ergosterol Depletion: The cessation of ergosterol synthesis compromises the structural integrity of the fungal cell membrane.[4]

  • Squalene Accumulation: The blockage of the pathway causes the toxic intracellular accumulation of the substrate, squalene. This buildup is believed to disrupt membrane function and contribute significantly to the drug's fungicidal action.[4]

The enzyme's active site is highly selective. The three-dimensional structure of (E)-Terbinafine allows it to bind effectively and non-competitively to fungal squalene epoxidase, inducing conformational changes that block the natural substrate from accessing the active site.[6] The geometry of the (Z)-isomer, in contrast, does not permit this optimal fit, explaining its lack of significant inhibitory activity and, consequently, its low antifungal efficacy.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Terbinafine Action Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Multiple Steps Depletion Ergosterol Depletion Terbinafine (E)-Terbinafine Terbinafine->Inhibition Inhibition->Squalene Non-competitive Inhibition Death FUNGICIDAL EFFECT Accumulation->Death Depletion->Death

Caption: Mechanism of (E)-Terbinafine action on the fungal ergosterol pathway.

Comparative In Vitro Efficacy Data of (E)-Terbinafine

The in vitro potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For fungicidal agents like terbinafine, the Minimum Fungicidal Concentration (MFC) is also determined. (E)-Terbinafine consistently demonstrates very low MIC values against a broad range of dermatophytes, indicating high potency.

Dermatophyte Species(E)-Terbinafine MIC Range (µg/mL)(Z)-Terbinafine MIC Range (µg/mL)Reference(s)
Trichophyton rubrum0.008 - 1.0Low Biological Activity[7][8][9]
Trichophyton mentagrophytes≤0.03 - 0.5Low Biological Activity[9][10][11]
Microsporum canis0.0313 - 0.5Low Biological Activity[7]
Epidermophyton floccosum≤0.008 - 0.03Low Biological Activity[9]

Note: The activity of (Z)-Terbinafine is described qualitatively as "low" based on patent information, as specific MIC data is not available in published studies.[2] The vast majority of dermatophyte isolates are highly susceptible to (E)-Terbinafine, with MIC values often ≤0.06 µg/mL.[10] However, the emergence of resistant strains, particularly Trichophyton indotineae, with elevated MICs is a growing concern.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[1][6]

Causality and Self-Validation in Protocol Design:

This protocol is designed as a self-validating system. The inclusion of a quality control strain (T. mentagrophytes ATCC MYA-4439) with a known MIC range ensures the validity of the test run.[6] The sterility and growth controls confirm that the medium is not contaminated and that the fungal isolate is viable under the test conditions. The visual endpoint determination, defined as the lowest concentration showing approximately 100% growth inhibition for terbinafine, provides a clear and reproducible metric.[13]

Step-by-Step Methodology (CLSI M38-A2):
  • Inoculum Preparation:

    • Subculture the dermatophyte isolate onto Potato Dextrose Agar (PDA) and incubate at 28-30°C for 7-14 days to encourage conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the resulting conidial suspension to a final concentration of 0.5-5 x 10⁴ Colony Forming Units (CFU)/mL using a spectrophotometer or hemocytometer. This standardized inoculum size is critical for reproducible MIC results.[10]

  • Drug Dilution:

    • Prepare a stock solution of (E)-Terbinafine in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 28-30°C for 4-7 days. The extended incubation time is necessary to allow for the slower growth of dermatophytes compared to yeasts.[10][14]

  • Endpoint Determination:

    • Read the MIC visually. The MIC for terbinafine is defined as the lowest drug concentration that causes 100% inhibition of growth compared to the growth control.[13]

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Culture 1. Culture Dermatophyte on PDA (7-14 days) Harvest 2. Harvest & Suspend Conidia in Saline-Tween Culture->Harvest Adjust 3. Adjust Inoculum to 0.5-5 x 10^4 CFU/mL Harvest->Adjust Inoculate 5. Inoculate Wells with Fungal Suspension Adjust->Inoculate Dilute 4. Prepare Serial Drug Dilutions in 96-Well Plate Dilute->Inoculate Controls 6. Include Growth & Sterility Controls Inoculate->Controls Incubate 7. Incubate at 28-30°C for 4-7 Days Controls->Incubate Read 8. Visually Read MIC (100% Growth Inhibition) Incubate->Read

Caption: Standardized workflow for dermatophyte MIC testing via broth microdilution.

Conclusion and Future Perspectives

The in vitro evidence is unequivocal: the antifungal efficacy of terbinafine is almost exclusively a property of its (E)-isomer. This stereospecificity is dictated by the precise structural requirements of its target enzyme, squalene epoxidase. The (Z)-isomer, due to its different spatial arrangement, is unable to effectively inhibit the enzyme and therefore exhibits low biological activity.

For researchers in drug development, this serves as a powerful reminder of the importance of stereochemistry in medicinal chemistry. For clinicians and scientists, it reinforces that the potent, fungicidal activity of terbinafine against dermatophytes is attributable to the commercially formulated (E)-isomer. Future research should focus on monitoring the susceptibility of emerging resistant dermatophyte strains to (E)-terbinafine and exploring combination therapies to overcome resistance.[9]

References

  • Grokipedia. Terbinafine.
  • Brieflands.
  • PubMed. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method.
  • NJLM.
  • Synthesis And Antifungal Activity Of Terbinafine Analogues. Synthesis And Antifungal Activity Of Terbinafine Analogues.
  • Comparison of Broth Micro Dilution and Disk Diffusion Method for Susceptibility Testing of Dermatophytes.
  • ResearchGate. Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine.
  • Google Patents. A kind of preparation method of terbinafine hydrochloride Z-isomer.
  • PubMed. Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
  • Drug and Therapeutics Bulletin.
  • The Journal of Medical Research. Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary.
  • PubMed. Detailed mechanism of squalene epoxidase inhibition by terbinafine.
  • NIH. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum.
  • Acta Scientific.
  • Brieflands.
  • MDPI.
  • PubMed. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method.
  • NIH. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B.
  • PubMed.
  • NIH.
  • NIH. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine.
  • NIH.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Terbinafine Isomers: (E)-Terbinafine vs. (Z)-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of Drug Disposition

In modern pharmacology, the stereochemistry of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit profound differences in their absorption, distribution, metabolism, and excretion (ADME), as well as in their therapeutic activity and potential for toxicity. Terbinafine, a widely used allylamine antifungal agent, is a case in point. While commercially available as the therapeutically active (E)-isomer, the potential presence and pharmacokinetic behavior of its (Z)-isomer, often a degradation product, warrants a thorough comparative evaluation to ensure optimal efficacy and safety.[1]

This guide provides a comprehensive comparison of the known pharmacokinetic profile of (E)-terbinafine with the hypothetical, yet experimentally determinable, profile of (Z)-terbinafine. As a senior application scientist, the following sections will not only present established data but also delve into the causality behind the experimental choices for a robust comparative study, grounded in the principles of scientific integrity and regulatory expectations.

The Known Pharmacokinetic Profile of (E)-Terbinafine

(E)-Terbinafine is characterized by its lipophilic nature, which governs its extensive distribution into tissues, particularly the skin, nails, and adipose tissue.[2] Following oral administration, it is well-absorbed, although it undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 40-50%.[3][4]

Key Pharmacokinetic Parameters of (E)-Terbinafine

ParameterValueSource
Bioavailability~40-50%[3][4]
Peak Plasma Concentration (Cmax)~1 µg/mL (after a single 250 mg dose)[3]
Time to Peak Plasma Concentration (Tmax)~1.5-2 hours[2][3]
Plasma Protein Binding>99%[4]
Volume of Distribution (Vd)Extensive[2]
Terminal Half-life (t1/2)~16.5 - 21 days (multi-phasic decline)[2][5]
MetabolismExtensively metabolized by multiple CYP450 enzymes[6][7]
ExcretionPrimarily renal (~70% of the dose) as metabolites[3]
Metabolism of (E)-Terbinafine: A Multi-Enzyme Affair

The biotransformation of (E)-terbinafine is complex, involving at least seven cytochrome P450 (CYP) enzymes.[7] The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[7] Key enzymes responsible for its metabolism are CYP2C9, CYP1A2, and CYP3A4, with contributions from CYP2C8, CYP2C19, and others.[6][7] This multi-enzyme metabolism suggests a lower potential for drug-drug interactions resulting from the inhibition of a single CYP isoform.[7]

The Imperative for Isomer Comparison: A Hypothetical Investigation

While the (E)-isomer's pharmacokinetics are well-documented, the disposition of the (Z)-isomer remains largely uncharacterized in publicly available literature. The U.S. Food and Drug Administration (FDA) guidance on the development of new stereoisomeric drugs underscores the importance of evaluating individual isomers to understand their respective ADME profiles and potential for interconversion. This section outlines the experimental workflows necessary to conduct a comprehensive pharmacokinetic comparison between (E)- and (Z)-terbinafine.

Experimental Workflow for Comparative Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study (Animal Model) cluster_2 Metabolite Identification Permeability Permeability Assay (Caco-2) Metabolic_Stability Metabolic Stability (Liver Microsomes) PPB Plasma Protein Binding (Equilibrium Dialysis) Dosing Oral & IV Dosing of each isomer Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Incubation Incubation with CYP450 Isoforms Metabolite_ID High-Resolution Mass Spectrometry Incubation->Metabolite_ID G cluster_0 Caco-2 Permeability Assay Apical Apical Chamber (Donor) Monolayer Caco-2 Monolayer on Permeable Membrane Apical->Monolayer Drug Application Basolateral Basolateral Chamber (Receiver) Monolayer->Basolateral Permeation

Sources

A Framework for the Comparative Toxicological Assessment of Cis- and Trans-Terbinafine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereoisomer-Specific Toxicity Profiling

Terbinafine, a synthetic allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections. Marketed predominantly as the thermodynamically more stable trans (or (E)) isomer, its efficacy is well-documented. However, the potential presence of its cis (or (Z)) geometric isomer, arising either as a synthetic impurity or a metabolite, necessitates a thorough and comparative toxicological evaluation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have underscored the critical importance of characterizing the distinct pharmacological and toxicological profiles of individual stereoisomers of a drug substance.[1][2][3][4] Geometric isomers, such as the cis and trans forms of terbinafine, can exhibit significant differences in their biological activities, including toxicity, due to their distinct three-dimensional arrangements which influence their interaction with biological targets.[2]

This guide provides a comprehensive framework for a comparative toxicity assessment of cis- and trans-terbinafine. In the absence of direct comparative studies in publicly available literature, this document outlines a series of recommended experimental protocols and the scientific rationale underpinning them. This framework is designed to enable researchers, scientists, and drug development professionals to generate the critical data needed to fully characterize the safety profiles of both isomers.

Known Toxicological Profile of (trans)-Terbinafine: The Clinical Benchmark

The primary toxicity associated with the clinically used trans-terbinafine is drug-induced liver injury (DILI).[5] While relatively rare, it can be severe, leading to cholestatic hepatitis and, in some cases, liver failure.[5] Two main mechanisms are proposed for terbinafine-induced hepatotoxicity:

  • Metabolic Bioactivation: Terbinafine is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4.[6][7] This metabolism can lead to the formation of a reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which can covalently bind to cellular macromolecules, leading to cellular stress and toxicity.[8]

  • Immune-Mediated Hypersensitivity: An idiosyncratic, immune-mediated response is also suggested as a potential cause of terbinafine-induced liver injury.[8]

Commonly reported adverse effects of terbinafine also include gastrointestinal disturbances, skin reactions, and changes in taste or smell.[5]

Proposed Comparative Toxicity Assessment Workflow

A robust comparative toxicity assessment should investigate key toxicological endpoints, including cytotoxicity, genotoxicity, and in vivo systemic toxicity. The following workflow is proposed:

Comparative Toxicity Assessment Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Acute Toxicity Acute Toxicity Metabolic Stability->Acute Toxicity Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity

Caption: Proposed workflow for the comparative toxicity assessment of cis- and trans-terbinafine.

Part 1: In Vitro Toxicity Assessment

Comparative Cytotoxicity Assays

Rationale: To determine the direct toxic effects of cis- and trans-terbinafine on cells and to establish a concentration-response relationship. A human hepatoma cell line, such as HepG2, is a relevant model for assessing potential hepatotoxicity.[9][10][11][12] The use of multiple assays with different endpoints provides a more comprehensive picture of cytotoxicity.[13][14][15][16]

Experimental Protocols:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of cis- and trans-terbinafine (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

    • Follow the same initial cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, incubate the cells with a medium containing Neutral Red for 3 hours.

    • Wash the cells and extract the dye from the lysosomes using a destaining solution.

    • Measure the absorbance at 540 nm.

  • Lactate Dehydrogenase (LDH) Leakage Assay: This assay quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.

    • Follow the same initial cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH assay kit.

Data Presentation:

IsomerAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
trans-TerbinafineMTT
cis-TerbinafineMTT
trans-TerbinafineNR
This compoundNR
trans-TerbinafineLDH
This compoundLDH
Comparative Genotoxicity Assays

Rationale: To evaluate the potential of cis- and trans-terbinafine to induce genetic mutations or chromosomal damage. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[17][18][19]

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[18]

    • Perform the assay with and without metabolic activation (S9 mix).

    • Expose the bacterial strains to a range of concentrations of cis- and trans-terbinafine.

    • Plate the treated bacteria on a minimal medium to select for revertant colonies.

    • Count the number of revertant colonies after incubation.

  • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[17][18]

    • Treat the cells with various concentrations of each isomer, with and without S9 mix.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain them.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

Data Presentation:

IsomerAssayResult (with S9)Result (without S9)
trans-TerbinafineAmes Test
This compoundAmes Test
trans-TerbinafineMicronucleus Test
This compoundMicronucleus Test

Part 2: In Vivo Toxicity Assessment

Rationale: In vivo studies are essential to understand the systemic toxicity of the isomers in a whole organism, including potential target organ toxicities and the determination of a no-observed-adverse-effect level (NOAEL). Rodent models, such as rats or mice, are commonly used for these studies.[20][21][22][23][24]

Experimental Protocols:

  • Acute Oral Toxicity Study (e.g., OECD TG 423): To determine the short-term toxicity of a single high dose of each isomer.

    • Administer a single oral dose of cis- or trans-terbinafine to different groups of rodents.

    • Observe the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

    • Perform a gross necropsy on all animals at the end of the study.

  • 28-Day Repeat-Dose Oral Toxicity Study (e.g., OECD TG 407): To evaluate the sub-acute toxicity of the isomers.

    • Administer daily oral doses of cis- and trans-terbinafine to different groups of rats for 28 days.

    • Include a control group and at least three dose levels for each isomer.

    • Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical biochemistry parameters.

    • At the end of the study, perform a full necropsy and histopathological examination of major organs, with a particular focus on the liver.

Data Presentation:

IsomerStudyKey Findings
trans-TerbinafineAcute ToxicityLD50, clinical signs
This compoundAcute ToxicityLD50, clinical signs
trans-Terbinafine28-Day Repeat-DoseNOAEL, target organs, histopathology
This compound28-Day Repeat-DoseNOAEL, target organs, histopathology

Part 3: Mechanistic Insights

Comparative Metabolic Stability and Metabolite Identification

Rationale: Differences in the rate and pathway of metabolism can significantly influence the toxicity of the isomers. A stereoselective metabolism could lead to the differential formation of the reactive metabolite TBF-A.

Metabolic Activation of Terbinafine Terbinafine_Isomers cis- and trans-Terbinafine CYP_Enzymes CYP450 Enzymes (e.g., CYP2C9, CYP1A2, CYP3A4) Terbinafine_Isomers->CYP_Enzymes Metabolites Metabolites CYP_Enzymes->Metabolites TBF_A Reactive Metabolite (TBF-A) CYP_Enzymes->TBF_A Toxicity Hepatotoxicity TBF_A->Toxicity

Caption: Proposed metabolic activation pathway of terbinafine isomers leading to hepatotoxicity.

Experimental Protocol:

  • Incubate cis- and trans-terbinafine with human liver microsomes.

  • Analyze the samples at different time points using a validated stereoselective analytical method (e.g., chiral HPLC-MS/MS) to determine the rate of disappearance of the parent compound.[25][26][27][28]

  • Identify and quantify the metabolites formed from each isomer.

Conclusion

The comprehensive toxicological assessment of both cis- and trans-terbinafine is not merely a regulatory formality but a scientific necessity to ensure patient safety. This guide provides a structured and scientifically grounded framework for conducting such a comparative evaluation. The data generated from these studies will be invaluable for understanding the potential risks associated with the cis-isomer and for establishing appropriate specifications for the active pharmaceutical ingredient. By adhering to these rigorous testing protocols, researchers and drug developers can build a complete and reliable safety profile for terbinafine, thereby upholding the principles of scientific integrity and patient-centric drug development.

References

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. [Link]

  • Investigation of chiral active substances. European Medicines Agency. [Link]

  • Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. [Link]

  • Reflection paper on considerations given to designation of a single stereo isomeric form (enantiomer), a complex, a derivative, or a different salt or ester as new active substance in relation to the relevant reference active substance. European Medicines Agency. [Link]

  • Genotoxic evaluation of terbinafine in human lymphocytes in vitro. ResearchGate. [Link]

  • pharmacology/toxicology review and evaluation - CPY Document Title. U.S. Food and Drug Administration. [Link]

  • Genotoxic evaluation of terbinafine in human lymphocytes in vitro. PubMed. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. [Link]

  • Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. National Institutes of Health. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Preclinical evaluation of terbinafine in vivo. PubMed. [Link]

  • Role of biological matrices during the analysis of chiral drugs by liquid chromatography. PubMed. [Link]

  • Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. PubMed. [Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. National Institutes of Health. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. National Institutes of Health. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley Online Library. [Link]

  • Allylamine Derivatives—a New Class of Active Substances in Antifungal Chemotherapy. Angewandte Chemie International Edition. [Link]

  • Use of Terbinafine in Mouse and Rat Models of Pneumocystis carinii Pneumonia. PubMed Central. [Link]

  • (PDF) Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [Link]

  • Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Ingenta Connect. [Link]

  • Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]

  • Assessment of the three-test genetic toxicology battery for groundwater metabolites. National Institutes of Health. [Link]

  • Identification of liver toxicity by combining in vitro cell systems and metabolomics. SpringerLink. [Link]

  • Pharmacology Review(s). U.S. Food and Drug Administration. [Link]

  • Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. PubMed. [Link]

  • Use of terbinafine in mouse and rat models of Pneumocystis carinii pneumonia. PubMed. [Link]

  • Pharmacology of the allylamines. PubMed. [Link]

  • terbinafine, (Z)-isomer | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

  • Structures of antifungal allylamines. ResearchGate. [Link]

  • CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. PubMed. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. U.S. Food and Drug Administration. [Link]

  • Terbinafine Uses, Side Effects & Warnings. Drugs.com. [Link]

  • Activity of terbinafine in experimental fungal infections of laboratory animals. PubMed. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Using Microfluidic Hepatic Spheroid Cultures to Assess Liver Toxicity of T-2 Mycotoxin. MDPI. [Link]

  • Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]

  • Chiral high performance liquid chromatography for high-throughput screening of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Toxicological Testing Guidance for Food Additives. Quality Smart Solutions. [Link]

  • Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Hilaris Publisher. [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PubMed Central. [Link]

  • In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. ScienceDirect. [Link]

Sources

A Comparative Guide to the Stability of Terbinafine Isomers Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount to ensuring its quality, efficacy, and safety. This guide provides an in-depth comparative analysis of the stability of Terbinafine isomers under various stress conditions. By elucidating the degradation pathways and kinetics, we aim to equip you with the critical knowledge needed for robust formulation development and analytical method validation.

Introduction to Terbinafine and its Isomeric Complexity

Terbinafine hydrochloride, chemically known as (naphthalen-1-ylmethyl)amine hydrochloride, is a potent antifungal agent belonging to the allylamine class.[1][2] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The therapeutic efficacy of terbinafine is primarily attributed to its (E)-isomer. However, the manufacturing process or exposure to certain environmental conditions can lead to the formation of its geometric isomer, the (Z)-isomer, and other related impurities. The presence and stability of these isomers are critical quality attributes that must be carefully controlled.

This guide will delve into a comparative stability assessment of the (E)-terbinafine isomer and its potential degradation to the (Z)-isomer and other degradants under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Design for Forced Degradation Studies

The cornerstone of a robust stability study is a well-designed forced degradation protocol. The objective is to generate degradation products to a level that allows for their identification and the validation of a stability-indicating analytical method. Our experimental design is structured to expose terbinafine to a range of stress conditions to simulate potential storage and handling scenarios.

The causality behind selecting these specific stress conditions lies in their ability to mimic the most common degradation pathways for pharmaceutical compounds: hydrolysis, oxidation, and photolysis. Thermal stress is also included to assess the intrinsic stability of the molecule.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Terbinafine HCl (E-isomer) Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to D Oxidative Degradation (3% H2O2, RT) A->D Expose to E Thermal Degradation (80°C, Vacuum) A->E Expose to F Photolytic Degradation (UV light) A->F Expose to G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H RP-HPLC Analysis G->H I LC-MS/MS for Identification H->I For structural elucidation J Quantify Degradation (% Assay Loss) H->J K Identify Degradation Products (e.g., Z-isomer) I->K L Compare Stability Profiles J->L K->L

Figure 1: Workflow for the forced degradation study of Terbinafine isomers.

Methodologies

Preparation of Stock and Stress Samples
  • Stock Solution: A stock solution of Terbinafine hydrochloride (predominantly the E-isomer) is prepared in a suitable solvent, typically methanol or a mixture of methanol and water, at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is then heated in a water bath at 60°C for a specified period (e.g., 30 minutes to 1 hour).[3] After the stress period, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide and diluted to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added and heated at 60°C for a similar duration as the acid hydrolysis.[3] The solution is then neutralized with 0.1 M hydrochloric acid and diluted.

  • Oxidative Degradation: 1 mL of the stock solution is treated with 1 mL of 3% hydrogen peroxide at room temperature.[3] The sample is protected from light and analyzed after a set time.

  • Thermal Degradation: A solid sample of Terbinafine hydrochloride is exposed to a temperature of 80°C under vacuum for an extended period (e.g., 24 to 96 hours).[4] A solution is then prepared from the stressed solid for analysis.

  • Photolytic Degradation: A solution of Terbinafine hydrochloride is exposed to UV light (e.g., in a UV chamber) for a defined duration (e.g., 1 to 6 hours).[3] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Instrumentation and Conditions

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating the parent drug from its degradation products and isomers.

  • Chromatographic System: A standard HPLC system equipped with a PDA detector is suitable.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M K2HPO4 adjusted to pH 7.5) and organic solvents like acetonitrile and methanol is effective.[5] A gradient or isocratic elution can be employed to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: Detection is generally performed at 223 nm or 230 nm.[4][5]

  • Identification: For the identification of degradation products, fractions can be collected and subjected to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.[6]

Results and Discussion: A Comparative Stability Profile

The stability of Terbinafine isomers varies significantly under different stress conditions. The following sections summarize the expected outcomes based on available literature.

Chemical Structures of Terbinafine Isomers

G cluster_0 (E)-Terbinafine cluster_1 (Z)-Terbinafine E_isomer Z_isomer

Figure 2: Chemical structures of (E)-Terbinafine. The (Z)-isomer has the naphthylmethyl group on the same side of the double bond as the rest of the allylamine chain.

Summary of Degradation Behavior
Stress Condition(E)-Terbinafine StabilityMajor Degradation Products/Isomers
Acid Hydrolysis Slight degradationMinor degradation products
Base Hydrolysis Slight to moderate degradationMinor degradation products
Oxidation Generally stableMinimal degradation
Thermal Highly stableMinimal degradation
Photolysis Significant degradation(Z)-Terbinafine, 1-methylaminomethylnaphthalene, 1-naphthalenemethanol

Note: The extent of degradation can vary based on the exact experimental conditions (concentration, temperature, duration of exposure).

Detailed Analysis of Stability under Different Conditions
  • Hydrolytic Stability (Acidic and Basic): Terbinafine exhibits slight degradation under acidic conditions.[1][7] Basic conditions can lead to a slightly more pronounced degradation, with some studies reporting around 3.6% to 10.1% loss of the parent drug.[4][8] The primary (E)-isomer is relatively stable under these conditions, and significant isomerization to the (Z)-form is not typically observed as the primary degradation pathway.

  • Oxidative Stability: The molecule is generally resistant to oxidative stress.[1] Treatment with hydrogen peroxide results in minimal degradation, indicating the allylamine moiety is not readily oxidized under these conditions.

  • Thermal Stability: Terbinafine hydrochloride is a thermally stable compound.[4] Even at elevated temperatures (e.g., 80°C for 96 hours), it shows little to no degradation.[4] This suggests that the (E)-isomer does not readily convert to the (Z)-isomer through thermal energy alone in the solid state.

  • Photostability: The Key Differentiator: The most significant degradation of Terbinafine is observed under photolytic stress.[7][9] Exposure to UV light can lead to a substantial loss of the (E)-isomer, with reported potency losses of up to 14% in cream formulations.[10] A crucial aspect of this photodegradation is the isomerization of the active (E)-Terbinafine to the (Z)-Terbinafine.[11] This isomerization represents a critical degradation pathway that directly impacts the drug's efficacy.

    Furthermore, photodegradation can proceed via oxidative deamination, leading to the formation of 1-methylaminomethylnaphthalene and 1-naphthalenemethanol.[11] The presence of UV absorbers like TiO2 and ZnO can catalyze this photodegradation.[6]

Proposed Photodegradation Pathway

G A (E)-Terbinafine B (Z)-Terbinafine A->B Isomerization C Oxidative Deamination Products A->C Degradation D 1-methylaminomethylnaphthalene C->D E 1-naphthalenemethanol C->E

Figure 3: Simplified proposed photodegradation pathway of (E)-Terbinafine.

Conclusion and Recommendations

This comparative guide demonstrates that while Terbinafine is a relatively stable molecule under hydrolytic, oxidative, and thermal stress, it is susceptible to photodegradation. The primary concern for the stability of the active (E)-isomer is its conversion to the (Z)-isomer and other degradants upon exposure to light.

For researchers and formulation scientists, these findings underscore the following critical considerations:

  • Photoprotection: Formulations containing Terbinafine must be packaged in light-resistant containers to prevent photodegradation and isomerization.

  • Analytical Method Validation: Stability-indicating analytical methods must be capable of separating and quantifying the (E)-isomer, the (Z)-isomer, and other significant degradation products.

  • Impurity Profiling: A thorough understanding of the degradation profile is essential for setting appropriate specifications for impurities in the drug substance and drug product.

By implementing these measures, the quality, safety, and efficacy of Terbinafine-containing products can be assured throughout their shelf life.

References

  • Basavaiah, K., & Prameela, H. C. (2003). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 809-812. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(5), 221-228. [Link]

  • Kryczyk-Kozioł, J., et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. Photochemistry and Photobiology, 95(2), 586-595. [Link]

  • Kryczyk, J., et al. (2019). Photostability of Terbinafine Under UVA Irradiation: The Effect of UV Absorbers. Request PDF. [Link]

  • Gupta, K. R., et al. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 2(8), 2041-2046. [Link]

  • Das, B., et al. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 102-106. [Link]

  • Sahoo, S., et al. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. [Link]

  • Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector. ResearchGate. [Link]

  • Patil, S., et al. (2021). Forced degradation studies results of itraconazole and terbinafine HCl. ResearchGate. [Link]

  • International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD. [Link]

  • El-Ragehy, N. A., et al. (2003). Chromatographic determination of terbinafine in presence of its photodegradation products. Semantic Scholar. [Link]

  • Sahu, R., & Patel, V. B. (2013). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. ResearchGate. [Link]

  • Patel, A., et al. (2021). Terbinafine: A Review on Properties, Application and Analytical Methods. CR Subscription Agency. [Link]

  • Rode, D. M., & Kalkotwar, R. S. (2021). STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM. ResearchGate. [Link]

  • Karljikovic-Rajic, K., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Request PDF. [Link]

  • Reddy, B. C., & Kumar, D. S. (2017). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 7(2), 1-8. [Link]

  • Karljikovic-Rajic, K., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. PubMed. [Link]

  • Al-kassas, R., et al. (2014). Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 134-138. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Ingredient

Terbinafine is a highly effective, broad-spectrum antifungal agent of the allylamine class, renowned for its fungicidal activity against a wide variety of dermatophytes, molds, and certain yeasts.[1][2] Its therapeutic success hinges on the specific molecular geometry of the active substance, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, commonly known as trans-Terbinafine. However, the journey from chemical synthesis to a safe and effective final drug product is fraught with analytical challenges. The presence of unwanted chemical entities—impurities—can have significant implications for the drug's quality, safety, and efficacy.

The International Council for Harmonisation (ICH) has established stringent guidelines, particularly ICH Q3A(R2), that mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[3][4][5] This guide provides an in-depth, head-to-head analysis of cis-Terbinafine, a critical process-related impurity, and other related substances. We will dissect the analytical methodologies required for their separation and control, moving beyond mere protocol recitation to explain the fundamental causality behind experimental choices, thereby empowering researchers and quality control professionals to develop and execute robust, self-validating analytical systems.

The Impurity Profile of Terbinafine: A Structural Overview

Impurities in Terbinafine can originate from various sources, including the synthetic route, degradation, or storage.[6] They are broadly classified as organic, inorganic, or residual solvents.[7] Our focus here is on organic impurities, which include isomers, degradation products, and intermediates.

  • Terbinafine (The Active Pharmaceutical Ingredient - API): The therapeutically active molecule is the trans-isomer, characterized by the (E)-configuration at the double bond. This specific geometry is crucial for its inhibitory action on the fungal enzyme squalene epoxidase.[1]

  • This compound (Process Impurity): The most prominent process-related impurity is the geometric isomer, (Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine.[8][9] This impurity, also designated as Terbinafine EP Impurity B, is formed during the synthesis of the Terbinafine molecule.[10][11] Due to its structural similarity to the active trans-isomer, its separation, identification, and quantification represent a primary analytical challenge.

  • Other Related Impurities: Pharmacopoeias and degradation studies have identified several other key impurities.[11][12] These can arise from side reactions, unreacted starting materials, or degradation pathways such as oxidation and photolysis.[6][13]

The table below summarizes the key impurities discussed in this guide.

Compound Name Structure Typical Origin Pharmacopoeial Designation
Terbinafine (trans-isomer) (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amineActive Pharmaceutical Ingredient (API)API
This compound (Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amineSynthesis By-productTerbinafine EP Impurity B[10][11]
Impurity A N-methyl-C-(naphthalen-1-yl)methanamineStarting Material / IntermediateTerbinafine EP Impurity A[14]
Impurity D (2E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amineSynthesis By-productTerbinafine EP Impurity D[15]
Impurity E Structure Varies; often a dimer or related substanceSynthesis By-productTerbinafine EP Impurity E[15]

Head-to-Head Comparison of Analytical Methodologies

The cornerstone of effective impurity control is the analytical method's ability to resolve and accurately quantify each specified impurity in the presence of the API and other potential components. High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for this task due to its high resolving power, sensitivity, and reproducibility.[16][17]

The Central Challenge: Resolving Geometric Isomers

The primary difficulty in Terbinafine analysis is achieving baseline separation between the active trans-isomer and the inactive this compound. Their identical molecular weight and similar polarity make them challenging to differentiate without a highly optimized chromatographic system.

Causality of Column Selection: The choice of stationary phase is the most critical factor in achieving this separation.

  • Cyano (CN) Columns: These columns exhibit unique selectivity due to the presence of the polar cyanopropyl functional group. A NUCLEOSIL 100-5-CN column, for instance, has been shown to provide excellent resolution.[18][19] The mechanism involves dipole-dipole interactions between the polar cyano group and the subtle differences in the dipole moments of the cis and trans isomers, which arise from their different spatial arrangements. This allows for enhanced separation that might not be achievable on a standard C18 column.

  • C18 (ODS) Columns: While ubiquitous, not all C18 columns are created equal. High-purity silica with optimal end-capping is essential to minimize peak tailing, a common issue with amine-containing compounds like Terbinafine. The separation on a C18 column relies primarily on hydrophobic interactions. The slightly different shapes of the cis and trans isomers lead to minor differences in how they interact with the C18 alkyl chains, which a well-optimized method can exploit to achieve separation. The United States Pharmacopeia (USP) specifies a C18 column for its assay method.[18]

Mobile Phase Optimization: The Key to Fine-Tuning Resolution

If the stationary phase is the engine of separation, the mobile phase is the steering.

  • pH Control: Terbinafine is a tertiary amine with a pKa of approximately 7.1.[1] Operating the mobile phase at a pH below this value (e.g., pH 4.5 to 7.5) ensures the molecule is in its protonated, ionized form.[12][18] This prevents peak tailing and yields sharp, symmetrical peaks. A buffer, such as citrate or a triethylamine-adjusted solution, is crucial to maintain a stable pH and ensure method robustness.[11][18]

  • Organic Modifiers: A mixture of acetonitrile and/or methanol with a buffered aqueous phase is typical. The ratio of these solvents is adjusted to control the elution strength and fine-tune the retention times of the impurities and the API. Tetrahydrofuran (THF) is sometimes added as a strong solvent and selectivity modifier to further improve the resolution between closely eluting peaks.[18][19]

Comparative Analysis of HPLC Methods

The following table summarizes key parameters from published, validated HPLC methods, providing a head-to-head comparison for the analysis of Terbinafine and its impurities.

Parameter Method 1 (Based on Agbaba et al.)[19] Method 2 (Based on USP)[18] Method 3 (Based on Ramesh Raju R et al.)[12]
Column NUCLEOSIL 100-5-CNC18 (150 mm x 3.0 mm, 5 µm)YMC-Pack ODS-AM (150 x 4.6 mm), 5.0 µm
Mobile Phase Acetonitrile, Tetrahydrofuran, Citrate Buffer (pH 4.5) (20:10:70, v/v/v)Gradient elution with Acetonitrile, Methanol, and a Buffer (0.2% triethylamine, pH 7.5)Isocratic elution with Acetonitrile, Methanol, Buffer (pH 7.5) (20:10:10 v/v/v)
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min
Detection UV at 226 nmUV at 280 nmPDA at 230 nm
Key Advantage Excellent documented separation of this compound and other degradation products.[19]Pharmacopoeial method, suitable for official quality control.[18]Simple isocratic method with PDA detection for peak purity analysis.[12]
Resolution (cis/trans) Baseline separation reported.System suitability requires a minimum resolution of 2.0 between impurity B (cis) and Terbinafine.[11]Sufficient separation reported for all related impurities.[12]
Advanced and Orthogonal Techniques

While HPLC-UV is the workhorse for routine quality control, a comprehensive impurity profiling program benefits from orthogonal and more powerful techniques.[17]

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): Utilizes columns with smaller particle sizes (<2 µm) to provide significantly faster analysis times and improved resolution compared to traditional HPLC.[20] This is invaluable for high-throughput screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the definitive tool for impurity identification.[21] It provides the molecular weight of an impurity, and tandem MS (MS/MS) experiments can provide structural fragments, allowing for the confident elucidation of unknown structures, which is a requirement under ICH guidelines when an impurity exceeds the identification threshold.[5][20]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, especially residual solvents from the manufacturing process, as mandated by ICH Q3C.[5][16]

Visualizing the Analytical Workflow

A robust analytical workflow is a self-validating system. Each step is designed to ensure the integrity of the final result. The following diagram illustrates a typical workflow for the analysis of this compound and related impurities.

G cluster_0 1. Preparation cluster_1 2. Instrumental Analysis cluster_2 3. Data Processing & Evaluation cluster_3 4. Reporting A Weigh API Sample & Reference Standards D Prepare Sample & Standard Solutions A->D B Prepare Mobile Phase & Diluents C Prepare System Suitability Solution (Spiked with Impurities) B->C B->D E HPLC System Equilibration F Inject System Suitability Solution (SST) E->F G Inject Blank & Standard Solutions F->G H Inject Sample Solutions G->H I Verify System Suitability (Resolution, Tailing, etc.) H->I J Integrate Chromatograms I->J K Identify & Quantify Impurities (Relative to API) J->K L Compare Results to Specification Limits (ICH Thresholds) K->L M Generate Certificate of Analysis (CoA) L->M N Out-of-Specification (OOS) Investigation (if required) L->N

Caption: Workflow for Terbinafine Impurity Profiling via HPLC.

Detailed Experimental Protocol: Validated RP-HPLC Method

This protocol synthesizes best practices from published literature to provide a robust, stability-indicating method capable of resolving this compound and other related substances from the API.[12][18][19]

1. Objective: To quantify this compound (Impurity B) and other specified impurities in a Terbinafine HCl drug substance.

2. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector (e.g., Agilent 1260, Waters Alliance).

  • Chromatographic Data System (CDS) (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference Standards: Terbinafine HCl, this compound HCl (Impurity B), and other relevant impurities.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Triethylamine (AR Grade), Glacial Acetic Acid (AR Grade), Water (HPLC Grade).

3. Chromatographic Conditions:

  • Column: NUCLEOSIL 100-5 CN, 250 mm x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: Buffer (0.2% v/v Triethylamine in water, adjust pH to 7.5 with glacial acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

4. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Test Solution (Sample): Accurately weigh about 25 mg of Terbinafine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration: ~0.5 mg/mL).

  • Reference Solution (Standard): Prepare a stock solution of Terbinafine HCl (~0.5 mg/mL) in Diluent. Dilute 1.0 mL of this solution to 100.0 mL with Diluent. Further dilute 1.0 mL of the resulting solution to 10.0 mL with Diluent. (This creates a 0.1% solution relative to the test solution, corresponding to the ICH identification/qualification threshold for many drugs).[3]

  • System Suitability Solution (SSS): Prepare a solution of Terbinafine HCl (~0.5 mg/mL) and spike it with this compound and other key impurities at a concentration of approximately 0.15%.

5. System Suitability Test (SST):

  • Inject the SSS.

  • Resolution: The resolution between the this compound and Terbinafine peaks must be ≥ 2.0.[11]

  • Tailing Factor: The tailing factor for the Terbinafine peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the Reference Solution should be ≤ 5.0%.

6. Procedure & Calculation:

  • Inject the Diluent (as a blank), followed by the Reference Solution, and then the Test Solution.

  • Identify the peaks of impurities in the Test Solution based on their retention times relative to the Terbinafine peak.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

    (Note: For unknown impurities, quantification is typically performed relative to the main API peak, assuming a response factor of 1.0 unless otherwise determined).

Implications for Quality Control and Regulatory Compliance

The data generated from these analytical methods are not merely academic. They are fundamental to ensuring patient safety and meeting global regulatory expectations.

  • Specification Setting: The results from batch analyses and stability studies are used to set acceptance criteria (specifications) for each specified impurity in the drug substance.[7] For example, the European Pharmacopoeia sets a limit of ≤ 0.15% for Impurity B (this compound).[11]

  • ICH Thresholds: The ICH Q3A(R2) guideline provides clear thresholds that trigger further action.[3][22]

    • Reporting Threshold: Any impurity above this level (typically 0.05%) must be reported in a regulatory submission.

    • Identification Threshold: An impurity exceeding this level (typically 0.10% or 0.15%) must be structurally identified. This is where techniques like LC-MS become critical.

    • Qualification Threshold: An impurity present above this level must be "qualified," meaning its biological safety must be established through toxicological studies or by demonstrating it is also a significant metabolite.[3]

If this compound is consistently found to be above the qualification threshold in the commercial manufacturing process, and it has not been adequately tested in safety and clinical studies, extensive and costly toxicological work would be required. Therefore, the goal of process chemistry and analytical control is to ensure these impurities are kept well below these regulatory limits.

Conclusion

The head-to-head analysis of this compound and its related impurities underscores a central tenet of pharmaceutical science: the active ingredient is only part of the story. A comprehensive understanding of potential impurities and the deployment of highly specific, robust, and validated analytical methods are paramount. The successful separation of the geometric cis/trans isomers of Terbinafine is a classic example of a significant chromatographic challenge that can be overcome through the logical application of chromatographic principles—from the selection of a uniquely selective stationary phase to the fine-tuning of mobile phase parameters. By integrating these advanced analytical strategies into a quality control framework guided by ICH principles, pharmaceutical manufacturers can ensure the consistent production of high-quality Terbinafine, safeguarding patient health and meeting the highest standards of scientific and regulatory integrity.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • IJAR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Advanced Research. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Chemassist. (2022). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • Basavaiah, K., & Rajendraprasad, N. (2011). Analytical Methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of the Serbian Chemical Society. [Link]

  • Ramesh Raju, R., & Bujji Babu, N. (2012). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry. [Link]

  • Olsen, B. A., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Veeprho. Terbinafine Impurities and Related Compound. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Analysis Overview. [Link]

  • SynZeal. Terbinafine Impurities. [Link]

  • IJNRD. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]

  • Agbaba, D., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. ResearchGate. [Link]

  • Pharmaffiliates. Terbinafine and its Impurities. [Link]

  • ResearchGate. (2012). Forced degradation study of terbinafine HCl by HPLC with PDA detector. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. [Link]

  • Alfa Omega Pharma. Terbinafine Impurities. [Link]

  • Suma, B.V., et al. (2011). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. International Journal of ChemTech Research. [Link]

  • European Pharmacopoeia. TERBINAFINE HYDROCHLORIDE. [Link]

  • SynZeal. Terbinafine EP Impurity A. [Link]

  • GLP Pharma Standards. Terbinafine. [Link]

  • PubChem. Terbinafine hydrochloride, (Z)-. [Link]

  • Google Patents. (2010).
  • Google Patents. (2002). Synthesis of terbinafine hydrochloride.
  • Apotex Inc. (2018). TERBINAFINE Product Monograph. [Link]

  • PubChem. Terbinafine. [Link]

  • Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof. [Link]

  • Google Patents. (2005).
  • PubChem. N-((2Z)-6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for cis-Terbinafine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation framework for two common analytical techniques used in the quantification of cis-Terbinafine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). As drug development professionals, ensuring the accuracy, precision, and interchangeability of analytical data is paramount for regulatory compliance and patient safety. This document is structured to provide not just protocols, but the scientific rationale underpinning the experimental design, in accordance with global regulatory standards.

Introduction: The Analytical Challenge of Terbinafine Isomers

Terbinafine, a potent allylamine antifungal agent, exists primarily as the (E)-isomer, or trans-Terbinafine.[1] However, during synthesis or due to degradation, the (Z)-isomer, this compound, can emerge as a process-related impurity or degradant. The accurate quantification of the cis-isomer is critical for ensuring the purity, safety, and efficacy of the final drug product. The choice of analytical methodology is therefore a critical decision, driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or bioanalytical studies.

The validation of these analytical procedures is not merely a checklist exercise but a scientific process to demonstrate that a method is "fit for purpose."[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process, most recently updated in the ICH Q2(R2) and Q14 guidelines.[4][5] These guidelines emphasize a lifecycle and risk-based approach to analytical procedures.[5]

Cross-validation becomes essential when data from different analytical methods are to be compared or used interchangeably.[6][7] It provides documented evidence that two distinct procedures yield comparable results, ensuring data integrity across different stages of drug development or between different laboratories.[8][9]

Comparative Overview: HPLC-UV vs. UPLC-MS/MS

The two most prevalent techniques for the analysis of small molecules like Terbinafine are HPLC-UV and UPLC-MS/MS. While both are based on liquid chromatography, their principles of detection and overall performance characteristics differ significantly.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of most pharmaceutical quality control labs. It offers robustness, simplicity, and cost-effectiveness. Separation is achieved based on the analyte's affinity for the stationary and mobile phases, and quantification is based on the analyte's ability to absorb ultraviolet light at a specific wavelength.[1][10][11]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides a substantial leap in sensitivity and selectivity. UPLC systems use smaller particle size columns, enabling faster run times and higher resolution.[12] The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments, providing a highly specific identification and quantification, which is particularly advantageous for complex matrices like plasma.[13][14][15]

The following diagram illustrates the fundamental workflow difference between the two techniques.

G cluster_0 HPLC-UV Workflow cluster_1 UPLC-MS/MS Workflow A1 Sample Injection A2 HPLC Column (Separation) A1->A2 A3 UV Detector (Absorbance @ λmax) A2->A3 A4 Chromatogram (Peak Area) A3->A4 B1 Sample Injection B2 UPLC Column (High-Res Separation) B1->B2 B3 Mass Spectrometer (Ionization & Fragmentation) B2->B3 B4 MS Detector (MRM Transition) B3->B4

Caption: High-level workflow comparison of HPLC-UV and UPLC-MS/MS systems.

Head-to-Head Performance Comparison

The table below summarizes the key performance attributes of a typical HPLC-UV method versus a UPLC-MS/MS method for Terbinafine analysis, based on data synthesized from multiple studies.[1][10][11][13][16]

ParameterHPLC-UV MethodUPLC-MS/MS MethodRationale & Justification
Principle UV AbsorbanceMass-to-Charge Ratio (m/z)UPLC-MS/MS offers superior selectivity by monitoring specific parent-daughter ion transitions, minimizing interference from matrix components.
Sensitivity (LOQ) ~0.1 - 1.0 µg/mL~0.1 - 1.0 ng/mLThe mass spectrometer is inherently more sensitive, making it suitable for bioanalysis where concentrations are very low.[16]
Selectivity Moderate to GoodExcellentUV detection can be prone to interference from co-eluting impurities with similar UV spectra. MS/MS is highly specific.
Run Time 8 - 15 minutes2 - 6 minutesUPLC's smaller particle columns allow for higher flow rates and faster gradients, significantly increasing throughput.[12]
Matrix Complexity Best for simple matrices (e.g., bulk drug, tablets)Handles complex matrices (e.g., plasma, urine) effectivelyThe selectivity of MS/MS allows for quantification in "dirty" samples with minimal sample cleanup.[13][14]
Cost & Complexity Lower initial cost, simpler operationHigher initial cost, requires specialized expertiseHPLC-UV is more accessible for routine QC labs, while UPLC-MS/MS is a more significant investment.
Development Focus Purity, Assay, StabilityPharmacokinetics, BioequivalenceThe choice of method is dictated by its intended purpose, as outlined in the Analytical Target Profile (ATP).[5]

The Cross-Validation Framework: Ensuring Method Concordance

According to ICH Q2(R2), cross-validation can be used to demonstrate that two or more analytical procedures can be used for the same intended purpose.[7] This is not a pass/fail exercise but an investigation into the comparability of data.[6] A typical cross-validation study involves analyzing the same set of samples, including quality controls (QCs), with both the "test" method and the "reference" method.

The following diagram outlines the logical flow of a cross-validation study.

G start Define Analytical Target Profile (ATP) (e.g., required range, precision, accuracy) ref_method Reference Method (e.g., Validated HPLC-UV) start->ref_method test_method Test Method (e.g., UPLC-MS/MS for validation) start->test_method samples Prepare Sample Set (Spiked QCs at Low, Mid, High levels) ref_method->samples test_method->samples analysis Analyze Samples by Both Methods samples->analysis data_comp Compare Results (Calculate % Difference or Concordance Correlation) analysis->data_comp eval Evaluate Against Pre-defined Acceptance Criteria data_comp->eval pass Methods are Interchangeable for Intended Purpose eval->pass Criteria Met fail Investigate Discrepancies (Bias, Matrix Effects, etc.) eval->fail Criteria Not Met G Core Method's Intended Purpose (Analytical Target Profile) Specificity Specificity (Can I see the analyte clearly?) Core->Specificity Linearity Linearity & Range (Does response scale with amount?) Specificity->Linearity LOQ LOQ (How low can I reliably measure?) Specificity->LOQ Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Precision Precision (Is the result repeatable?) Accuracy->Precision Robustness Robustness (Does it work with small changes?) Precision->Robustness LOQ->Robustness

Sources

A Comparative Guide to the Plasma Protein Binding of Cis- and Trans-Terbinafine: A Stereochemical Perspective in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, understanding the pharmacokinetic profile of a therapeutic candidate is paramount. Among the critical parameters, plasma protein binding (PPB) stands out for its profound influence on a drug's distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and potential for toxicity.[1][2] It is the unbound, or "free," fraction of the drug that is pharmacologically active, capable of traversing biological membranes to reach its target site.[3][4] For chiral drugs, molecules that exist as non-superimposable mirror images (enantiomers), the plot thickens. These stereoisomers can interact differently with the chiral environment of the body, including plasma proteins, leading to stereoselective pharmacokinetics.[5][6][7]

Terbinafine, a synthetic allylamine antifungal agent, is a case in point.[8][9] It is marketed as the pure (E)-isomer, commonly referred to as trans-terbinafine. The potential for a cis-isomer raises critical questions about their comparative behavior in the body. This guide provides a deep dive into the principles and methodologies for comparing the plasma protein binding of cis- and trans-terbinafine, offering a framework for the kind of rigorous analysis essential in modern drug development. While direct comparative data for the two isomers of terbinafine is not prevalent in publicly accessible literature, this guide will elucidate the foundational principles of why such a comparison is critical and how it would be experimentally approached.

The Principle of Stereoselectivity in Drug-Protein Interactions

Plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (AGP), are themselves chiral macromolecules.[7] This intrinsic chirality means they can and often do interact preferentially with one stereoisomer over another.[7] This preference arises from the three-dimensional arrangement of atoms, which can lead to a more stable or energetically favorable interaction for one isomer within the protein's binding pocket.[1] Such stereoselective binding can have significant pharmacological consequences, including:

  • Altered Free Drug Concentration: A higher binding affinity for one isomer will result in a lower free fraction of that isomer in the plasma, potentially reducing its therapeutic effect or altering its toxicity profile compared to the other isomer.[6]

  • Modified Pharmacokinetic Parameters: Differences in protein binding can affect the volume of distribution and clearance of the isomers, leading to different elimination half-lives.[5]

Given that terbinafine is known to be highly protein-bound (>99%), primarily to albumin and lipoproteins, even a small difference in the binding affinity between the cis- and trans-isomers could lead to a significant divergence in their free concentrations and, consequently, their clinical effects.[8][10][11]

Hypothetical Comparative Plasma Protein Binding Data

To illustrate the potential differences, the following table presents a hypothetical comparison of plasma protein binding parameters for cis- and trans-terbinafine. This data is for illustrative purposes to highlight the key metrics that would be assessed in a formal study.

ParameterTrans-Terbinafine (Experimental)Cis-Terbinafine (Hypothetical)Implications of Potential Differences
Fraction Unbound (fu) < 1%2.5%A higher unbound fraction for the cis-isomer could lead to greater tissue distribution and potentially a more rapid onset of action, but also faster clearance.
Primary Binding Proteins Albumin, Lipoproteins[10][11]Albumin, LipoproteinsWhile the primary binding proteins are likely the same, the affinity for each could differ.
Association Constant (Ka) HighModerately HighA lower association constant for the cis-isomer would indicate a weaker binding interaction with plasma proteins.

Experimental Workflow for Determining Stereoselective Plasma Protein Binding

The gold standard for accurately determining the fraction of a drug unbound in plasma is Equilibrium Dialysis .[12][13][14] This method is favored for its minimization of non-specific binding and its ability to reflect in vivo conditions.[2][3]

Below is a detailed protocol for a comparative equilibrium dialysis study of cis- and trans-terbinafine.

Diagram of the Equilibrium Dialysis Workflow

EquilibriumDialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis start Spike Plasma with cis- or trans-Terbinafine dialysis_setup Load Plasma into Dialysis Chamber (A) start->dialysis_setup buffer Prepare Dialysis Buffer (e.g., PBS, pH 7.4) buffer_load Load Buffer into Chamber (B) buffer->buffer_load incubation Incubate at 37°C with Shaking (4-24 hours) dialysis_setup->incubation Assemble Dialysis Unit buffer_load->incubation sampling Sample from both Plasma and Buffer Chambers incubation->sampling Equilibrium Reached lcms Quantify Drug Concentration via LC-MS/MS sampling->lcms calculation Calculate Fraction Unbound (fu) lcms->calculation

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Step-by-Step Protocol: Equilibrium Dialysis

This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.

  • Preparation of Materials:

    • Causality: To ensure accuracy, all solutions must be at the correct physiological pH and ionic strength.

    • Prepare a stock solution of both cis- and trans-terbinafine in a suitable solvent (e.g., DMSO).

    • Prepare isotonic phosphate-buffered saline (PBS) at pH 7.4 to serve as the dialysis buffer.

    • Thaw human plasma (pooled from multiple donors to average out variability) at 37°C.

  • Spiking the Plasma:

    • Causality: The drug is added to the plasma at a clinically relevant concentration to mimic therapeutic conditions.

    • Spike the human plasma with either cis- or trans-terbinafine to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1% to avoid protein denaturation.

  • Setting up the Dialysis Apparatus:

    • Causality: A semipermeable membrane is chosen with a molecular weight cutoff (e.g., 12-14 kDa) that allows the small molecule drug to pass through but retains the much larger plasma proteins.[14]

    • Prepare the equilibrium dialysis plate (e.g., a 96-well plate-based system). Each well is divided into two chambers by a semipermeable membrane.

    • Add the spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS to the other chamber (the buffer chamber).

  • Incubation to Reach Equilibrium:

    • Causality: The system is incubated at physiological temperature (37°C) with gentle agitation to facilitate the diffusion of the unbound drug across the membrane until its concentration is equal on both sides. The time required to reach equilibrium must be predetermined.

    • Seal the plate and incubate at 37°C on an orbital shaker for an appropriate duration (typically 4 to 24 hours).

  • Sampling and Analysis:

    • Causality: Samples are taken from both chambers to quantify the drug concentration. To account for potential matrix effects in the analytical method, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Quantification by LC-MS/MS:

    • Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for accurately quantifying drug concentrations in complex biological matrices like plasma.[15][16]

    • Precipitate the proteins in the samples (e.g., with acetonitrile) and centrifuge.

    • Analyze the supernatant from both the plasma and buffer samples by a validated LC-MS/MS method to determine the concentrations of cis- or trans-terbinafine.

  • Calculation of Fraction Unbound (fu):

    • The fraction unbound is calculated using the following formula:

      • fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • The percentage of protein binding is then calculated as:

      • % Bound = (1 - fu) * 100

Logical Framework for Stereoselective Binding

The interaction between a drug and a protein binding site is governed by their three-dimensional structures. Even subtle differences in the spatial arrangement of atoms, as between cis- and trans-isomers, can significantly alter the binding affinity.

StereoselectiveBinding cluster_isomers Terbinafine Isomers cluster_protein Plasma Protein cluster_outcome Binding Outcome trans Trans-Terbinafine (Optimal Fit) protein Binding Site trans->protein:f0 Strong Interaction cis This compound (Suboptimal Fit) cis->protein:f0 Weaker Interaction high_affinity High Affinity Binding Low Free Fraction protein:f0->high_affinity Results in low_affinity Low Affinity Binding High Free Fraction protein:f0->low_affinity Results in

Caption: Conceptual diagram of stereoselective binding to a plasma protein.

Conclusion and Future Directions

The determination of plasma protein binding is a cornerstone of preclinical drug development. For chiral compounds like terbinafine, a comparative analysis of the individual isomers is not merely an academic exercise but a critical step toward understanding the drug's full pharmacokinetic and pharmacodynamic profile. While the trans-isomer of terbinafine has a well-established profile of high protein binding, the properties of the cis-isomer remain largely uncharacterized in the public domain.

By employing robust methodologies such as equilibrium dialysis, researchers can precisely quantify the binding of each isomer, providing invaluable data for building accurate PK/PD models.[12] This information is essential for predicting human dosage regimens, assessing the potential for drug-drug interactions, and ensuring that the most effective and safest isomeric form of a drug is advanced into clinical use. The principles and protocols outlined in this guide provide a clear and authoritative framework for conducting such vital investigations.

References

  • Brouwer, K. L., et al. (2000). Measurement of fraction unbound paclitaxel in human plasma. Drug Metabolism and Disposition, 28(10), 1141-5.
  • Clausen, J., & Bickel, M. (1993). Prediction of drug distribution in… Journal of Pharmaceutical Sciences, 97(10), 4586-95.
  • Ryder, N. S. (1991). Interaction of terbinafine with human serum and serum proteins. Medical Mycology, 29(4), 257-262. [Link]

  • AxisPharm. (2024). Methods for the determination of plasma protein binding. AxisPharm. [Link]

  • Patsnap. (2025). What is the application of stereochemistry in drug design? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Gyan Sanchay. (n.d.). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • Blain, P. G., et al. (1989). Influence of plasma protein binding on the brain uptake of an antifungal agent, terbinafine, in rats. Journal of Pharmacy and Pharmacology, 41(5), 344-346. [Link]

  • Tucker, G. T., & Lennard, M. S. (1990). Stereoselectivity in pharmacokinetics: a general theory. Pharmacology & Therapeutics, 45(3), 309-329. [Link]

  • Ghosh, P. (2018). Importance of Stereochemistry in Drug Design. Slideshare. [Link]

  • Jusko, W. J., & Gretch, M. (1976). Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans. Journal of Pharmaceutical Sciences, 65(12), 1753-1755. [Link]

  • Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 3(2), 70-73. [Link]

  • Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • Legat, F. J., et al. (1998). Influence of serum protein binding on the in vitro activity of anti-fungal agents. Mycoses, 41(9-10), 385-391. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • Ryder, N. S. (1991). Interaction of terbinafine with human serum and serum proteins. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem. [Link]

  • Nemecek, G. M., et al. (1993). Terbinafine inhibits the mitogenic response to platelet-derived growth factor in vitro and neointimal proliferation in vivo. The Journal of Pharmacology and Experimental Therapeutics, 267(3), 1211-1217. [Link]

  • Oliveira, C. H., et al. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 646-652. [Link]

  • Chen, J., & Hage, D. S. (2013). Stereoselective binding of chiral drugs to plasma proteins. Perspectives in Medicinal Chemistry, 5, 25-38. [Link]

  • ResearchGate. (2025). Plasma and lung concentrations of terbinafine: A pilot study.
  • Faergemann, J., et al. (1993). Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once per day for four weeks. Acta Dermato-Venereologica, 73(4), 305-309. [Link]

  • Crow, J. T., et al. (2019). Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats. Drug Metabolism and Disposition, 47(9), 941-948. [Link]

  • Jemal, M., et al. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Journal of Mass Spectrometry, 35(3), 346-353. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Nebulized Terbinafine in Plasma and Keratin of Northwestern Pond Turtles (Actinemys marmorata) Associated with Emydomycosis.

Sources

A Comparative Guide to Assessing the Genotoxicity Potential of cis-Terbinafine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the genotoxicity of cis-Terbinafine, a potential impurity in the antifungal drug Terbinafine. By synthesizing regulatory guidelines, established experimental protocols, and in silico predictive models, this document serves as a practical resource for designing and interpreting a scientifically rigorous genotoxicity assessment.

Introduction: The Imperative of Impurity Profiling

Terbinafine is a widely used allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This disruption of the fungal cell membrane leads to cell death.[2][4] While the active pharmaceutical ingredient (API), (E)-Terbinafine, has been shown to be non-genotoxic in a standard battery of tests, the potential for process-related impurities to pose a genotoxic risk is a critical consideration in drug development and manufacturing.[5][6]

One such potential impurity is this compound, a geometric isomer of the active molecule.[7] Geometric isomers can exhibit different pharmacological and toxicological profiles. Therefore, a thorough evaluation of the genotoxicity of this compound is essential to ensure the safety of the drug product. This guide outlines a comparative approach, leveraging the known safety profile of Terbinafine as a benchmark against which to assess its cis-isomer.

Regulatory Framework: Adherence to International Standards

The assessment of genotoxicity for pharmaceutical impurities is governed by internationally harmonized guidelines. The International Council for Harmonisation (ICH) guideline S2(R1) provides a framework for genotoxicity testing and data interpretation.[8][9][10][11][12] This guideline outlines a standard battery of tests designed to detect potential human risks and to characterize carcinogenic effects rooted in genetic material changes.[9][10][12] For specific methodologies, the Organisation for Economic Co-operation and Development (OECD) provides detailed test guidelines that are globally recognized.[13][14][15][16]

This guide is structured around the principles laid out in these documents, ensuring a scientifically valid and regulatory-compliant approach.

A Multi-Tiered Strategy for Genotoxicity Assessment

A robust assessment of genotoxicity involves a weight-of-evidence approach, integrating data from multiple sources. We propose a tiered strategy, beginning with in silico predictions and progressing to in vitro assays. This approach allows for a comprehensive evaluation of different genotoxic endpoints.

Figure 1: A tiered workflow for assessing the genotoxicity of this compound.

Tier 1: In Silico Genotoxicity Prediction

Rationale: In silico, or computational, toxicology models provide a rapid and cost-effective initial screen for potential genotoxicity.[17] These models, which include (Quantitative) Structure-Activity Relationship ([Q]SAR) methods, analyze the chemical structure of a compound to predict its biological activity, including mutagenicity and clastogenicity. The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[18]

Recommended Tools:

  • DEREK Nexus®: An expert rule-based system that identifies structural alerts associated with toxicity.[18][19]

  • SARAH Nexus®: A statistical-based model that predicts Ames mutagenicity.[18][19][20]

Procedure:

  • Obtain the chemical structure of this compound.

  • Input the structure into both DEREK Nexus® and SARAH Nexus® software platforms.

  • Run the predictions for bacterial mutagenicity and, where available, other endpoints like clastogenicity.

  • Analyze the output reports, paying close attention to any structural alerts flagged by DEREK and the statistical confidence of the predictions from SARAH.

Data Interpretation: The results from the in silico analysis will classify this compound as either positive or negative for mutagenic potential. A positive finding would strongly support the need for subsequent in vitro testing. A negative result provides some reassurance but does not preclude the need for empirical testing, as in silico models cannot capture all mechanisms of genotoxicity.[14]

Tier 2: In Vitro Genotoxicity Testing

The standard in vitro test battery recommended by ICH S2(R1) typically includes an assessment for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[12]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[13][21][22] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][21][23] The assay measures the ability of the test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[24]

Experimental Protocol:

  • Strain Selection: Utilize a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA, to detect different types of mutations.[13][15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to account for metabolites that may be genotoxic.[14]

  • Dose Selection: Use a range of at least five concentrations of this compound, alongside a negative (vehicle) control and a positive control specific to each bacterial strain.

  • Exposure Method: Employ either the plate incorporation or pre-incubation method.[24] In the pre-incubation method, the bacteria, test compound, and S9 mix (if used) are incubated together before being plated.[16][24]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of revertant colonies on each plate.

Data Comparison Table (Hypothetical Data):

CompoundStrainMetabolic Activation (S9)Revertant Colonies (Mean ± SD)Fold Increase over Negative Control
Vehicle Control TA100-120 ± 151.0
Vehicle Control TA100+135 ± 181.0
Terbinafine TA100-125 ± 121.04
Terbinafine TA100+140 ± 201.04
This compound TA100-130 ± 161.08
This compound TA100+295 ± 352.18
Positive Control TA100+950 ± 757.04

Interpretation: A positive result is typically defined as a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control. In the hypothetical data above, this compound would be considered positive for mutagenicity in the presence of metabolic activation.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Principle: This assay detects chromosomal damage in mammalian cells.[25] It identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[26] These micronuclei can originate from chromosome fragments (clastogenicity) or whole chromosomes that lag during cell division (aneugenicity).[26]

Experimental Protocol:

  • Cell Line Selection: Use a well-characterized cell line, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[25][27]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 fraction.[25]

  • Dose Selection and Cytotoxicity: Determine a suitable concentration range based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment: Expose the cell cultures to this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[25]

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division. Harvest the cells and stain them to visualize the nuclei and micronuclei.

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Comparison Table (Hypothetical Data):

CompoundConcentration (µg/mL)Metabolic Activation (S9)% Binucleated Cells with Micronuclei (Mean ± SD)Fold Increase over Negative Control
Vehicle Control 0-1.5 ± 0.31.0
Vehicle Control 0+1.7 ± 0.41.0
Terbinafine 50-1.6 ± 0.51.07
Terbinafine 50+1.8 ± 0.41.06
This compound 10-1.7 ± 0.31.13
This compound 25-2.9 ± 0.61.93
This compound 50-4.8 ± 0.93.20
Positive Control --12.5 ± 2.18.33

Interpretation: A positive response is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells. The hypothetical data suggests that this compound is a potential clastogen or aneugen.

Figure 2: Workflow for the in vitro mammalian cell micronucleus assay.

Conclusion and Recommendations

This guide outlines a systematic and comparative approach to evaluating the genotoxic potential of this compound impurity. The parent compound, Terbinafine, provides a crucial negative benchmark for these assessments.[5][28][29]

  • Initial Screening: An in silico assessment using both expert rule-based and statistical models should be the first step to identify any structural alerts for mutagenicity.

  • Core In Vitro Testing: A bacterial reverse mutation (Ames) test and an in vitro mammalian cell micronucleus assay are essential to provide empirical data on the potential of this compound to induce gene mutations and chromosomal damage, respectively.

  • Weight of Evidence: The final assessment of genotoxic potential should be based on a weight-of-evidence approach, integrating the results from both in silico and in vitro studies. A positive result in any of these assays would warrant further investigation and could have significant implications for the control strategy of this impurity in the Terbinafine drug product.

By following this structured, evidence-based guide, researchers and drug developers can confidently and accurately characterize the genotoxic risk associated with the this compound impurity, ensuring the continued safety and quality of Terbinafine-containing medicines.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA). [Link]

  • What is the mechanism of Terbinafine Hydrochloride? Patsnap Synapse. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. FDA. [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. [Link]

  • What is the mechanism of Terbinafine? Patsnap Synapse. [Link]

  • Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. [Link]

  • Ames test. Wikipedia. [Link]

  • guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Terbinafine. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Terbinafine. Wikipedia. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. ResearchGate. [Link]

  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. sciensano.be. [Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. Gentronix. [Link]

  • (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. ResearchGate. [Link]

  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. [Link]

  • GLP OECD 471 Ames Test. Scantox. [Link]

  • Genotoxic evaluation of terbinafine in human lymphocytes in vitro. PubMed. [Link]

  • pharmacology/toxicology review and evaluation - CPY Document Title. FDA. [Link]

  • Terbinafine Impurities. SynZeal. [Link]

  • Genotoxic evaluation of terbinafine in human lymphocytes in vitro. ResearchGate. [Link]

  • Terbinafine Impurities. Venkatasai Life Sciences. [Link]

  • Terbinafine. GLP Pharma Standards. [Link]

  • Pharmacology Review(s). accessdata.fda.gov. [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]

  • Terbinafine-impurities. Pharmaffiliates. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking cis-Terbinafine Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of your analytical work is fundamentally tethered to the quality of your reference standards. An impure, poorly characterized, or unstable reference standard does not just lead to inaccurate results; it can compromise batch release decisions, skew stability studies, and create significant regulatory hurdles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare cis-Terbinafine reference standards from different suppliers.

Terbinafine, an allylamine antifungal agent, exists as geometric isomers, with the (E)-isomer (trans-Terbinafine) being the active pharmaceutical ingredient (API).[1][2] The (Z)-isomer, this compound, is a known process impurity and must be monitored and controlled.[3] Therefore, a well-characterized this compound reference standard is crucial for developing and validating analytical methods capable of accurately quantifying this impurity.

This guide moves beyond a simple checklist of tests. It delves into the causality behind experimental choices, emphasizing a multi-faceted, self-validating approach to supplier qualification. We will establish a battery of analytical tests designed not only to confirm identity but, more critically, to provide an accurate and reliable assessment of purity and assigned content.

The Core Analytical Strategy: An Orthogonal Approach

A robust qualification of a reference standard should never rely on a single analytical technique. We will employ an orthogonal testing strategy, where different methods based on distinct chemical and physical principles are used to assess the same quality attributes. This provides a high degree of confidence in the final assessment. Our evaluation is built on three pillars: Identity, Purity, and Assay (Content) .

digraph "Benchmarking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: Initial Receipt & Physical Checks"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Receive Standards\n(Supplier A, B, C)"]; B [label="Documentation Review\n(CoA, SDS, Characterization Data)"]; C [label="Visual Inspection\n(Appearance, Packaging)"]; A -> B -> C; }

subgraph "cluster_1" { label="Phase 2: Comprehensive Analytical Evaluation"; style="filled"; color="#F1F3F4";

}

subgraph "cluster_2" { label="Phase 3: Data Synthesis & Supplier Selection"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Compile & Compare Data"]; N [label="Calculate Final Assay Values"]; O [label="Select Optimal Supplier"]; }

C -> {D, E, F, H, K, L} [style=dashed]; F -> G [label="Orthogonal Check"]; {F, H, K, L} -> I [label="Components for Mass Balance"]; I -> N; J -> N [label="Confirmatory Method"]; {D, E, G, N} -> M; M -> O; }

Overall workflow for benchmarking reference standards.

Identity Verification: Is It Truly this compound?

Before any quantitative assessment, we must unequivocally confirm the molecular structure of the material provided by each supplier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within the molecule.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The spectrum should be consistent with the cis (Z) geometry around the double bond, which will show a characteristically smaller coupling constant (J-value) for the vinyl protons compared to the trans isomer.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC): Used if the 1D spectra are ambiguous, to definitively establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, serving as a powerful confirmation of identity. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the theoretical mass of this compound.

Purity Assessment: What Else Is in the Vial?

Purity is not a single number but a composite picture derived from multiple analyses. The goal is to detect and quantify all extraneous substances, including isomeric impurities, process-related impurities, residual solvents, and water.

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the main component and detecting structurally related impurities.[4][5] The key to a successful HPLC analysis is developing a method with sufficient resolution to separate this compound from its trans isomer and other potential process impurities.[1][6][7]

Rationale for Orthogonal Methods: Using two different HPLC methods (e.g., different column chemistry or mobile phase pH) provides a higher degree of confidence. An impurity that co-elutes with the main peak in one system is unlikely to do so in a second, dissimilar system.

Residual Solvents by Gas Chromatography (GC)

Residual solvents from the synthesis and purification process are common impurities that must be quantified.[6] Headspace Gas Chromatography (GC-HS) is the standard method for this analysis, offering high sensitivity for volatile organic compounds.

Water Content by Karl Fischer Titration

Water can be present as an impurity and will affect the true content of the analyte. Coulometric Karl Fischer titration is a highly accurate and precise method for determining water content, even at low levels. This is a mandatory test specified by pharmacopeias for many reference standards.[8][9]

Non-Volatile Impurities (Residue on Ignition/TGA)

Inorganic impurities, such as salts or catalysts, will not be detected by chromatographic methods. Thermogravimetric Analysis (TGA) or the classical Residue on Ignition test can be used to quantify the amount of non-volatile material.

Assay Assignment: What is the True Content?

The "Assay" or "Content" is the most critical value on a Certificate of Analysis. It represents the mass fraction of the pure analyte in the reference standard material. We will use two independent, high-accuracy methods to determine this value.

Mass Balance Approach

The mass balance method is a cornerstone of reference standard certification.[9][10][11][12] It is an indirect method where the assay is calculated by subtracting the mass fractions of all identified impurities from 100%. This approach provides a comprehensive picture of the material's composition.

Assay (Mass Balance) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

The strength of this method lies in its reliance on multiple, independent measurements, making the final value robust and well-supported.[9][11]

Quantitative NMR (qNMR)

qNMR has emerged as a powerful, direct method for assay determination.[13][14][15] It is recognized by pharmacopeias as a primary analytical method.[16] The principle relies on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.[13] By adding a certified internal standard of known purity and mass to a known mass of the this compound sample, the assay of the this compound can be calculated directly and with high precision.

Why use qNMR? It serves as an excellent independent verification of the mass balance result. A strong agreement between the mass balance assay and the qNMR assay provides the highest level of confidence in the certified value of the reference standard.

digraph "Assay_Comparison" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_MassBalance" { label="Mass Balance Method (Indirect)"; style="filled"; color="#F1F3F4"; node [fillcolor="#FEF7E0", fontcolor="#202124"]; MB_Input1 [label="HPLC Purity"]; MB_Input2 [label="Water Content (KF)"]; MB_Input3 [label="Residual Solvents (GC)"]; MB_Input4 [label="Non-Volatile Residue (TGA)"]; MB_Calc [label="Assay = 100% - Σ Impurities", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; {MB_Input1, MB_Input2, MB_Input3, MB_Input4} -> MB_Calc; }

subgraph "cluster_qNMR" { label="qNMR Method (Direct)"; style="filled"; color="#F1F3F4"; node [fillcolor="#E8F0FE", fontcolor="#202124"]; qNMR_Input1 [label="Mass of this compound"]; qNMR_Input2 [label="Mass & Purity of Internal Std"]; qNMR_Input3 [label="¹H NMR Spectrum Integration"]; qNMR_Calc [label="Calculate Assay via Signal Ratio", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; {qNMR_Input1, qNMR_Input2, qNMR_Input3} -> qNMR_Calc; }

Final_Assay [label="Final Assigned Assay Value", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; MB_Calc -> Final_Assay [label="Primary Value"]; qNMR_Calc -> Final_Assay [label="Confirmatory Value"]; }

Comparison of Assay Determination Methods.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments.

Protocol 1: HPLC-UV Purity Method
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 224 nm.[3][17]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method. Identify the trans-Terbinafine peak based on its relative retention time from a known standard if available.

Protocol 2: qNMR Assay Method
  • Internal Standard (IS): Maleic acid (certified reference material). Rationale: It has sharp singlets in a clean region of the spectrum and is non-volatile and stable.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound standard into an NMR tube.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same NMR tube.

    • Record both masses precisely.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameters: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., a vinyl proton) and the singlet for the maleic acid internal standard.

  • Calculation: Use the standard qNMR equation to determine the purity (P) of the analyte.[13]

Data Summary & Interpretation

To facilitate a direct comparison, all quantitative data should be compiled into a summary table. The following table presents hypothetical data for three different suppliers to illustrate the decision-making process.

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Identity
¹H NMRConformsConformsConformsNMRSpectrum consistent with cis-isomer structure
HRMS (Δ ppm)1.2 ppm0.8 ppm1.0 ppmLC-TOF MS< 5 ppm from theoretical mass
Purity Profile
Chrom. Purity (Area %)99.55%99.91%99.82%HPLC-UV> 99.5%
trans-Terbinafine (%)0.31%0.04%0.11%HPLC-UV< 0.15%
Largest Unknown Imp. (%)0.09%0.03%0.04%HPLC-UV< 0.10%
Water Content (%)0.25%0.08%0.10%Karl Fischer< 0.5%
Residual Solvents (%)0.15%< 0.01%0.03%GC-HS< 0.2%
Non-Volatile Residue (%)0.03%< 0.01%0.01%TGA< 0.1%
Assay (Content)
Mass Balance Assay (%) 99.12% 99.82% 99.68% CalculationReport Value
qNMR Assay (%) 99.05% 99.85% 99.71% qNMRReport Value
Assay Agreement 0.07% 0.03% 0.03% Difference< 0.2%
CoA Assay Value (%) 99.6% (by HPLC)99.8% (by Mass Bal.)99.7% (by Mass Bal.)--

Interpretation of Hypothetical Results:

  • Supplier A: While meeting basic identity checks, this standard shows lower chromatographic purity, a significant level of the critical trans-isomer, and higher levels of water and residual solvents. The assay value calculated by mass balance is significantly lower than what might be assumed from the simple HPLC area % purity. Their CoA value appears to be based solely on HPLC purity, which is misleading.

  • Supplier B: This is a premium-quality standard. It exhibits very high purity across all metrics. The calculated mass balance and qNMR assays are in excellent agreement with each other and with the value stated on their comprehensive Certificate of Analysis.

  • Supplier C: This standard represents a high-quality, reliable option. The purity is excellent, and the assay values are well-supported and in strong agreement. It is a suitable choice for rigorous GMP applications.

Conclusion and Recommendation

The qualification of a reference standard is a critical scientific undertaking that underpins the quality of all subsequent analytical data. Based on our comprehensive, orthogonal evaluation, Supplier B provides the highest quality this compound reference standard. Its high purity, low impurity profile, and the excellent agreement between the mass balance and qNMR assay methods provide the highest degree of confidence. Supplier C is also an excellent and acceptable alternative.

It is critical to move beyond simply accepting the purity value stated on a supplier's CoA. A thorough, in-house verification using the principles of identity, purity, and assay, grounded in orthogonal methods like the mass balance approach and qNMR, is essential. This ensures the integrity of your analytical measurements and the ultimate quality and safety of the pharmaceutical products you develop.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • Qualio. The complete guide to the ICH Q7 guidelines.

  • Pharmuni. ICH Q7 GMP for APIs.

  • Veeprho. Terbinafine Impurities and Related Compound.

  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Zamann Pharma Support GmbH. ICH Q7 Guidance.

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.

  • United States Pharmacopeia. USP Reference Standards - General Chapters.

  • U.S. Pharmacopeia. Stimuli Article: A Holistic Approach to the Validation of Quantitative NMR Spectroscopy Methods.

  • Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride.

  • uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS.

  • National Institutes of Health. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.

  • Asian Journal of Chemistry. Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms.

  • PubMed. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine.

  • Pharmuni. US Pharmacopeia Overview: General Chapters Categories.

  • SynZeal. Terbinafine Impurities.

  • Pharmaffiliates. Terbinafine-impurities.

  • International Journal of Pharmacy and Pharmaceutical Sciences. HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form.

  • SIELC Technologies. Separation of Terbinafine on Newcrom R1 HPLC column.

  • ResearchGate. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.

  • Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride.

  • U.S. Pharmacopeia. FAQs: Reference Standards.

  • uspnf.com. <11> USP REFERENCE STANDARDS.

  • SciELO. Terbinafine: optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test.

  • LGC Standards. This compound Hydrochloride.

  • ResearchGate. Mass balance method for purity assay of phthalic acid esters: Development of primary reference materials as traceability sources in the Japan Calibration Service System.

  • USP-NF. Terbinafine Hydrochloride Oral Suspension.

  • Journal of Pharmaceutical Research. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations.

  • International Journal of Applied Pharmaceutics. Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form.

  • Semantic Scholar. High Performance Liquid Chromatography Method for the Determination of Terbinafine Hydrochloride in Semi Solids Dosage Form.

  • USP-NF. Terbinafine Hydrochloride.

  • National Institutes of Health. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.

  • ResearchGate. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method.

  • Veeprho. Review on Mass Balance.

  • Sigma-Aldrich. Terbinafine hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material.

  • ResearchGate. (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method.

  • USP Store. Terbinafine Hydrochloride (200 mg).

Sources

Safety Operating Guide

Navigating the Handling of cis-Terbinafine: A Guide to Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The following guide provides a detailed operational plan for the safe handling and disposal of cis-Terbinafine, a potent antifungal agent utilized in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the critical reasoning behind them, ensuring a culture of safety and scientific integrity within your laboratory. Adherence to these protocols is mandatory to mitigate risks of personal exposure and prevent environmental contamination.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound hydrochloride is classified with several key hazards that dictate the necessary protective measures. According to safety data sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] These classifications are the foundation upon which our safety protocols are built. The primary routes of exposure are inhalation of the powder, dermal contact, and ocular contact.[4]

Table 1: Hazard Summary for Terbinafine Hydrochloride

Hazard StatementClassificationPrimary Routes of Exposure
H315Causes skin irritationDermal
H319Causes serious eye irritationOcular
H335May cause respiratory irritationInhalation
H410Very toxic to aquatic life with long lasting effectsEnvironmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Table 2: Required Personal Protective Equipment for this compound Handling

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, compliant with EN 374 standardTo prevent skin contact and subsequent irritation.[2][5]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields (conforming to EN 166 or NIOSH standards)To protect against airborne particles and accidental splashes causing serious eye irritation.[5][6]
Lab Coat Long-sleeved lab coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or higher)Required when handling the powder outside of a certified chemical fume hood or glove box to prevent respiratory irritation.[6][7][8]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling of this compound

All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][6][9]

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily available inside the fume hood.

  • Tare the Balance: Place a weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat. Avoid creating dust by using gentle movements.

  • Containerizing: Transfer the weighed compound to a labeled, sealed container.

  • Cleaning: Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed this compound.

  • Dissolution: Cap the container and mix gently until the compound is fully dissolved. Sonication may be used if necessary.

  • Storage: Store the solution in a clearly labeled, sealed container, protected from light.[4]

Emergency Procedures: Spill and Exposure Response

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Spill_Response Evacuate 1. Evacuate Immediate Area Notify 2. Notify Lab Supervisor Evacuate->Notify PPE 3. Don Appropriate PPE Notify->PPE Contain 4. Contain the Spill PPE->Contain Clean 5. Clean and Decontaminate Contain->Clean Dispose 6. Dispose of Waste Clean->Dispose

Figure 2: Spill Response Workflow
  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Inform the laboratory supervisor.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 2.

  • Containment: For a solid spill, carefully cover the powder with a damp paper towel to avoid generating dust. For a liquid spill, use an absorbent material to contain it.

  • Cleaning: Clean the spill area with soap and water or an appropriate decontaminating agent.

  • Disposal: Collect all contaminated materials in a sealed bag and dispose of it as hazardous waste.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][9] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

Disposal Plan: Environmental Responsibility

Due to its high toxicity to aquatic life, proper disposal of this compound and its containers is a critical responsibility.[1][3]

Waste Segregation

All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Disposal Procedure
  • Collection: Place all this compound waste into a designated hazardous waste container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

For non-laboratory settings where small quantities of medication might be disposed of, the FDA recommends mixing the medication with an unappealing substance like dirt or coffee grounds, placing it in a sealed plastic bag, and then in the household trash.[10][11][12] However, in a research setting, professional hazardous waste disposal is the required standard.

Conclusion: A Commitment to Safety

The protocols outlined in this guide are designed to ensure the safety of all personnel handling this compound and to protect the environment. By understanding the "why" behind each step, researchers can foster a proactive safety culture that extends beyond mere compliance. Regular review of these procedures and the relevant SDS is encouraged.

References

  • LGC Standards. (2016, June 13). Safety data sheet.
  • DC Fine Chemicals. (2016, April 20). SAFETY DATA SHEET 116260-Terbinafine hydrochloride.
  • VIP Petcare. Terbinafine Tablets USP 250mg.
  • CAT 1159. (2025, September 4). terbinafine hydrochloride - SAFETY DATA SHEET.
  • ChemicalBook. (2025, December 20). Terbinafine Hydrochloride - Safety Data Sheet.
  • ChemicalBook. Terbinafine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 7). Sigma T8826 - SAFETY DATA SHEET.
  • Spectrum Chemical. (2016, May 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2016, April 19). SAFETY DATA SHEET.
  • Aurobindo Pharma. (2015, June 9). Terbinafine Tablets, USP - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, November 12). Safety Data Sheet.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 18). What To Do with Unwanted Household Medicines. Retrieved from [Link]

  • Mayo Clinic Health System. (2021, March 22). Safe methods of medication disposal. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]

  • Nationwide Children's Hospital. Medicine: Proper Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Terbinafine
Reactant of Route 2
Reactant of Route 2
cis-Terbinafine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.